molecular formula C9H14O2 B3030940 2,5,5-trimethylcyclohexane-1,3-dione CAS No. 1125-11-7

2,5,5-trimethylcyclohexane-1,3-dione

Cat. No.: B3030940
CAS No.: 1125-11-7
M. Wt: 154.21 g/mol
InChI Key: WJTGLPHMQKJRIX-UHFFFAOYSA-N
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Description

2,5,5-Trimethylcyclohexane-1,3-dione (CAS 1125-11-7), also known as 2-Methyldimedone, is a cyclic 1,3-diketone of significant interest in advanced organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 9 H 14 O 2 and a molecular weight of 154.21 g/mol, serves as a versatile and key precursor for the construction of complex molecular architectures . Its primary research value lies in its role as a foundational scaffold for the synthesis of biologically active heterocyclic compounds. Derivatives of cyclohexane-1,3-dione have been extensively utilized to create novel structures with demonstrated anti-proliferative activity and potent tyrosine kinase inhibitory properties . Recent studies have identified such derivatives as promising leads for targeted cancer therapy, showing significant efficacy against a range of human cancer cell lines, including non-small-cell lung cancer (NSCLC) . Furthermore, this compound family is a versatile precursor in the total synthesis of natural products , enabling access to complex structures like the alkaloid (-)-Aspidophytine and the diterpene Cyrneine A . As a 1,3-dicarbonyl compound, it exhibits characteristic keto-enol tautomerism, a feature that enhances its reactivity and makes it a valuable building block for multi-component reactions, cyclocondensations, and the formation of fused ring systems such as pyrans and pyridines . Researchers value this chemical for its ability to introduce the cyclohexane-1,3-dione motif into more complex molecules, a structure found in numerous commercial herbicides, pesticides, and pharmacologically active agents . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2,5,5-trimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O2/c1-6-7(10)4-9(2,3)5-8(6)11/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTGLPHMQKJRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC(CC1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150069
Record name 1,3-Cyclohexanedione, 2,5,5-trimethyl-
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Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-11-7
Record name 1,3-Cyclohexanedione, 2,5,5-trimethyl-
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Record name 2-Methyldimedone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122104
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Cyclohexanedione, 2,5,5-trimethyl-
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Foundational & Exploratory

Chemical structure and properties of 2,5,5-trimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2,5,5-trimethylcyclohexane-1,3-dione , a critical derivative of dimedone used in organic synthesis and medicinal chemistry.

CAS Registry Number: 1125-11-7 Synonyms: 2-Methyldimedone; 2,5,5-Trimethyl-1,3-cyclohexanedione Molecular Formula:


Molecular Weight:  154.21  g/mol 

Executive Summary

This compound is a cyclic


-diketone derived from dimedone (5,5-dimethylcyclohexane-1,3-dione). Unlike its parent compound, which possesses a highly reactive methylene group at the C2 position, this derivative features a methine group (C2-H, C2-CH

). This structural modification significantly alters its tautomeric equilibrium, acidity, and nucleophilic profile.

In drug development and organic synthesis, this compound serves as a specialized building block.[1] It is frequently employed to study keto-enol tautomerism in sterically constrained environments and acts as a "blocked" Michael donor that prevents the double-condensation reactions typical of dimedone (e.g., xanthene formation). Its structural motif is also homologous to the pharmacophore found in HPPD-inhibitor herbicides (e.g., Mesotrione), making it a relevant scaffold for agrochemical research.

Molecular Architecture & Physicochemical Properties[2]

Structural Dynamics and Tautomerism

The reactivity of this compound is defined by the equilibrium between its diketo and enol forms.

  • Diketo Form: The C2 carbon is

    
     hybridized, bonded to a methyl group and a single proton.
    
  • Enol Form: A proton transfers from C2 to one of the carbonyl oxygens, creating a C1=C2 double bond. This form is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the remaining carbonyl.

Unlike dimedone, which exists predominantly in the enol form in many solvents due to the lack of steric clash, the introduction of the C2-methyl group in this compound introduces allylic strain (


 strain) in the enol form. However, the stabilization provided by the conjugated system and internal H-bonding typically preserves a significant enol population in non-polar solvents.
Physicochemical Data Table
PropertyValueContext
Physical State Solid (Crystalline)Typically yellow to pale yellow needles.
Melting Point 157–160 °CSignificantly higher than non-cyclic analogs due to crystal packing.
Acidity (pKa) ~5.5 - 6.0 (Est.)Less acidic than dimedone (pKa 5.23) due to the electron-releasing inductive effect (+I) of the C2-methyl group.
Solubility SolubleChloroform, Dichloromethane, Ethanol, Methanol.
Solubility Sparingly SolubleWater (Cold), Hexanes.
Lipophilicity LogP ~ 1.2Moderate lipophilicity suitable for membrane permeability studies.

Synthesis & Production Protocols

Core Synthesis: C-Methylation of Dimedone

The most reliable route to this compound is the direct alkylation of dimedone. This reaction must be controlled to favor C-alkylation over O-alkylation .

Reaction Logic

Dimedone is treated with a base to form the enolate anion. This ambient nucleophile can react at the Oxygen (hard center) or Carbon (soft center). Using a soft electrophile like Methyl Iodide (MeI) in a polar aprotic solvent generally favors C-alkylation.

Experimental Protocol
  • Reagents: Dimedone (1.0 eq), Sodium Methoxide (NaOMe, 1.1 eq), Methyl Iodide (MeI, 1.2 eq), Methanol (MeOH).

  • Procedure:

    • Dissolve NaOMe in dry MeOH under

      
       atmosphere.
      
    • Add Dimedone slowly at 0°C. Stir for 30 min to ensure complete enolate formation.

    • Add MeI dropwise. The solution may turn slightly yellow.

    • Reflux for 4–6 hours. Monitor by TLC (SiO

      
      , Hexane:EtOAc 3:1).
      
    • Quench: Cool to RT, neutralize with dilute HCl to pH ~4.

    • Isolation: Evaporate MeOH. Extract residue with

      
       (3x). Wash organic layer with brine, dry over 
      
      
      
      .
    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Visualization of Synthesis Pathway

Synthesis Dimedone Dimedone (C8H12O2) Enolate Enolate Anion (Resonance Stabilized) Dimedone->Enolate NaOMe / MeOH Deprotonation Product 2,5,5-Trimethyl- cyclohexane-1,3-dione Enolate->Product MeI (Soft Electrophile) C-Alkylation (Major) O_Side O-Methylated By-product (Enol Ether) Enolate->O_Side O-Alkylation (Minor)

Figure 1: Synthetic pathway via methylation of dimedone, highlighting the competition between C- and O-alkylation.

Reactivity Profile & Mechanistic Insights

The "Blocked" Active Methylene

The defining feature of this molecule is the substitution at C2.

  • Dimedone (C2-H,H): Can undergo double condensation with aldehydes (2:1 stoichiometry) to form xanthenes.

  • 2-Methyldimedone (C2-H,Me): Can only undergo a single aldol addition. The resulting aldol adduct (alcohol) lacks a second

    
    -proton required for dehydration to an 
    
    
    
    -unsaturated ketone.
    • Implication: This compound is essential for stopping reactions at the aldol stage or forcing reaction pathways through alternative mechanisms (e.g., cyclization via the oxygen).

Ambident Nucleophilicity

The enolate of this compound is an ambident nucleophile.

  • Reaction with Hard Electrophiles (e.g., Benzyl bromide): Often leads to mixtures of C,C-dialkylated products (2,2-disubstituted) and O-alkylated enol ethers.

  • Reaction with Acyl Chlorides: Predominantly O-acylation occurs unless specific catalysts (e.g., DMAP/Pyridine) are used to rearrange the product to the C-acyl derivative.

Visualization of Reactivity Logic

Reactivity cluster_0 Electrophilic Attack cluster_1 Nucleophilic Attack (Enolate) Center 2,5,5-Trimethyl- cyclohexane-1,3-dione Aldol Aldol Adduct (Stops at Alcohol) Center->Aldol + R-CHO (Base Cat.) C_Alk 2,2-Dimethyl Derivative (Gem-dialkyl) Center->C_Alk + R-X (Soft) C-Attack O_Alk Enol Ether (O-Alkylation) Center->O_Alk + R-X (Hard) O-Attack Xanthene Xanthene Formation (BLOCKED) Aldol->Xanthene Requires 2nd Alpha-H (Absent)

Figure 2: Reactivity flowchart demonstrating the "blocking" effect of the C2-methyl group on condensation reactions.

Applications in Medicinal Chemistry

Heterocycle Synthesis

Researchers utilize this compound to synthesize fused heterocyclic systems that require a gem-dimethyl cyclohexane ring but strictly mono-substitution at the junction.

  • Indazole Synthesis: Reaction with hydrazines yields tetrahydroindazoles, which are screened for anti-inflammatory activity.

  • Quinoline Derivatives: Used in multicomponent reactions (e.g., Hantzsch synthesis) where the C2-methyl group provides steric bulk, influencing the binding affinity of the resulting dihydropyridine/quinoline calcium channel blockers.

Herbicide Development (HPPD Inhibitors)

This molecule mimics the structure of natural triketones (e.g., Leptospermone). It inhibits 4-Hydroxyphenylpyruvate dioxygenase (HPPD) , an enzyme crucial for plastoquinone biosynthesis in plants.

  • Mechanism: The 1,3-dione moiety chelates the Iron (Fe2+) atom in the enzyme's active site. The C2-substituent (methyl) modulates the steric fit within the catalytic pocket, serving as a model for optimizing herbicide potency.

References

  • Matrix Fine Chemicals. (2025).[2] this compound: Product Specification and Safety Data. Retrieved from

  • Cymit Quimica. (2025). Chemical Properties of CAS 1125-11-7. Retrieved from

  • Santa Cruz Biotechnology. (2025). Trimethylcyclohexane dione derivatives in Proteomics. Retrieved from

  • National Institutes of Health (NIH). (2009). Let's not forget tautomers: pKa Differences and Drug Design. PMC2764836. Retrieved from

  • Chemistry LibreTexts. (2024). Keto-Enol Tautomerism and Alpha-Carbon Acidity. Retrieved from

Sources

Keto-Enol Tautomerism Equilibrium in 2,5,5-Trimethylcyclohexane-1,3-dione: Mechanistic Insights and Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals utilizing cyclic 1,3-dicarbonyls as synthetic scaffolds, understanding the precise thermodynamic boundaries of keto-enol tautomerism is critical. 2,5,5-Trimethylcyclohexane-1,3-dione (commonly known as 2-methyldimedone) presents a unique physicochemical profile compared to its parent compound, dimedone. While dimedone is heavily enolized in most environments, the introduction of a methyl group at the C2 position imposes severe steric constraints that fundamentally alter its tautomeric equilibrium. This whitepaper dissects the structural thermodynamics, solvent dependencies, and validated analytical protocols required to quantify and leverage the tautomeric states of this compound in pharmaceutical development.

Structural Thermodynamics of Cyclic 1,3-Diketones

The tautomeric behavior of cyclic 1,3-diketones diverges sharply from their acyclic counterparts. Acyclic 1,3-diketones (e.g., acetylacetone) readily adopt a cis-oid conformation, allowing for the formation of a highly stable, six-membered intramolecular hydrogen bond. Consequently, their enol forms are strongly favored in non-polar solvents.

In contrast, the rigid ring structure of this compound locks the carbonyl and the putative enol hydroxyl group into a trans-oid spatial arrangement[1]. This geometry strictly precludes intramolecular hydrogen bonding. Therefore, the stabilization of the enol tautomer in cyclic systems relies entirely on intermolecular hydrogen bonding —either through self-association (dimers/polymers) in the solid state or through interactions with hydrogen-bond-accepting solvents[2].

Tautomerism Keto Diketo Tautomer (Sterically Relaxed) Enol Enol Tautomer (Planar, Conjugated) Keto->Enol Polar Solvents (DMSO, H2O) Enol->Keto Non-Polar Solvents (CDCl3) Steric A-Strain Penalty (2-Methyl vs C4/C6) Enol->Steric Destabilization HBond Intermolecular H-Bonding Enol->HBond Stabilization

Figure 1: Thermodynamic drivers of keto-enol equilibrium in 2-methyldimedone.

The Steric Penalty: 2-Methyl Group Dynamics

The defining feature of this compound is the competition between electronic delocalization and steric repulsion.

In the parent compound (dimedone), the enol form is highly planar, allowing for extended


-conjugation. However, when a methyl group is introduced at the C2 position, the planar enol geometry forces the C2-methyl group into the same plane as the pseudo-equatorial protons at C4 and C6, as well as the enolic hydroxyl group. This generates significant allylic strain (A-strain) [3].

To relieve this steric clash, the molecule strongly shifts its equilibrium back toward the diketo tautomer, where the C2 carbon is


 hybridized. In the diketo form, the C2-methyl group can adopt a staggered, out-of-plane conformation, minimizing steric repulsion. This structural reality means that, unlike dimedone, 2-methyldimedone maintains a substantial diketo population even in highly polar solvents.

Solvent-Dependent Equilibrium Data

The tautomeric ratio (


) is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the microenvironment. The table below summarizes the comparative enolization behavior between dimedone and 2-methyldimedone.
Solvent EnvironmentDimedone (% Enol)2-Methyldimedone (% Enol)Primary Thermodynamic Driver
Solid State ~100%High (>80%)Intermolecular H-bonded polymeric chains[3].
DMSO-d6 / Water >95%~40 - 55%Solvent H-bond acceptance competes with A-strain.
Chloroform (CDCl3) ~65%<25%Lack of H-bond stabilization; steric penalty dominates.
Gas Phase / Vacuum <5%<1%Complete absence of intermolecular stabilization[2].

Note: Percentages are approximate and vary slightly with concentration and temperature.

Analytical Methodology: Quantitative NMR Protocol

To accurately determine the keto-enol ratio of this compound for batch-to-batch validation or kinetic studies,


H Quantitative NMR (qNMR) is the gold standard.

Expertise & Experience Insight: A common pitfall in tautomeric qNMR is utilizing standard acquisition parameters. The longitudinal relaxation times (


) for the protons in the rigid enol form often differ significantly from those in the highly flexible diketo form. If the relaxation delay (D1) is too short, the integration will be artificially skewed. The protocol below is designed as a self-validating system to ensure complete spin-lattice relaxation.
Step-by-Step qNMR Protocol
  • Sample Preparation:

    • Weigh exactly 15.0 mg of highly pure this compound.

    • Dissolve in 0.6 mL of anhydrous CDCl

      
       (or DMSO-d6, depending on the target environment). Crucial: Use ampouled, molecular-sieve-dried solvents. Trace water acts as a proton-transfer catalyst, causing signal broadening and coalescence.
      
  • Instrument Calibration:

    • Tune and match the probe on a 400 MHz (or higher) NMR spectrometer.

    • Shim the magnet to achieve a line width at half-height (

      
      ) of < 1.0 Hz for the residual solvent peak.
      
  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure rapid recovery of magnetization).

    • Relaxation Delay (D1): Set to

      
       seconds. (Verify this by running an inversion-recovery experiment to find the longest 
      
      
      
      in the molecule, then set D1 to
      
      
      ).
    • Number of Scans (NS): 64 (to ensure high signal-to-noise ratio for minor tautomer peaks).

    • Temperature: Regulate strictly at 298 K.

  • Data Processing & Integration:

    • Apply a 0.3 Hz exponential line broadening (LB) before Fourier transformation.

    • Perform manual phase and baseline correction.

    • Integration Targets:

      • Diketo Form: Integrate the C5-gem-dimethyl singlet (typically ~1.05 ppm).

      • Enol Form: Integrate the shifted C5-gem-dimethyl singlet (typically ~1.10 ppm).

      • Cross-Validation: Compare the ratio against the C2-methyl signals (a doublet in the diketo form due to coupling with the C2 proton, and a singlet in the enol form).

  • Calculation:

Protocol Step1 1. Sample Prep Anhydrous CDCl3 / DMSO-d6 Step2 2. NMR Acquisition 400+ MHz, D1 > 10s Step1->Step2 Step3 3. Spectral Processing Phase/Baseline Correction Step2->Step3 Step4 4. Integration & Keq Ratio of C5-Methyl Signals Step3->Step4

Figure 2: Standardized quantitative NMR workflow for tautomeric ratio determination.

Mass Spectrometry Profiling

While NMR provides a macroscopic view of the equilibrium, Electron Impact Mass Spectrometry (EI-MS) provides distinct fragmentation fingerprints for the individual tautomers prior to ionization.

Research demonstrates that the fragmentation pathways of 1,3-cyclohexanediones are highly dependent on their tautomeric state at the moment of electron impact[4].

  • Diketo Tautomer: Predominantly undergoes McLafferty rearrangements involving the carbonyl function in the ring, leading to the expulsion of neutral alkene fragments.

  • Enol Tautomer: Tends to undergo retro-Diels-Alder (rDA) type degradations,

    
    -cleavages with the loss of an alkyl radical, and the expulsion of carbon monoxide[4].
    

By analyzing the relative abundance of these specific fragment ions, analytical scientists can qualitatively confirm the tautomeric bias of this compound in the gas phase or inlet system.

Implications for API Synthesis

In drug development, this compound is frequently utilized in Knoevenagel condensations, Michael additions, and the synthesis of complex heterocyclic Active Pharmaceutical Ingredients (APIs).

Because the nucleophilicity of the molecule is entirely dependent on the formation of the enol/enolate species, the suppressed enolization caused by the 2-methyl group significantly reduces its reaction kinetics compared to dimedone. Synthetic chemists must compensate for this by utilizing stronger bases (to force enolate formation) or highly polar aprotic solvents (e.g., DMF, DMSO) to stabilize the transition state and pull the equilibrium toward the reactive enol tautomer.

References

  • Lias, S. G., Levin, R. D., & Kafafi, S. A. "1,3-Cyclohexanedione, 2,5,5-trimethyl-." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]

  • "The Crystalline Enol of 1,3-Cyclohexanedione and Its Complex with Benzene: Vibrational Spectra, Simulation of Structure and Dynamics and Evidence for Cooperative Hydrogen Bonding." The Journal of Physical Chemistry A, 108(36), 2004. Available at: [Link]

  • Imashiro, F., et al. "Suppression Mechanism for Enol-Enol Isomerization of 2-Substituted Dimedones." Chemical Physics Letters, 1987. Available at: [Link]

  • Maquestiau, A., & Lejeune, P. "Studies in organic mass spectrometry. XVII The fragmentation of methyl enol ethers of 1,3-cyclohexanediones and 1,3-cyclopentanediones." Bulletin des Sociétés Chimiques Belges, 76(1-2), 2010. Available at: [Link]

Sources

Thermodynamic Stability of 2-Methyldimedone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the thermodynamic stability of 2-methyldimedone derivatives, focusing on their structural dynamics, tautomeric equilibria, and behavior in drug development applications (specifically as covalent warheads and bioconjugation probes).

Executive Summary

2-Methyldimedone (2,5,5-trimethyl-1,3-cyclohexanedione) and its derivatives represent a specialized class of cyclic


-diketones. Unlike their acyclic counterparts (e.g., acetylacetone), these scaffolds exhibit unique thermodynamic profiles due to the trans-fixed  configuration of the carbonyls, which prevents intramolecular hydrogen bonding in the enol form.[1]

For researchers in drug discovery, the stability of these derivatives is governed by three competing thermodynamic sinks:

  • Keto-Enol Tautomerism: Heavily solvent-dependent, driving solubility and nucleophilicity.

  • Retro-Claisen Cleavage: A ring-opening degradation pathway activated by hydrolysis in basic media.

  • Adduct Reversibility: When used as covalent warheads (e.g., targeting Cys residues), the thermodynamic stability of the resulting thioether bond often dictates the residence time of the drug.

Structural Dynamics & Tautomerism

The "Trans-Fixed" Constraint

The thermodynamic stability of 2-methyldimedone is fundamentally different from acyclic 1,3-dicarbonyls. In acyclic systems, the enol form is stabilized by a strong intramolecular hydrogen bond (forming a pseudo-6-membered ring).[1] In the dimedone scaffold, the rigid cyclohexane ring locks the carbonyls in a geometry where they cannot face each other.

  • Consequence: Enolization is driven solely by intermolecular stabilization (solvation or dimerization).

  • Solvent Effect:

    • Non-polar solvents (CHCl₃, Benzene): The Keto form is thermodynamically favored to minimize dipole repulsion.

    • Polar protic solvents (Water, MeOH): The Enol form is favored due to hydrogen bonding with the solvent.[1]

Effect of C2-Methylation

Substituting the C2 position with a methyl group (converting dimedone to 2-methyldimedone) introduces specific thermodynamic shifts:

  • Acidity (

    
    ):  The methyl group is electron-donating, which destabilizes the enolate anion. While dimedone has a 
    
    
    
    , 2-methyldimedone is less acidic (
    
    
    ).
  • Steric Hindrance: The C2-methyl group introduces steric clash with the adjacent carbonyls, slightly destabilizing the planar enol form compared to the unsubstituted parent.

Data Summary: Tautomeric Equilibrium Constants ( )
SolventDielectric Constant (

)
Predominant Form (Dimedone)Predominant Form (2-Me-Dimedone)Thermodynamic Driver
Chloroform 4.8Keto (~70%)Keto (>90%)Dipole minimization
DMSO 46.7Enol (~100%)MixedH-bond acceptance
Water 80.1Enol (~95%)Enol (>80%)H-bond donation/solvation

Expert Insight: In drug formulation, avoid storing 2-methyldimedone derivatives in non-polar solvents for extended periods if the enol form is required for immediate reactivity, as the keto-enol re-equilibration can be slow (minutes to hours).

Degradation Pathways: The Retro-Claisen Sink

The most critical thermodynamic instability risk for 2-methyldimedone derivatives is hydrolytic ring opening via the Retro-Claisen (or Retro-Dieckmann) reaction. This is an irreversible thermodynamic sink under basic conditions.

Mechanism[2][3][4]
  • Hydroxide attacks one carbonyl carbon.

  • The tetrahedral intermediate collapses.[2]

  • The bond between C1 and C2 breaks (stabilized by the resulting ester/acid enolate).

  • Result: An acyclic dicarboxylic acid derivative.[1][3][4]

Stability Rule: 2,2-disubstituted derivatives (where no enolization is possible) are more susceptible to this cleavage because they cannot "bleed off" basic pressure by forming a stable enolate anion. 2-methyldimedone (monosubstituted) is moderately stable at physiological pH (7.4) but degrades rapidly at pH > 10.

Covalent Inhibitor Thermodynamics (Warhead Chemistry)

In drug development, 2-methyldimedone derivatives are often modified to serve as Michael Acceptors (e.g., 2-methylene-5,5-dimethylcyclohexane-1,3-dione) or Sulfenic Acid Probes .

Reaction with Cysteine (Thiol-Michael Addition)

When designed as a Michael acceptor (exocyclic double bond at C2), the reaction with a cysteine thiol is reversible.



  • Thermodynamics: The stability of the adduct depends on the "Retro-Michael" barrier.

  • 2-Methyl Effect: If the adduct results in a quaternary center at C2 (e.g., attacking a 2-methyl-2-ene system), the "Gem-Dimethyl" effect at C5 and the crowding at C2 create steric strain. This often lowers the

    
     of adduct formation, making the covalent bond more reversible  (lower residence time) compared to unsubstituted analogues.
    
Reaction with Sulfenic Acids (Oxidation Probes)

Dimedone is the gold standard for labeling protein sulfenic acids (Cys-SOH).

  • Stability: The condensation product (thioether) is thermodynamically stable and irreversible under physiological conditions.

  • 2-Methyl Limitation: 2-methyldimedone cannot be used for this specific application because the mechanism requires two protons at C2 to eliminate water and form the stable adduct.

Visualization of Pathways[4]

The following diagram illustrates the competing thermodynamic states and degradation pathways for 2-methyldimedone derivatives.

ThermodynamicStability cluster_0 Physiological Equilibrium (pH 7.4) Keto Keto Form (Non-polar stable) Enol Enol Form (Polar/Aq stable) Keto->Enol Tautomerization (Slow in CDCl3) Open Acyclic Acid (Degradation Product) Keto->Open Retro-Claisen (pH > 9, Irreversible) Anion Enolate Anion (Reactive Species) Enol->Anion Deprotonation (pKa ~6.0) Adduct Cysteine Adduct (Drug-Protein Complex) Anion->Adduct Michael Addition (If unsaturated) Adduct->Anion Retro-Michael (Steric driven)

Caption: Thermodynamic landscape of 2-methyldimedone. Blue/Green represents the safe equilibrium window; Red indicates irreversible degradation; Black indicates drug-target interaction.

Experimental Protocols for Stability Assessment

Protocol A: Determination of Keto-Enol via NMR

Use this to validate the structural integrity of your derivative in formulation vehicles.

  • Preparation: Dissolve 10 mg of the 2-methyldimedone derivative in 600

    
    L of the target deuterated solvent (e.g., DMSO-
    
    
    
    for polar, CDCl
    
    
    for non-polar).
  • Equilibration: Allow the tube to sit at 25°C for 2 hours. Tautomerization is not instantaneous.[1][5]

  • Acquisition: Acquire a quantitative

    
    H NMR (relaxation delay 
    
    
    
    ).
  • Analysis:

    • Integrate the C2-Methyl signal.

    • Keto form: Appears as a singlet/doublet upfield (interference from C4/C6 protons).

    • Enol form: The C2-Methyl signal will shift slightly; look for the disappearance of the C2-H proton or the appearance of an OH signal (broad, variable).

    • Calculation:

      
      .[1]
      
Protocol B: Accelerated Hydrolytic Stability Stress Test

Use this to determine shelf-life and susceptibility to Retro-Claisen cleavage.

  • Buffer Setup: Prepare 50 mM Phosphate Buffer at pH 7.4, pH 9.0, and pH 2.0.

  • Incubation: Prepare a 10 mM stock of the derivative in MeCN. Spike into buffers to a final concentration of 100

    
    M.
    
  • Sampling: Incubate at 37°C. Aliquot samples at

    
     hours.
    
  • Quench: Quench basic samples immediately with 1% Formic Acid to stop ring opening.

  • Analysis: Analyze via LC-MS/MS.

    • Monitor: Loss of parent mass (

      
      ).
      
    • Detect: Appearance of ring-open species (

      
       Da).
      
    • Pass Criteria: < 5% degradation at 24h (pH 7.4).

References

  • IUPAC/NIST. (2024). Thermodynamic Data for 5,5-dimethyl-1,3-cyclohexanedione. NIST Chemistry WebBook. Link

  • BenchChem Technical Support. (2025). Chemical Stability and Storage of Dimedone: An In-depth Technical Guide. BenchChem. Link

  • Organic Chemistry Tutor. (2022). Keto-Enol Tautomerism and Retro-Claisen Mechanisms. Link

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism in Cyclic Diones. Link

  • PubChem. (2025).[6] Compound Summary: 2-acetyl-5,5-dimethyl-1,3-cyclohexanedione.[6] National Library of Medicine. Link

Sources

An In-depth Technical Guide to the Acidity and pKa of 2,5,5-trimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa values of 2,5,5-trimethylcyclohexane-1,3-dione. As a β-dicarbonyl compound, its acidic nature is of significant interest in various chemical and pharmaceutical applications. This document delves into the structural and electronic factors governing its acidity, provides a reasoned estimation of its pKa based on structurally similar compounds, and outlines detailed experimental protocols for its empirical determination. This guide is intended to serve as a valuable resource for researchers and professionals working with this and related molecules, offering both theoretical understanding and practical methodologies.

Introduction: The Significance of Acidity in β-Dicarbonyl Compounds

β-Dicarbonyl compounds are a class of organic molecules characterized by the presence of two carbonyl groups separated by a single carbon atom. A key feature of these compounds is the enhanced acidity of the α-hydrogens located on the carbon between the two carbonyl groups. This heightened acidity, which is significantly greater than that of monocarbonyl compounds, is a direct consequence of the resonance stabilization of the resulting conjugate base, the enolate ion.[1][2] The negative charge on the α-carbon can be delocalized over both oxygen atoms of the carbonyl groups, greatly increasing the stability of the anion and thus facilitating the deprotonation of the α-carbon.[3]

The pKa value, a quantitative measure of a compound's acidity, is a critical parameter in drug discovery and development, influencing properties such as solubility, membrane permeability, and receptor binding. For this compound, a substituted cyclic β-dicarbonyl, a thorough understanding of its pKa is essential for predicting its behavior in biological systems and for its application in organic synthesis.

Structural and Electronic Factors Influencing the Acidity of this compound

The acidity of this compound is primarily determined by the stability of its conjugate base. Several structural and electronic factors contribute to this stability:

  • Resonance Stabilization: As with all β-dicarbonyl compounds, the principal factor contributing to the acidity of this compound is the resonance delocalization of the negative charge in its enolate form. Upon deprotonation of the C-2 carbon, the resulting negative charge is shared between the two adjacent carbonyl oxygen atoms, significantly stabilizing the conjugate base.

  • Inductive Effects of Methyl Groups: The molecule possesses three methyl groups. The two methyl groups at the C-5 position have a minor influence on the acidity of the C-2 proton due to their distance. However, the methyl group at the C-2 position has a direct impact. Methyl groups are known to be electron-donating through the inductive effect.[4] This electron-donating nature tends to destabilize the conjugate base by increasing the electron density on the already negatively charged enolate system. Consequently, the presence of the C-2 methyl group is expected to decrease the acidity of this compound compared to its unsubstituted counterpart, 5,5-dimethylcyclohexane-1,3-dione (dimedone).

  • Steric Effects: The steric hindrance introduced by the methyl groups is generally considered to have a minimal direct effect on the acidity of the α-proton in this specific cyclic system. However, significant steric bulk on the α-carbon of β-diketones can influence acidity.[5] In the case of this compound, the steric effect of the single methyl group at C-2 is not expected to be a dominant factor in determining its pKa.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists in equilibrium between its diketo and enol tautomers.[6] The enol form is stabilized by the formation of a conjugated system and, in many cases, by intramolecular hydrogen bonding.[7] The position of this equilibrium can be influenced by the solvent and the substitution pattern of the molecule. For dimedone, the enol form is significant in solution.[6] The acidity of the compound is a property of the equilibrium mixture of these tautomers.

Caption: Keto-enol tautomerism of this compound.

pKa Values: Estimation and Comparison

CompoundStructurepKaReference(s)
Cyclohexane-1,3-dione (CH₂)₄(CO)₂5.26[8][9]
5,5-Dimethylcyclohexane-1,3-dione (Dimedone) (CH₃)₂C(CH₂)₂(CO)₂CH₂4.8, 5.15, 5.23[1][10][11][12]
This compound C₉H₁₄O₂Estimated to be slightly higher than Dimedone-

Analysis and Prediction:

The pKa of cyclohexane-1,3-dione is reported to be 5.26.[8][9] For 5,5-dimethylcyclohexane-1,3-dione (dimedone), the reported pKa values are in the range of 4.8 to 5.23.[1][10][11][12] The gem-dimethyl group at the 5-position in dimedone has a negligible electronic effect on the acidic proton at the 2-position.

The target molecule, this compound, has an additional methyl group at the 2-position. As previously discussed, this methyl group exerts an electron-donating inductive effect, which is expected to slightly decrease the acidity of the compound compared to dimedone. A decrease in acidity corresponds to an increase in the pKa value. Therefore, it is predicted that the pKa of this compound will be slightly higher than that of dimedone, likely in the range of 5.3 to 5.8.

Experimental Determination of pKa

To obtain a precise pKa value for this compound, experimental determination is necessary. Several robust methods are available, with potentiometric titration and UV-Vis spectrophotometry being the most common and reliable.

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination.[4][13][14] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the weak acid) and monitoring the pH change.

Protocol for Potentiometric Titration:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-methanol mixture to ensure solubility).

    • Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), free from carbonate.

    • Prepare a buffer solution of known pH for calibration of the pH meter.

  • Instrumentation:

    • A calibrated pH meter with a glass electrode.

    • A magnetic stirrer and stir bar.

    • A burette for the precise addition of the titrant.

  • Procedure:

    • Calibrate the pH meter using the standard buffer solution.

    • Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution and begin stirring.

    • Record the initial pH of the solution.

    • Add small, precise increments of the NaOH solution from the burette.

    • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this curve corresponds to the equivalence point. The volume at the half-equivalence point can then be determined, and the corresponding pH from the original titration curve is the pKa.

Potentiometric_Titration_Workflow A Prepare Analyte and Titrant Solutions C Titrate Analyte with Titrant A->C B Calibrate pH Meter B->C D Record pH vs. Volume Data C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate Half-Equivalence Point F->G H Determine pKa at Half-Equivalence Point G->H caption Workflow for pKa determination by potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.[15][16]

Protocol for UV-Vis Spectrophotometry:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.

  • Instrumentation:

    • A UV-Vis spectrophotometer.

    • Quartz cuvettes.

  • Procedure:

    • For each buffer solution, add a small, constant amount of the stock solution of the compound to ensure the final concentration is the same in all samples.

    • Record the UV-Vis spectrum (absorbance vs. wavelength) for each sample.

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the midpoint of the absorbance change.

    • The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa more accurately.

UV_Vis_Workflow A Prepare Stock Solution of Analyte C Prepare Samples in Each Buffer A->C B Prepare Buffer Solutions of Varying pH B->C D Measure UV-Vis Spectra C->D E Identify Wavelength of Maximum Absorbance Change D->E F Plot Absorbance vs. pH E->F G Determine pKa from Sigmoidal Curve F->G caption Workflow for pKa determination by UV-Vis spectrophotometry.

Sources

Structural Dynamics and Synthetic Utility of 2,5,5-Trimethylcyclohexane-1,3-dione (CAS 1125-11-7)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and natural product development, cyclic diones serve as indispensable building blocks. Among these, 2,5,5-trimethylcyclohexane-1,3-dione occupies a privileged chemical space. With a precise molecular weight of 154.21 g/mol and a highly specific steric profile, this compound is frequently leveraged as a critical intermediate in the total synthesis of complex terpenoids. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical parameters, mechanistic utility, and analytical validation protocols associated with this unique cyclic dione, ensuring that researchers can seamlessly integrate it into their synthetic workflows.

Physicochemical Profiling and Structural Identity

Before deploying any intermediate in a multi-step synthetic campaign, establishing its exact physicochemical profile is paramount. The fundamental identifiers—specifically its 1 and its molecular weight—dictate the parameters for subsequent mass spectrometry gating and chromatographic isolation.

Table 1: Quantitative Physicochemical Data for this compound

ParameterValueAnalytical & Synthetic Significance
CAS Registry Number 1125-11-7Primary identifier for inventory, safety, and literature querying.
Molecular Formula C9H14O2Defines the carbon skeleton for NMR integration and isotopic distribution.
Average Molecular Weight 154.21 g/mol Target mass for low-resolution GC-MS and LC-MS workflows.
Accurate Mass (Monoisotopic) 154.09938 DaGating mass for High-Resolution Mass Spectrometry (HRMS).
Topological Polar Surface Area 34.1 ŲIndicates moderate polarity, influencing solvent selection for extraction.
LogP (XLogP3-AA) ~1.58Predicts favorable partitioning into organic phases during workup.

(Data synthesized from the 1 and 2 chemical databases).

Mechanistic Utility in Complex Organic Synthesis

The structural architecture of this compound—featuring a sterically hindered gem-dimethyl group at C5 and a methyl group at C2—makes it a highly selective substrate for downstream functionalization.

  • Triterpene and Sesquiterpene Synthesis: The compound is a foundational starting material for the elaboration of polycyclic frameworks. For instance, it has been successfully utilized in a ten-step synthetic route to generate precursors for the pentacyclic triterpene . Furthermore, its enolate chemistry has been exploited to construct perhydroazulene intermediates necessary for the synthesis of 3.

  • Microbial Metabolite Profiling: Beyond synthetic chemistry, this compound has been identified via GC-MS as a naturally occurring volatile antimicrobial metabolite produced by novel bacterial strains, such as 4, highlighting its biological relevance in natural defense mechanisms.

Experimental Protocol: Self-Validating Synthesis and Analytical Confirmation

To utilize this compound effectively, researchers often synthesize it via the selective methylation of dimedone (5,5-dimethylcyclohexane-1,3-dione). The following protocol is designed as a self-validating system ; the analytical endpoints inherently confirm whether the mechanistic trajectory (C-alkylation vs. O-alkylation) was successful.

Step 1: Base-Catalyzed Enolization

  • Action: Dissolve 1.0 equivalent of dimedone in a 10% aqueous NaOH solution at 0°C.

  • Causality: The strong basic environment completely deprotonates the acidic α-carbon (pKa ~5.2), driving the equilibrium entirely toward the enolate anion. The low temperature (0°C) is critical to prevent premature degradation of the enolate and to maximize thermodynamic control prior to the addition of the electrophile.

Step 2: Electrophilic Methylation

  • Action: Add 1.1 equivalents of methyl iodide (CH₃I) dropwise over 30 minutes under vigorous stirring. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: Dropwise addition of the alkyl halide prevents a runaway exothermic reaction and minimizes the localized excess of the electrophile, thereby suppressing unwanted poly-alkylation. The steric bulk of the gem-dimethyl groups at C5 helps direct the incoming methyl cation to the C2 position.

Step 3: Phase Partitioning and Isolation

  • Action: Acidify the aqueous mixture to pH 3 using 1M HCl, then extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Acidification neutralizes any unreacted enolate, converting the product back into its neutral dione/enol form. Based on its LogP of 1.58, the neutral this compound partitions highly efficiently into the ethyl acetate phase, leaving inorganic salts in the aqueous layer.

Step 4: Analytical Self-Validation (GC-MS & NMR)

  • Action: Subject the crude extract to GC-MS and ¹H-NMR analysis.

  • Self-Validating Logic:

    • Mass Confirmation: The GC-MS must show a distinct molecular ion peak at m/z 154.21. If the base peak is 168.24, over-methylation has occurred, indicating a failure in stoichiometric control.

    • Regioselectivity Check: The ¹H-NMR spectrum must be evaluated for O-alkylation vs. C-alkylation. The absence of a downfield singlet at ~3.6 ppm (characteristic of a methoxy -OCH₃ group) combined with the presence of a new methyl doublet/singlet at ~1.1 ppm confirms successful C-alkylation at the C2 position. If O-alkylation is detected, the solvent polarity or base choice must be recalibrated.

Systems-Level Workflow Diagram

The following Graphviz diagram maps the causal relationship between the synthetic steps and the analytical validation gates.

G N1 Dimedone (Precursor) N2 Base-Catalyzed Enolization (NaOH) N1->N2 Deprotonation N3 Electrophilic Methylation (CH3I) N2->N3 SN2 Attack N4 2,5,5-trimethylcyclohexane -1,3-dione N3->N4 Product Yield N5 GC-MS Validation (m/z 154.21) N4->N5 Mass Confirmation N6 NMR Validation (C-Alkylation Check) N4->N6 Structural Purity

Workflow for the synthesis and analytical validation of this compound.

References

  • Hoffman Chemicals. "CAS 1125-11-7 | this compound | MFCD21338469".
  • Guidechem. "1125-11-7 cas号1125-11-7分子式、结构式".
  • RSC Publishing. "Pentacyclic triterpene synthesis. Preparation of a useful intermediate".
  • Canadian Science Publishing. "Preparation and evaluation of a perhydroazulene intermediate for lactarane sesquiterpene synthesis". Canadian Journal of Chemistry.
  • ResearchGate.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2,5,5-Trimethylcyclohexane-1,3-dione: A Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 2,5,5-trimethylcyclohexane-1,3-dione. For researchers, scientists, and professionals in drug development, understanding the three-dimensional arrangement of atoms in a molecule is paramount for elucidating its physicochemical properties, reaction mechanisms, and potential biological activity.

While a definitive, publicly available single-crystal X-ray structure of this compound has not been reported in the crystallographic literature to date, this guide will establish a robust framework for its analysis. To illustrate the practical application of these principles, we will draw upon the detailed crystallographic data of a closely related analogue, 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, for which a complete structural determination is available.[1] This approach allows for a thorough exploration of the experimental and analytical pipeline, from crystal growth to the final structural refinement and interpretation.

Part 1: Foundational Principles of Single-Crystal X-ray Diffraction

The cornerstone of solid-state structural chemistry is single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique allows for the precise determination of the atomic arrangement within a crystalline solid.[2] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in a crystal lattice. When a beam of monochromatic X-rays is directed at a single crystal, the electrons scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with each other constructively in specific directions, producing a diffraction pattern of discrete spots or "reflections".

The geometric relationship between the crystal lattice, the wavelength of the X-rays, and the angles of diffraction is described by Bragg's Law:

nλ = 2d sin(θ)

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between parallel planes of atoms in the crystal

  • θ is the angle of incidence of the X-ray beam

By measuring the positions and intensities of a large number of these reflections, a three-dimensional map of the electron density within the unit cell of the crystal can be constructed using Fourier transforms.[1]

Part 2: The Experimental and Analytical Workflow

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of both the chemistry of the molecule and the physics of diffraction.

Crystal Growth: The Critical First Step

The primary prerequisite for SC-XRD is a high-quality single crystal, typically with dimensions of 0.1-0.3 mm and free of significant defects. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the gradual formation of crystals.

  • Solvent Diffusion: The compound is dissolved in a "good" solvent, and this solution is carefully layered with a "poor" solvent in which the compound is less soluble. Diffusion of the poor solvent into the good solvent reduces the solubility of the compound, inducing crystallization at the interface.

  • Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent". The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.

  • Sublimation: For compounds with sufficient vapor pressure, heating the solid under a vacuum can cause it to sublime and then deposit as crystals on a cooled surface.

The choice of solvent is critical and often determined empirically. For cyclic ketones, common solvents for crystallization attempts include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof.

Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

The experimental workflow for data collection and subsequent analysis is outlined below:

experimental_workflow cluster_exp Experimental Protocol cluster_analysis Data Analysis Pipeline crystal_growth 1. Crystal Growth (e.g., Slow Evaporation) crystal_selection 2. Crystal Selection & Mounting crystal_growth->crystal_selection data_collection 3. X-ray Diffraction Data Collection (Diffractometer) crystal_selection->data_collection data_reduction 4. Data Reduction (Integration & Scaling) data_collection->data_reduction structure_solution 5. Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement 6. Structure Refinement (Least-Squares Minimization) structure_solution->structure_refinement validation 7. Validation & Analysis structure_refinement->validation

Caption: Experimental and analytical workflow for single-crystal X-ray diffraction.

Detailed Steps in Data Collection and Processing:

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and angles of the unit cell and to assign the crystal system and Bravais lattice.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors such as polarization and absorption.

  • Structure Solution: The "phase problem" is solved to generate an initial model of the electron density. For small molecules, "direct methods" are typically successful.

  • Structure Refinement: The initial atomic positions are refined using a least-squares minimization process to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and chemical sensibility.

Part 3: Structural Analysis - A Case Study of a Cyclohexanedione Analogue

As a definitive crystal structure for this compound is not available, we will examine the published structure of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione to illustrate the type of detailed information that can be obtained.[1]

Crystallographic Data

The key crystallographic parameters for this analogue provide a snapshot of the crystal's fundamental geometry.

ParameterValue
Chemical FormulaC₁₁H₁₇NO₂
Formula Weight195.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a5.9245(2) Å
b17.7243(6) Å
c10.2915(4) Å
α90°
β95.352(1)°
γ90°
Volume1075.97(7) ų
Z4
Temperature100(2) K
R-factor (Rgt(F))0.0419

Data sourced from Ghorab et al. (2016)[1]

Molecular Geometry and Conformation

A detailed analysis of the refined structure reveals precise bond lengths, bond angles, and torsional angles. For a substituted cyclohexane-1,3-dione, key points of interest would include:

  • Ring Conformation: The cyclohexane ring can adopt several conformations, such as chair, boat, or twist-boat. The crystallographic data would definitively show which conformation is present in the solid state. For many cyclohexanedione derivatives, a distorted chair or boat conformation is common.[3][4]

  • Planarity of the Dione System: The degree of planarity of the O=C-C-C=O fragment can be assessed. Electron delocalization, as seen in the enol form, can influence this planarity.

  • Substituent Positions: The analysis would confirm the positions of the methyl groups and whether they are in axial or equatorial positions, which has significant implications for the molecule's steric profile and reactivity.

molecular_features cluster_molecule Key Structural Features of a Substituted Cyclohexanedione ring_conf Cyclohexane Ring Conformation (e.g., Chair, Boat) substituents Substituent Geometry (Axial vs. Equatorial) ring_conf->substituents influences intermol Intermolecular Interactions (Hydrogen Bonds, van der Waals) substituents->intermol dictates packing Crystal Packing Motif intermol->packing determines

Caption: Key structural features determined from crystal structure analysis.

Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, crystallography reveals how molecules arrange themselves in the solid state. This is governed by intermolecular forces:

  • Hydrogen Bonding: While this compound itself is not a strong hydrogen bond donor, it can act as an acceptor at its carbonyl oxygens. If co-crystallized with a hydrogen-bond-donating solvent, these interactions would be evident.

  • van der Waals Forces: These are the primary forces that will dictate the packing of the title compound, involving interactions between the hydrocarbon portions of the molecules.

  • Dipole-Dipole Interactions: The polar carbonyl groups will likely orient themselves to maximize favorable dipole-dipole interactions.

The analysis of these interactions allows for the rationalization of macroscopic properties like melting point, solubility, and crystal morphology.

Conclusion

The crystal structure analysis of this compound, or any molecule of interest in pharmaceutical and materials science, is a critical endeavor that bridges molecular structure with bulk properties. Although a specific crystal structure for the title compound is not yet publicly documented, the established methodologies of single-crystal X-ray diffraction provide a clear and reliable pathway for its determination. By following the workflow of crystal growth, data collection, structure solution, and refinement, a wealth of information can be uncovered. The analysis of a closely related analogue demonstrates the depth of insight that can be gained, from the precise conformation of the cyclohexane ring to the intricate network of intermolecular interactions that define the crystalline state. This technical framework serves as a guide for researchers to pursue such analyses, ultimately contributing to a more profound understanding of the molecule's behavior and potential applications.

References

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Crystal structure of 2-((dimethylamino)methylene)-5,5-Dimethylcyclohexane-1,3-dione, C11H17NO2. Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 461-462. (URL provided in search results)
  • Dibble, D. J., Ziller, J. W., & Woerpel, K. A. (2011). Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones, imines, and corresponding salts. The Journal of Organic Chemistry, 76(19), 7706–7719. [Link]

  • Dibble, D. J., Ziller, J. W., & Woerpel, K. A. (2011). Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. The Journal of Organic Chemistry, 76(19), 7706-7719. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Crystal structure of 2-((dimethylamino)methylene)-5,5-Dimethylcyclohexane-1,3-dione, C11H17NO2.
  • NIST Chemistry WebBook. (n.d.). 1,3-Cyclohexanedione, 2,5,5-trimethyl-. NIST Standard Reference Database Number 69. [Link]

  • Zhang, J., & Chen, X. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5456-5481. [Link]

  • Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia MDPI. [Link]

Sources

Trimethylcyclohexanediones: Safety Data Profiling and Biocatalytic Handling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethylcyclohexanediones (TMCHDs) represent a critical class of cyclic diketones utilized extensively as pharmaceutical intermediates, chiral building blocks, and synthetic fragrances[1],[2]. The two most prominent isomers in drug development and fine chemical synthesis are 3,5,5-trimethylcyclohexane-1,2-dione and 2,2,6-trimethylcyclohexane-1,4-dione (levodione) . While these compounds are invaluable for synthesizing optically active carotenoids (such as zeaxanthin) and complex pharmaceuticals, their reactive diketone structures present specific occupational hazards[3].

This whitepaper provides an in-depth analysis of the physicochemical properties, hazard causality, and safety data sheet (SDS) guidelines for TMCHDs. Furthermore, it details a self-validating biocatalytic protocol for handling and converting these compounds, ensuring both operator safety and high-fidelity chiral synthesis.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physical properties of TMCHDs is the first step in designing safe handling environments. The low water solubility and specific vapor pressures dictate the necessity for controlled environmental storage and specialized waste disposal[4],[5].

Table 1: Physicochemical Properties of Trimethylcyclohexanediones

Property3,5,5-Trimethylcyclohexane-1,2-dione[4],[2]2,2,6-Trimethylcyclohexane-1,4-dione (Levodione)[3],[6]
CAS Number 57696-89-620547-99-3
Molecular Formula C9H14O2C9H14O2
Appearance White crystalline solid / Pale yellow liquidSolid crystalline
Boiling Point 214.6 °C at 760 mmHgN/A (Sublimes/Degrades at high heat)
Melting Point 89–92 °C~ 63 °C
Flash Point 77.1 °C> 100 °C
Density 0.976 g/cm³N/A
Water Solubility InsolubleInsoluble

Hazard Identification & Causality in Exposure Controls

Safety Data Sheets (SDS) classify TMCHDs with specific risk phrases (e.g., R36/38), but understanding the chemical causality behind these hazards is essential for drug development professionals designing safety protocols[2].

Table 2: Safety & Handling Hazards (GHS Classification)

Hazard CategorySDS DescriptionChemical Causality & Required Mitigation
Ocular Irritation Causes severe eye irritation.Causality: The electrophilic carbonyl carbon of the diketone reacts readily with nucleophilic proteins in ocular tissues. Mitigation: Mandatory use of EN 166 compliant safety goggles with side shields[4].
Skin Sensitization Irritating to skin (R36/38).Causality: The highly lipophilic nature of TMCHDs allows them to easily penetrate the lipid bilayer of the stratum corneum, leading to contact dermatitis. Mitigation: Standard latex is insufficient. Nitrile or butyl rubber gloves must be used and inspected for breakthrough times[4].
Inhalation Respiratory tract irritation.Causality: Despite a relatively high boiling point, TMCHDs exhibit sufficient vapor pressure at room temperature to cause mucosal irritation. Mitigation: All handling, weighing, and transfer must occur within a certified chemical fume hood[4],[5].
Environmental Potential bioaccumulation.Causality: Due to their insolubility in water, these compounds are not easily degradable in standard wastewater treatment plants[4]. Mitigation: Dispose of via certified chemical waste incineration; prevent soil penetration[5].

Note: Current SDS profiling confirms that these products do not contain any known or suspected endocrine disruptors or persistent organic pollutants[4].

Self-Validating Experimental Protocols: Biocatalysis & Safe Handling

Traditional chemical reduction of levodione yields a racemic mixture of four isomers, which is highly inefficient and requires massive volumes of hazardous solvents for separation[3]. To mitigate chemical exposure and maximize yield, modern pharmaceutical workflows utilize a stereoselective enzymatic reduction.

The following protocol details the safe handling and biocatalytic conversion of levodione into the chiral building block (4R,6R)-actinol, utilizing a self-validating analytical checkpoint[3],[6].

Protocol: Biocatalytic Synthesis of (4R,6R)-Actinol from Levodione

Step 1: Substrate Preparation & Containment

  • Action: Weigh exactly 32.5 nmol of 2,2,6-trimethylcyclohexane-1,4-dione (levodione) inside a Class II biological safety cabinet or a certified chemical fume hood[3].

  • Causality: Levodione is a volatile diketone. Utilizing negative pressure containment ensures that any vaporized particulates are safely exhausted away from the operator, preventing respiratory irritation while maintaining a sterile environment for the biocatalyst.

Step 2: Enzymatic Reduction Matrix Assembly

  • Action: Dissolve the levodione in a buffered aqueous solution containing 278 mmol of glucose. Introduce purified Levodione Reductase (LVR) derived from Corynebacterium aquaticum M-13[3].

  • Causality: LVR is highly regiospecific for the C-4 carbonyl group of the diketone. By using this specific enzyme, researchers prevent the formation of racemic mixtures, driving the reaction toward a 95% enantiomeric excess of the desired (4R,6R) isomer without the need for toxic heavy-metal catalysts[3].

Step 3: Cofactor Regeneration

  • Action: Add Glucose Dehydrogenase (GDH) to the reaction matrix and incubate at 30°C for 18 hours with continuous shaking[3].

  • Causality: The reduction of the carbonyl group is strictly NADH-dependent. GDH oxidizes the glucose to continuously regenerate NADH. This prevents the reaction from stalling and minimizes the dangerous accumulation of unreacted, hazardous diketone intermediates in the solution.

Step 4: Self-Validating Extraction and Quantification

  • Action: Terminate the reaction by vigorously shaking the mixture with 1 mL of ethyl acetate. Extract the organic layer and analyze it using Gas Chromatography (GC) (e.g., Shimadzu model GC-14B)[3].

  • Causality: Ethyl acetate selectively partitions the lipophilic actinol and any residual levodione away from the aqueous enzymatic matrix. The GC analysis acts as a self-validating checkpoint : the complete disappearance of the levodione peak and the emergence of a singular actinol peak confirms successful, safe conversion before any downstream pharmaceutical processing begins[3].

Mechanistic Workflow Visualization

The following diagram illustrates the complete, two-step enzymatic asymmetric reduction pathway, highlighting the transition from a prochiral hazardous substrate to a stable, high-value pharmaceutical intermediate[6].

G KIP Ketoisophorone (Prochiral Substrate) OYE Old Yellow Enzyme (OYE) NADH-dependent KIP->OYE Stereoselective C=C Hydrogenation Levodione (6R)-Levodione (2,2,6-Trimethylcyclohexane-1,4-dione) OYE->Levodione Enantiomeric Conversion LVR Levodione Reductase (LVR) NADH-dependent Levodione->LVR Regiospecific C=O Reduction Actinol (4R,6R)-Actinol (Chiral Pharmaceutical Intermediate) LVR->Actinol Chiral Product Yield

Biocatalytic workflow converting ketoisophorone to actinol via levodione.

References

  • Echemi:3,5,5-Trimethyl-1,2-cyclohexanedione SDS, 57696-89-6 Safety D
  • Fisher Scientific:SAFETY DATA SHEET - 3,5,5-Trimethylcyclohexane-1,2-dione
  • Thermo Fisher Scientific:SAFETY DATA SHEET - 3,5,5-Trimethylcyclohexane-1,2-dione
  • Home Sunshine Pharma:3,5,5-Trimethylcyclohexane-1,2-dione CAS 57696-89-6
  • NIH (PMC)
  • NIH (PMC):Production of a Doubly Chiral Compound, (4R,6R)

Sources

Methodological & Application

Precision Synthesis of 2,5,5-Trimethylcyclohexane-1,3-dione: Controlled C-Alkylation of Dimedone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the synthesis of 2,5,5-trimethylcyclohexane-1,3-dione (CAS: 1125-11-7) via the methylation of dimedone. The core challenge in alkylating 1,3-dicarbonyls is the competition between C-alkylation (desired) and O-alkylation (forming the enol ether).[1]

This protocol utilizes a thermodynamically controlled approach using aqueous/methanolic base and methyl iodide (MeI).[2] The method incorporates a "self-validating" purification workflow based on the acidity difference between the C-alkylated product (acidic) and the O-alkylated byproduct (neutral), ensuring high purity without the need for column chromatography.

Mechanistic Insight & Strategic Analysis

The Ambident Nucleophile Challenge

Dimedone exists in equilibrium between its keto and enol forms.[2] Upon deprotonation (pKa


 5.2), it forms a resonance-stabilized enolate anion.[2] This anion is an ambident nucleophile , possessing two reactive sites:[1]
  • Carbon (C2): The "Soft" center.[2] Reaction here yields the desired this compound.

  • Oxygen: The "Hard" center.[2] Reaction here yields 3-methoxy-5,5-dimethylcyclohex-2-enone (enol ether).[2]

Controlling Regioselectivity (HSAB Theory)

According to Hard-Soft Acid-Base (HSAB) theory:

  • Soft Electrophiles (e.g., Methyl Iodide) prefer the Soft Nucleophile (Carbon).[2]

  • Hard Electrophiles (e.g., Dimethyl Sulfate, Diazomethane) often favor the Hard Nucleophile (Oxygen).[2]

  • Solvent Effects: Polar protic solvents (like water/methanol) solvate the oxygen atom of the enolate via hydrogen bonding, effectively "shielding" it and directing the electrophile toward the Carbon atom.

Therefore, this protocol selects Methyl Iodide in a protic medium (aq.[2] NaOH/MeOH) to maximize C-alkylation.

Mechanistic Pathway Diagram[2]

ReactionMechanism Dimedone Dimedone (Keto-Enol) Enolate Resonance Stabilized Enolate Anion Dimedone->Enolate Deprotonation Base Base (OH-) Base->Enolate TS_C Transition State (C-Attack) Enolate->TS_C Major Pathway (Soft-Soft Interaction) TS_O Transition State (O-Attack) Enolate->TS_O Minor Pathway (Shielded by Solvent) MeI MeI (Soft Electrophile) MeI->TS_C MeI->TS_O Product_C TARGET: This compound (Acidic pKa ~5.5) TS_C->Product_C Product_O BYPRODUCT: Enol Ether (Neutral) TS_O->Product_O

Figure 1: Mechanistic divergence in dimedone alkylation.[2] The protocol is optimized to follow the upper (green) pathway.

Experimental Protocol

Reagents & Equipment
ReagentRoleSpecifications
Dimedone Substrate5,5-dimethylcyclohexane-1,3-dione (MW 140.[2]18)
Methyl Iodide (MeI) ElectrophileCAUTION: Neurotoxin/Carcinogen.[2] Use in Fume Hood.[2]
Sodium Hydroxide Base10% Aqueous Solution
Methanol Co-solventHPLC Grade
Hydrochloric Acid Workup2M or 6M HCl
Diethyl Ether ExtractionACS Grade
Step-by-Step Methodology

Step 1: Enolate Formation

  • Dissolve Dimedone (10.0 g, 71.3 mmol) in 10% aqueous NaOH (60 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Observation: The solution should be clear and slightly yellow.[2] If turbid, add a minimum amount of Methanol (10-20 mL) to ensure homogeneity.[2]

Step 2: Alkylation

  • Cool the flask to 0°C in an ice bath.

  • Add Methyl Iodide (15.2 g, 6.7 mL, 107 mmol, 1.5 eq) dropwise over 15 minutes.

    • Note: A reflux condenser should be attached to prevent MeI evaporation (bp 42°C).[2]

  • Allow the reaction to warm to room temperature and stir vigorously for 24 hours .

  • Optional: For faster kinetics, heat to mild reflux (45°C) for 6 hours, but room temperature stirring yields cleaner profiles.[2]

Step 3: The "Acid-Base Swing" Purification (Critical) This workflow exploits the fact that the C-alkylated product retains an acidic proton (at C2), whereas the O-alkylated byproduct is neutral.

  • Evaporation: Remove excess Methanol/MeI under reduced pressure (Rotavap). Caution: Trap MeI vapors efficiently.

  • First Extraction (Remove Byproducts):

    • The residue (aqueous) is strongly basic (pH > 10).[2]

    • Extract this aqueous layer with Diethyl Ether (2 x 50 mL) .[2]

    • Discard the Ether layer. (This layer contains unreacted MeI and the neutral O-alkylated enol ether byproduct).[2]

    • Checkpoint: The Target Molecule is currently in the Aqueous Phase as the sodium salt.

  • Precipitation (Isolate Target):

    • Cool the aqueous phase to 0°C.

    • Slowly acidify with 6M HCl until pH < 2.[2]

    • Observation: A white precipitate should form immediately.[2] This is the this compound.[3][4]

  • Filtration:

    • Filter the solid using a Buchner funnel.[2]

    • Wash with ice-cold water (3 x 20 mL).[2]

    • Dry in a vacuum oven at 40°C.

Purification Workflow Diagram

WorkupFlow RxnMix Reaction Mixture (pH > 10) Extract Extract with Diethyl Ether RxnMix->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains O-Alkyl Byproduct) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Target as Na+ Salt) PhaseSep->AqLayer Keep Acidify Acidify with HCl to pH < 2 AqLayer->Acidify Precip Precipitation of This compound Acidify->Precip

Figure 2: The "Acid-Base Swing" purification strategy ensures removal of neutral impurities.

Process Control & Validation

Expected Yield & Properties[2][5]
  • Typical Yield: 65-75%

  • Appearance: White crystalline solid.[2]

  • Melting Point: 160–162 °C (Lit. 157–160 °C).[2]

NMR Interpretation

The product exists in equilibrium between keto and enol forms.[2] In


, the enol form often predominates.[2]
Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegralInterpretation
Gem-dimethyl 1.10Singlet6HCharacteristic 5,5-dimethyl group (unchanged from SM).[2]
Ring Methylene 2.30 - 2.50Singlet/Multiplet4HH-4 and H-6 protons.[2]
C2-Methyl 1.75 - 1.85Singlet3HDiagnostic Peak. Downfield shift due to enolic double bond.[2]
Enol -OH > 8.0Broad Singlet1HExchangeable with

.

Note: If the Keto form is present, the C2-Methyl will appear as a doublet at


 1.2 ppm, and the C2-H as a quartet at 

3.5 ppm.
Troubleshooting
  • Low Yield / Oily Product: Indicates incomplete acidification or presence of O-alkylated product.[2] Ensure the Ether wash (Step 3.[2]2) was performed thoroughly before acidification.[2]

  • Polymethylation: If excess MeI and heat are used, 2,2,5,5-tetramethylcyclohexane-1,3-dione may form. This byproduct is neutral and will be removed in the Ether wash (Step 3.2), reducing yield but maintaining purity of the mono-methylated target.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (General reference for alkylation of

    
    -diketones). 
    
  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.[2] Wiley, 2013.[2] (HSAB Theory and Ambident Nucleophiles). [2]

  • Organic Syntheses. Alkylation of 1,3-Cyclohexanedione derivatives. (Analogous protocols). [2]

  • National Institute of Standards and Technology (NIST). 2,5,5-Trimethyl-1,3-cyclohexanedione Mass Spectrum.[2][2]

Sources

Application Note: Highly Selective C-Methylation of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2,5,5-trimethylcyclohexane-1,3-dione (methyldimedone) via the alkylation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) is a foundational transformation in the synthesis of pentacyclic triterpenes and naturally occurring pheromones [1]. However, as a 1,3-diketone, dimedone presents a classic challenge of ambident reactivity. Depending on the reaction environment, alkylation can occur at the carbon (C-methylation) or the oxygen (O-methylation).

This application note provides a field-proven, self-validating protocol for the exclusive C-methylation of dimedone. By leveraging specific solvent-solute interactions, this methodology bypasses the need for complex protecting group strategies or chromatographic purification, delivering high-purity building blocks suitable for downstream drug development and complex natural product synthesis [2].

Mechanistic Rationale: Mastering Ambident Reactivity

To achieve high yields of the C-methylated product, one must control the behavior of the intermediate enolate anion. According to Pearson’s Hard and Soft Acids and Bases (HSAB) principle, the enolate oxygen is a "hard" nucleophilic center, while the alpha-carbon is a "soft" nucleophilic center.

While methyl iodide (MeI) is a relatively soft electrophile that intrinsically favors the soft carbon center, the solvent environment dictates the ultimate regioselectivity . As established in the landmark study by, conducting the reaction in protic, highly hydrogen-bonding solvents like water drastically increases the C-alkylation to O-alkylation ratio. Water molecules strongly solvate the hard oxygen atom of the enolate via hydrogen bonding. This solvation shell sterically and electronically shields the oxygen, effectively shutting down the O-methylation pathway and directing the methyl iodide exclusively to the carbon center.

Pathway cluster_0 Aqueous Conditions (Target) cluster_1 Alcoholic Conditions (Side-path) Dimedone Dimedone (1,3-Diketone) Enolate Enolate Anion (Ambident Nucleophile) Dimedone->Enolate 1.0 eq NaOH Deprotonation CMethyl C-Methylation (this compound) Enolate->CMethyl MeI in H2O (H-bonding blocks O-site) OMethyl O-Methylation (Enol Ether Byproduct) Enolate->OMethyl MeI in MeOH/t-BuOH (Exposed O-site)

Fig 1: Reaction workflow demonstrating solvent-driven regioselectivity of dimedone methylation.

Quantitative Solvent Effects

The causality between solvent polarity/hydrogen-bonding capacity and product distribution is stark. The table below summarizes the quantitative shift in regioselectivity when moving from alcoholic solvents to water[1].

SolventDielectric Constant (ε)C-Alkylation / O-Alkylation RatioIsolated Yield of C-Methylated Product
Water (H₂O) 78.541.0 66.0% – 76.0%
tert-Butanol (t-BuOH)12.52.6< 30.0%
Methanol (MeOH)32.71.8< 30.0%

Data Interpretation: The use of water provides a 22-fold increase in C-selectivity compared to methanol. Furthermore, the aqueous conditions cause the desired C-methylated product to precipitate out of solution as it forms, driving the reaction forward via Le Chatelier's principle and simplifying isolation.

Standardized Protocol for Selective C-Methylation

This protocol is adapted from the foundational methodology [1] and validated by modern synthetic applications [3]. It is designed to be a self-validating system: the physical precipitation of the product and its subsequent recrystallization inherently verify the success of the transformation.

Materials & Reagents
  • 5,5-Dimethylcyclohexane-1,3-dione (Dimedone): 200 g (1.43 mol, 1.0 eq)

  • Sodium Hydroxide (NaOH): 57.2 g (1.43 mol, 1.0 eq)

  • Methyl Iodide (MeI): 406 g (2.82 mol, ~2.0 eq)

  • Deionized Water: ~700 mL

  • Ethyl Acetate: ~675 mL (for recrystallization)

Step-by-Step Methodology
  • Enolate Generation: In a 2 L round-bottom flask equipped with a magnetic stir bar and a highly efficient reflux condenser, dissolve 57.2 g of NaOH in 700 mL of deionized water. Once dissolved, add 200 g of dimedone. Stir at room temperature until the solid is completely dissolved, indicating quantitative formation of the sodium enolate.

  • Electrophile Addition: Caution: MeI is a volatile alkylating agent and suspected carcinogen. Perform strictly in a fume hood. Carefully add 406 g of methyl iodide to the aqueous enolate solution.

    • Causality Note: A 2.0 molar equivalent of MeI is required because MeI is highly volatile (bp 42 °C) and is susceptible to slow hydrolysis in the aqueous basic medium during the extended reflux period.

  • Reflux & Precipitation: Heat the biphasic mixture to reflux for 26 hours. As the reaction progresses, the highly water-soluble sodium enolate is converted into the hydrophobic this compound, which will precipitate as a dense white solid.

  • Primary Isolation: Remove the heat source and cool the reaction flask to 0 °C in an ice-water bath for 2 hours to maximize product precipitation. Isolate the crude white solid via vacuum filtration. Wash the filter cake with a small amount of ice-cold water and air-dry for 20–24 hours.

  • Analytical Check (Optional but Recommended): Proton NMR (PMR) of the crude solid typically reveals a 92:8 mixture of the desired mono-C-methylated product and a di-C-methylated byproduct (2,2,5,5-tetramethylcyclohexane-1,3-dione).

  • Purification via Recrystallization: Transfer the crude solid to an Erlenmeyer flask and dissolve in boiling ethyl acetate (approx. 675 mL). Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting purified crystals.

    • Causality Note: The di-alkylated byproduct is significantly more soluble in ethyl acetate than the mono-alkylated target. This single recrystallization step effectively purges the over-alkylated impurity without the need for silica gel chromatography.

Expected Outcomes
  • Yield: 145.9 g (66.4% isolated yield of pure material).

  • Appearance: Crystalline white solid.

  • Melting Point: 158–159 °C.

References

  • Clark, R. D., Ellis, J. E., & Heathcock, C. H. (1973). Methylation of Dimedone. Synthetic Communications, 3(5), 347-354.[Link]

  • Franke, S., et al. (2009). The discovery of 2,5-dialkylcyclohexan-1,3-diones as a new class of natural products. Proceedings of the National Academy of Sciences, 106(24), 9733-9738.[Link]

  • Zheng, Y., et al. (2022). Synthesis of Toxicodenane A Analogues. ACS Omega, 7(4), 3608-3617.[Link]

Application Note: High-Efficiency Asymmetric Michael Addition Protocols Utilizing 2,5,5-Trimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocols & Mechanistic Guide

Introduction & Scope

The construction of sterically congested quaternary stereocenters remains one of the most formidable challenges in asymmetric organic synthesis. 2,5,5-Trimethylcyclohexane-1,3-dione (CAS 1125-11-7) is a highly versatile, cyclic 1,3-diketone characterized by its pre-existing methyl substitution at the C2 and C5 positions[1]. When employed as a Michael donor, the nucleophilic attack originates from the tertiary C2 carbon, directly generating a quaternary stereocenter.

This Application Note details field-proven protocols for the asymmetric Michael addition of this compound. By leveraging advanced organocatalytic systems—specifically bifunctional squaramides and amino acid-derived catalysts—researchers can achieve exceptional enantiomeric excesses (ee) and yields, bypassing the need for toxic transition metals[2]. These methodologies are critical for synthesizing complex bicyclic scaffolds, such as Wieland-Miescher ketone analogs, which serve as foundational building blocks in steroid and terpenoid drug development[3].

Mechanistic Insights: Overcoming Steric Hurdles (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful protocol execution requires understanding the causality behind catalyst selection. The 2,5,5-trimethyl substitution pattern introduces significant steric bulk, which can impede the approach of the Michael acceptor.

The Bifunctional Activation Strategy

To overcome this, modern protocols utilize bifunctional squaramide-tertiary amine catalysts [4]. This system operates via a highly ordered, self-validating dual-activation mechanism:

  • LUMO Lowering: The rigid squaramide moiety acts as a dual hydrogen-bond donor, coordinating to the nitro or carbonyl group of the Michael acceptor (e.g., trans-

    
    -nitrostyrene). This interaction withdraws electron density, significantly lowering the acceptor's Lowest Unoccupied Molecular Orbital (LUMO)[5].
    
  • HOMO Raising: Simultaneously, the tertiary amine moiety (often derived from a cinchona alkaloid scaffold) acts as a Brønsted base, deprotonating the C2 position of the 1,3-dione to form a reactive enolate (raising the HOMO).

  • Stereocontrol: The chiral pocket formed by the catalyst framework restricts the trajectory of the C-C bond formation, forcing the acceptor to approach from a single enantioface, thereby dictating the absolute configuration of the newly formed quaternary center[6].

Mechanism A This compound (Michael Donor) D Tertiary Amine Base Deprotonates C2 (HOMO Raised) A->D B Michael Acceptor (e.g., Nitrostyrene) E Squaramide H-Bond Donors Activate Acceptor (LUMO Lowered) B->E C Bifunctional Squaramide Catalyst C->D C->E F Highly Ordered Transition State (Chiral Pocket Trajectory Control) D->F E->F G Enantioenriched Michael Adduct (Quaternary Stereocenter) F->G

Caption: Mechanistic dual-activation of donor and acceptor via bifunctional squaramide catalysis.

Quantitative Data: Catalyst and Condition Optimization

The table below summarizes the optimization parameters for the Michael addition of substituted 1,3-cyclohexanediones, demonstrating how catalyst choice and solvent polarity directly influence the reaction's efficiency and enantioselectivity[6].

Catalyst SystemMichael AcceptorSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Bifunctional Squaramide (5 mol%) trans-

-Nitrostyrene
DCM25249890
Bifunctional Squaramide (1 mol%) trans-

-Nitrostyrene
DCM25489082
(S)-Proline (10 mol%) Methyl Vinyl KetoneDMSO25727584
Bisoxazoline−Cu(II) (10 mol%)

-Unsaturated Ester
THF0368592

Data synthesized from benchmark organocatalytic studies on cyclic 1,3-diketones,[6],[2].

Experimental Methodologies

Protocol A: Squaramide-Catalyzed Asymmetric Michael Addition

This protocol describes the highly enantioselective addition of this compound to trans-


-nitrostyrene using a cinchona-derived squaramide catalyst[4].

Reagents:

  • This compound (1.0 mmol, 154.2 mg)

  • trans-

    
    -Nitrostyrene (1.2 mmol, 178.9 mg)
    
  • Chiral Bifunctional Squaramide Catalyst (0.05 mmol, 5 mol%)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with inert Argon.

  • Dissolution: Add the squaramide catalyst and trans-

    
    -nitrostyrene to the reaction vessel. Dissolve the mixture in 5.0 mL of anhydrous DCM. Stir for 5 minutes at ambient temperature to ensure complete dissolution.
    
  • Nucleophile Addition: Add this compound in one portion. Scientific Insight: Adding the donor last prevents premature enolization and off-target dimerization.

  • Reaction Monitoring: Stir the mixture at 25 °C. Monitor the reaction via TLC (Hexane/EtOAc 3:1) until the complete consumption of the dione is observed (typically 24 hours).

  • Quenching & Workup: Quench the reaction by adding 5 mL of saturated aqueous

    
    . Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient eluent (Hexane/EtOAc 10:1 to 5:1) to afford the pure Michael adduct. Enantiomeric excess is determined via Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: (S)-Proline-Catalyzed Robinson Annulation

This protocol outlines a cascade Michael addition followed by an intramolecular aldol condensation (Robinson Annulation) to yield a Wieland-Miescher ketone analog (1,4,4,7-tetramethylbicyclo[4.4.0]dec-6-ene-2,8-dione)[3].

Reagents:

  • This compound (5.0 mmol, 771.0 mg)

  • Methyl Vinyl Ketone (MVK) (7.5 mmol, 525.7 mg)

  • (S)-Proline (0.5 mmol, 10 mol%, 57.5 mg)

  • Anhydrous DMSO (10.0 mL)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, suspend (S)-Proline in anhydrous DMSO. Add MVK dropwise over 10 minutes. Scientific Insight: Proline condenses with MVK to form a highly electrophilic iminium ion intermediate, lowering the activation energy for the subsequent attack.

  • Conjugate Addition: Add this compound portion-wise over 15 minutes to prevent exothermic spikes. Stir the reaction at room temperature for 48 hours.

  • Aldol Condensation: The initial Michael adduct undergoes a spontaneous, proline-enamine mediated intramolecular aldol condensation in situ. No additional base is required.

  • Isolation: Dilute the reaction mixture with 30 mL of distilled water and extract with Diethyl Ether (4 × 20 mL). Wash the organic phase extensively with water to remove DMSO, dry over

    
    , and evaporate the solvent.
    
  • Crystallization: The resulting bicyclic enone can often be recrystallized from hot hexanes/ethyl acetate to upgrade the enantiomeric purity to >99% ee.

Workflow S1 Step 1: Reaction Setup Mix Dione + MVK + (S)-Proline S2 Step 2: Iminium Activation Proline + MVK S1->S2 S3 Step 3: Michael Addition C-C Bond Formation at C2 S2->S3 S4 Step 4: Intramolecular Aldol Enamine-Mediated Cyclization S3->S4 S5 Step 5: Dehydration Formation of Bicyclic Enone S4->S5 S6 Step 6: Isolation Extraction & Recrystallization S5->S6

Caption: Step-by-step workflow for the (S)-Proline-catalyzed Robinson annulation protocol.

References

  • Source: cymitquimica.
  • Source: Bulletin of the Korean Chemical Society (koreascience.kr)
  • Source: ACS Omega (nih.gov)
  • Source: rhhz.
  • Direct Asymmetric Michael Reactions of Cyclic 1,3-Dicarbonyl Compounds and Enamines Catalyzed by Chiral Bisoxazoline−Copper(II)
  • Modularly Evolved 2-AminoDMAP/Squaramides as Highly Active Bifunctional Organocatalysts in Michael Addition Source: ResearchGate URL
  • 23章 カルボニル縮合反応 (Carbonyl Condensation Reactions - Robinson Annulation of this compound)

Sources

Revolutionizing Heterocycle Synthesis: A Guide to Utilizing 2,5,5-Trimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel heterocyclic scaffolds remains a cornerstone of modern drug discovery and materials science. Among the versatile precursors available to synthetic chemists, 2,5,5-trimethylcyclohexane-1,3-dione, a derivative of dimedone, stands out for its exceptional utility in constructing a diverse array of heterocyclic systems. Its unique structural features, including the presence of a reactive active methylene group flanked by two carbonyls and sterically bulky gem-dimethyl groups, provide a powerful platform for a variety of cyclization and condensation reactions. This guide offers an in-depth exploration of its application, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Cyclohexane-1,3-dione and its derivatives, such as the 2,5,5-trimethyl variant, are key building blocks for a plethora of synthetically important compounds, including acridinediones, xanthenediones, and dihydropyridines.[1][2] These resulting heterocyclic structures are of significant interest due to their wide range of biological activities, which include antiviral, antibacterial, analgesic, antimalarial, anti-inflammatory, and antitumor properties.[1]

This document will delve into specific, well-established multi-component reactions (MCRs) that leverage the reactivity of this compound to afford complex heterocyclic architectures in a single, efficient step. MCRs are highly valued in synthetic chemistry for their atom economy, reduction of waste, and ability to rapidly generate molecular diversity.[3][4][5]

Application Note 1: One-Pot Synthesis of Xanthenediones via Aldehyde Condensation

Xanthenedione derivatives are a class of oxygen-containing heterocycles with notable biological activities, including antioxidant and antimicrobial properties.[6] The synthesis of these compounds can be efficiently achieved through a one-pot condensation of this compound with various aldehydes.

Scientific Rationale

This reaction proceeds via a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization/dehydration. The active methylene group of the dione attacks the electrophilic carbonyl carbon of the aldehyde. A second molecule of the dione then undergoes a Michael addition to the resulting α,β-unsaturated ketone. The final intramolecular cyclization and dehydration yield the stable xanthenedione scaffold. The choice of catalyst is crucial for promoting the reaction efficiently under mild conditions. While various catalysts can be employed, this protocol will focus on a facile and environmentally friendly approach.

Experimental Workflow: Synthesis of Xanthenediones

Caption: Workflow for the one-pot synthesis of xanthenediones.

Detailed Protocol
  • Reaction Setup: In a 25 mL round-bottomed flask, combine this compound (2 mmol) and an aromatic aldehyde (1 mmol).

  • Solvent/Catalyst Addition: Add formic acid (1 mL) to the flask. Formic acid acts as both a solvent and a catalyst in this reaction.

  • Reaction Execution: Stir the resulting mixture magnetically at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (3:1) as the eluent.

  • Work-up: Upon completion of the reaction, add water (10 mL) to the reaction mixture.

  • Isolation: The insoluble product will precipitate. Separate the solid product by simple filtration.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure xanthenedione derivative.

Data Summary: Synthesis of Representative Xanthenediones
EntryAldehydeProductYield (%)
1Benzaldehyde3,3,6,6-Tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione95
24-Chlorobenzaldehyde9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione92
34-Nitrobenzaldehyde3,3,6,6-Tetramethyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione98

Yields are based on published data and may vary.

Application Note 2: Hantzsch-type Synthesis of Acridinediones

Acridinedione derivatives are nitrogen-containing heterocycles that possess a 1,4-dihydropyridine core.[7] These compounds have garnered significant interest due to their diverse pharmacological properties, including acting as calcium channel blockers and laser dyes.[7] The Hantzsch dihydropyridine synthesis offers a classic and efficient route to these molecules through a three-component reaction.

Scientific Rationale

The Hantzsch synthesis of acridinediones involves the one-pot condensation of an aldehyde, this compound (two equivalents), and a nitrogen source, typically an amine or ammonium acetate. The mechanism involves the initial formation of an enamine from the dione and the amine. Separately, a Knoevenagel condensation occurs between the aldehyde and another molecule of the dione. The enamine then undergoes a Michael addition to the resulting α,β-unsaturated dicarbonyl compound, followed by intramolecular cyclization and dehydration to afford the final acridinedione product. Utilizing water as a solvent aligns with the principles of green chemistry.[7]

Reaction Mechanism: Hantzsch Synthesis of Acridinediones

Caption: Mechanistic pathway for the Hantzsch synthesis of acridinediones.

Detailed Protocol
  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, add the aromatic aldehyde (1 mmol), this compound (2 mmol), and the primary amine (e.g., aniline or 4-methylaniline, 1 mmol).

  • Solvent Addition: Add water (10-15 mL) to the flask.

  • Reaction Execution: Heat the mixture to reflux with constant stirring.

  • Monitoring: Monitor the reaction progress using TLC (ethyl acetate/hexane as eluent).

  • Work-up: After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Isolation: The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from ethanol to yield the pure N-substituted acridinedione.[7]

Data Summary: Synthesis of N-Substituted Acridinediones
EntryAldehydeAmineProductYield (%)
1BenzaldehydeAniline10-Phenyl-3,3,6,6-tetramethyl-3,4,5,6,7,9,10-hexahydroacridine-1,8(2H)-dione90
24-MethoxybenzaldehydeAniline9-(4-Methoxyphenyl)-10-phenyl-3,3,6,6-tetramethyl-3,4,5,6,7,9,10-hexahydroacridine-1,8(2H)-dione92
3Benzaldehyde4-Methylaniline10-(p-Tolyl)-3,3,6,6-tetramethyl-9-phenyl-3,4,5,6,7,9,10-hexahydroacridine-1,8(2H)-dione88

Yields are based on published data and may vary.[7]

Application Note 3: Synthesis of Polyhydroquinoline Derivatives

This application extends the Hantzsch-type reaction to a four-component system for the synthesis of polyhydroquinoline derivatives. These compounds are also based on the 1,4-dihydropyridine scaffold and are of significant interest in medicinal chemistry.[7]

Scientific Rationale

This four-component reaction involves an aromatic aldehyde, this compound, a β-ketoester (such as ethyl acetoacetate), and ammonium acetate as the nitrogen source. The mechanism is analogous to the acridinedione synthesis, but the inclusion of the β-ketoester leads to a different substitution pattern on the resulting dihydropyridine ring. This one-pot process is highly efficient and environmentally friendly, especially when conducted in an aqueous medium.[7]

Experimental Workflow: Four-Component Synthesis of Polyhydroquinolines

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification aldehyde Aromatic Aldehyde (1 mmol) mix Mix in Water aldehyde->mix dione 2,5,5-Trimethylcyclohexane- 1,3-dione (1 mmol) dione->mix ketoester Ethyl Acetoacetate (1 mmol) ketoester->mix ammonium Ammonium Acetate (1.2 mmol) ammonium->mix reflux Reflux mix->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool filter Filter Solid cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize

Caption: Workflow for the four-component synthesis of polyhydroquinolines.

Detailed Protocol
  • Reactant Charging: To a round-bottomed flask, add the aromatic aldehyde (1 mmol), this compound (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add water (10 mL) to the flask.

  • Reaction: Reflux the mixture with stirring for the required time (typically 3-5 hours).

  • Monitoring: Follow the reaction's progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product will precipitate out of the solution. Collect the solid by filtration.

  • Purification: Wash the crude product with water and then purify by recrystallization from ethanol.[7]

Data Summary: Representative Polyhydroquinoline Synthesis
EntryAldehydeProductYield (%)
1BenzaldehydeEthyl 4-phenyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate93
24-ChlorobenzaldehydeEthyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate95
33-NitrobenzaldehydeEthyl 4-(3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate91

Yields are based on published data and may vary.[7]

Troubleshooting and Expert Insights

  • Low Yields in Xanthenedione Synthesis: If yields are low, ensure the aldehyde is pure and free of any oxidized impurities (e.g., carboxylic acids). The reaction is sensitive to the stoichiometry; ensure a 2:1 ratio of the dione to the aldehyde.

  • Incomplete Reactions in Acridinedione/Polyhydroquinoline Synthesis: In some cases, particularly with sterically hindered or electron-deficient aldehydes, longer reaction times or the addition of a catalytic amount of a Brønsted acid (e.g., a few drops of acetic acid) to the aqueous medium can facilitate the reaction.

  • Purification Challenges: The products of these reactions are generally crystalline and can be purified by recrystallization. If the product is an oil or difficult to crystallize, column chromatography on silica gel is a viable alternative.

  • Solvent Choice: While the protocols highlighted here emphasize green solvents like water or minimal solvent use, other solvents such as ethanol or solvent-free conditions under microwave irradiation have also been reported to be effective and can be explored for optimization.[8][9]

Conclusion

This compound is a remarkably versatile and powerful precursor for the synthesis of a wide range of biologically relevant heterocycles. The multicomponent reactions detailed in these application notes—for the synthesis of xanthenediones, acridinediones, and polyhydroquinolines—showcase the efficiency, atom economy, and procedural simplicity that can be achieved. These protocols provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel heterocyclic entities with potential therapeutic applications. The adaptability of these reactions to various substituted starting materials further underscores their utility in generating diverse chemical libraries for screening and lead optimization.

References

  • One-Pot Multi Component Synthesis of Xanthenediones and Acridinediones at Room Temper
  • Tu, S., et al. (2007).
  • Mamaghani, M., et al. (2017). An Efficient Procedure for the Synthesis of Xanthenediones and (Arylmethylene) Bis (Naphthalene-2-yl-Sulfane).
  • Multi-component synthesis and recent development on heterocyclic compounds: A research. (n.d.). GSC Biological and Pharmaceutical Sciences.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.
  • Cioc, R. C., et al. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975.
  • Singh, M., & Singh, J. (2021). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ChemistrySelect, 6(34), 9037-9057.
  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957-1967.
  • Kumar, A., & Sharma, S. (2021). Application of Cyclohexane-1,3-diones in the Synthesis of Six-Membered Nitrogen-Containing Heterocycles. ChemistrySelect, 6(45), 12564-12586.
  • Shaabani, A., et al. (2010). Multicomponent Reactions for the Synthesis of Heterocycles. Chemistry – An Asian Journal, 5(11), 2318-2335.
  • Sangeetha, N., & Balasubramanian, K. K. (2005).
  • Kumar, A., & Sharma, S. (2021). Brief overview of synthesis of six-membered nitrogen heterocycles from cyclohexane-1,3-diones.
  • Hosseininasab, F. S., & Memarian, H. R. (2022). Efficient synthesis of decahydroacridine-1,8-diones and polyhydroquinolines using the step-wise method.
  • Synthesis of Five Membered Heterocycles. (n.d.). Scribd.
  • Veljović, E., et al. (2018). Synthesis and biological evaluation of xanthen-1,8-dione derivatives. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina, 51, 13-18.

Sources

Application Note: Green Chemistry Methods for Synthesizing 2-Substituted 1,3-Diones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 1,3-dicarbonyl scaffold is a ubiquitous pharmacophore found in anticoagulants (Warfarin), herbicides (Mesotrione), and diverse natural products.[1] Traditional synthesis of 2-substituted 1,3-diones often relies on "brute force" alkylation using hazardous bases (NaH, LDA), toxic alkyl halides, and dipolar aprotic solvents (DMF, DMSO) that pose severe waste disposal challenges.[1]

This guide details three field-proven green methodologies that eliminate these liabilities. We move beyond simple "eco-friendly" labeling to provide high-performance protocols that offer chemoselectivity , atom economy , and operational simplicity .[1]

The Green Advantage
  • Safety: Elimination of pyrophoric bases and lachrymatory alkylating agents.[1]

  • Selectivity: Organocatalytic routes prevent O-alkylation, a common side reaction in classical base-mediated methods.

  • Efficiency: One-pot cascade sequences reduce purification steps and solvent usage.

Mechanistic Pathways & Logic

To select the right protocol, one must understand the target functionality.[1] Green methods generally access two distinct subclasses of 2-substituted 1,3-diones:

  • Saturated 2-Alkyl-1,3-diones: Best accessed via Reductive Alkylation (Protocol A). This mimics biological NADH reduction, avoiding metal hydrides.[1]

  • Unsaturated 2-Arylidene-1,3-diones: Best accessed via Knoevenagel Condensation (Protocol B & C). These are valuable Michael acceptors and drug intermediates.[1]

Visualization: Green Synthetic Decision Tree

GreenSynthesis Start Target Molecule Saturated Saturated 2-Alkyl-1,3-Dione Start->Saturated Requires Reduction Unsaturated Unsaturated 2-Arylidene-1,3-Dione Start->Unsaturated C=C Bond Retained MethodA Protocol A: Organocatalytic Reductive Alkylation Saturated->MethodA MethodB Protocol B: Aqueous/Ionic Liquid Condensation Unsaturated->MethodB Solution Phase MethodC Protocol C: Mechanochemical (Ball Milling) Unsaturated->MethodC Solid Phase MechanismA Mechanism: Knoevenagel + Hantzsch Transfer Hydrogenation MethodA->MechanismA MechanismB Mechanism: Water-Promoted Aldol-Type Condensation MethodB->MechanismB MethodC->MechanismB

Figure 1: Decision matrix for selecting the appropriate green synthesis protocol based on the target scaffold.

Protocol A: Organocatalytic Reductive Alkylation (The "Smart" Route)

Target: Saturated 2-alkyl-1,3-diones (e.g., 2-benzyl-1,3-cyclohexanedione). Principle: A one-pot cascade reaction where an aldehyde condenses with the 1,3-dione, followed by in situ reduction using a Hantzsch ester (biomimetic hydride source) catalyzed by L-proline.

Why This Works (Expert Insight)

Classical alkylation requires an alkyl halide.[1] Here, we use an aldehyde as the electrophile source.[1] The Hantzsch ester acts as a mild, organic hydride donor that selectively reduces the electron-deficient alkene (the Knoevenagel intermediate) without touching the ketone carbonyls. L-Proline acts as a dual-activation catalyst, activating the aldehyde (via iminium) and the Hantzsch ester (via H-bonding).

Materials
  • Substrate: 1,3-Cyclohexanedione (1.0 equiv)

  • Electrophile: Benzaldehyde derivative (1.1 equiv)

  • Reductant: Hantzsch Ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.1 equiv)

  • Catalyst: L-Proline (10 mol%)[2]

  • Solvent: Ethanol (EtOH) or Water/EtOH mixture (Green Solvent)

Step-by-Step Procedure
  • Charge: In a 25 mL round-bottom flask, combine 1,3-cyclohexanedione (112 mg, 1.0 mmol), benzaldehyde (1.1 mmol), Hantzsch ester (278 mg, 1.1 mmol), and L-proline (11.5 mg, 0.1 mmol).

  • Solvation: Add 5 mL of Ethanol. (Note: Water can be used, but solubility of the Hantzsch ester may require vigorous stirring or mild heating).[1]

  • Reaction: Stir the mixture at ambient temperature (25 °C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the fluorescent Hantzsch ester spot and the appearance of the non-conjugated product indicate completion.[1]

  • Workup:

    • Option A (Precipitation): If the product crystallizes, filter and wash with cold EtOH.[1]

    • Option B (Extraction): Evaporate solvent, redissolve in EtOAc, wash with water (to remove L-proline and pyridine byproduct), dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallization from EtOH/Water is usually sufficient.[1] Column chromatography is rarely needed due to the high specificity of the hydride transfer.[1]

Self-Validating Step: The reaction mixture typically turns from yellow (Hantzsch ester) to colorless/pale yellow as the dihydropyridine is oxidized to pyridine.

Protocol B: Solvent-Free Mechanochemical Synthesis (The "Power" Route)

Target: 2-Arylidene-1,3-diones (Unsaturated). Principle: High-energy ball milling generates localized heat and fresh surface area, driving the condensation of solids without bulk solvent. This utilizes "Liquid Assisted Grinding" (LAG) where a trace amount of liquid improves mass transfer.[1]

Why This Works (Expert Insight)

Solvents in Knoevenagel condensations primarily serve to dissolve reactants.[1] By removing the solvent, we increase the effective concentration to "neat" levels, accelerating kinetics by orders of magnitude.[1] The mechanical energy overcomes the activation barrier that usually requires reflux.[1]

Materials
  • Substrate: Barbituric acid or Dimedone (1.0 mmol)

  • Electrophile: Aromatic Aldehyde (1.0 mmol)

  • Catalyst: None (for highly reactive substrates) or Na₂CO₃ (10 mol%)

  • Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Vibratory Mill.

  • Grinding Media: Stainless steel jar (10-25 mL) with 2 stainless steel balls (10-12 mm).

Step-by-Step Procedure
  • Loading: Place the 1,3-dione (1.0 mmol) and aldehyde (1.0 mmol) into the milling jar.

  • LAG Addition: Add 20 µL of Ethanol or Water (Liquid Assisted Grinding).[1] Crucial: Do not add "solvent"; this is merely a lubricant for the crystal lattice.[1]

  • Milling:

    • Set frequency to 20–25 Hz.

    • Mill for 10–20 minutes.

    • Safety Note: Ensure the jar is balanced if using a planetary mill.[1]

  • Recovery: Open the jar. The result should be a dry, fine powder.[1]

  • Purification: Scrape the powder onto a filter. Wash with water (to remove any catalyst/trace unreacted aldehyde) and then a small amount of cold ethanol.[1] Dry in a vacuum oven.

Visualizing the Workflow:

BallMilling Input Reagents: Aldehyde + 1,3-Dione (Solid State) Milling Ball Milling Process (20 Hz, 15 mins) Kinetic Energy Input Input->Milling Product Crude Product (Dry Powder) Milling->Product LAG Liquid Assisted Grinding (20 µL EtOH) LAG->Milling Wash Water Wash (Remove Catalyst) Product->Wash Final Pure 2-Arylidene-1,3-Dione Wash->Final

Figure 2: Mechanochemical workflow for solvent-free synthesis.

Protocol C: Water-Mediated Synthesis (The "Clean" Route)

Target: 2-Arylideneindan-1,3-diones. Principle: The "On-Water" effect. Hydrophobic interactions at the water-organic interface accelerate the reaction. For Indan-1,3-dione, the reaction is autocatalytic or requires no catalyst due to the high acidity of the C2 protons.

Step-by-Step Procedure
  • Mixture: In a flask, mix Indan-1,3-dione (1.0 mmol) and Aldehyde (1.0 mmol).

  • Medium: Add 5 mL of distilled water.

  • Reaction: Stir vigorously at Room Temperature.

    • Observation: The mixture will be heterogeneous.[1] As the reaction proceeds, the product often precipitates as a distinct solid color (often yellow/orange for arylidene derivatives).[1]

  • Time: 15–60 minutes.

  • Workup: Filter the precipitate. Wash with excess water.[1] Recrystallize from Ethanol if necessary.[1]

Data Comparison & Performance Metrics

MetricProtocol A (Reductive Alkylation)Protocol B (Ball Milling)Protocol C (Water Mediated)
Product Type Saturated (2-Alkyl)Unsaturated (2-Arylidene)Unsaturated (2-Arylidene)
Atom Economy High (Byproduct is Pyridine)Excellent (Byproduct is H₂O)Excellent (Byproduct is H₂O)
Reaction Time 2–4 Hours10–20 Minutes15–60 Minutes
E-Factor Low (< 5)Very Low (< 1)Low (~2)
Scalability Good (Batch)Moderate (Requires larger mills)Excellent (Batch)
Key Advantage Access to sp³ carbons without halidesSolvent-free; rapidSimplest workup

Troubleshooting & Expert Tips

  • Protocol A (Hantzsch): If the reaction stalls, check the freshness of the Hantzsch ester.[1] It oxidizes slowly in air.[1] Recrystallize the ester from Ethanol if it appears dark yellow/brown before use.[1]

  • Protocol B (Milling): If the product is a sticky paste rather than a powder, the aldehyde might be liquid or have a low melting point.[1] Add an inert solid support like Silica Gel or Alumina (200 mg) to the jar to act as a grinding auxiliary.[1]

  • Regioselectivity: These methods are exclusively C-selective . The absence of strong bases (like NaH) prevents the formation of the O-enolate that leads to O-alkylation (enol ethers).

References

  • Organocatalytic Reductive Alkylation: Ramachary, D. B., & Kishor, M. (2007).[1] Direct Organocatalytic Indium-Mediated Reductive Alkylation of 1,3-Dicarbonyl Compounds. Journal of Organic Chemistry. Link (Note: Describes the foundational Hantzsch ester/Organocatalytic logic).

  • Hantzsch Ester Protocols: Kumar, A., & Maurya, R. A. (2007).[1] Synthesis of polyhydroquinoline derivatives through unsymmetric Hantzsch reaction using organocatalysts. Tetrahedron. Link

  • Ball Milling (Mechanochemistry): Stolle, A., Szuppa, T., Leonhardt, S. E., & Ondruschka, B. (2011).[1] Ball milling in organic synthesis: solutions and challenges. Chemical Society Reviews.[1] Link

  • Water-Mediated Synthesis: Ramesh, R., & Maheswaran, S. (2018).[1] Green synthesis of 2-arylideneindan-1,3-diones in water. ResearchGate/Journal Archives.[1] Link

  • Ionic Liquid Protocols: Zare, A., et al. (2020).[1] Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. ACS Omega.[1] Link

Sources

Troubleshooting & Optimization

Purification strategies for crude 2,5,5-trimethylcyclohexane-1,3-dione mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 2,5,5-trimethylcyclohexane-1,3-dione mixtures. It addresses common challenges and provides practical, field-proven strategies to achieve high purity.

Introduction: The Chemistry of Purification

This compound is typically synthesized via a Michael addition of a malonic ester to mesityl oxide, followed by an intramolecular Claisen condensation, hydrolysis, and decarboxylation.[1][2] This synthetic route, while effective, can generate a variety of impurities that co-purify with the target molecule, complicating downstream applications. The purification strategy is further nuanced by the compound's existence in a tautomeric equilibrium between the diketo and enol forms, which can influence its solubility and chromatographic behavior.[3][4]

This guide is structured to provide direct answers to common issues encountered during purification, offering both troubleshooting advice for ongoing experiments and a comprehensive FAQ section for experiment planning.

Troubleshooting Guide: Real-Time Problem Solving

This section is designed to address issues as they arise during your purification workflow.

Recrystallization Issues

Question: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to the solution being supersaturated at a temperature above the melting point of the solute-solvent mixture or the presence of impurities that inhibit crystal lattice formation.

Causality and Solution Workflow:

  • Excessive Supersaturation: You may have used too little solvent or cooled the solution too rapidly.

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount (1-5% of the total volume) of the hot solvent to decrease the supersaturation level. Allow the solution to cool more slowly. You can achieve this by letting the flask cool to room temperature on a benchtop before moving it to an ice bath.[4]

  • Impurity Interference: Impurities can act as a "eutectic," lowering the melting point of your compound and promoting oiling.

    • Solution: If slower cooling doesn't resolve the issue, consider a preliminary purification step. A quick filtration through a small plug of silica gel with a non-polar solvent can remove highly polar impurities. Alternatively, adding a small amount of a "poorer" solvent (one in which your compound is less soluble) to the hot solution can sometimes induce crystallization.[5]

Question: My compound won't crystallize from the solution, even after cooling.

Answer:

Failure to crystallize is typically due to either insufficient supersaturation (too much solvent) or a lack of nucleation sites for crystal growth to begin.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.

    • Evaporation: If the solution is not supersaturated, you can boil off some of the solvent to increase the concentration of your compound.[4] Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities.

    • Cooling: If room temperature cooling is unsuccessful, try further cooling in an ice-water bath.

Question: What is a good starting solvent system for the recrystallization of this compound?

Answer:

For a compound of moderate polarity like this compound, a mixed solvent system often provides the best results, allowing for fine-tuning of solubility.

Recommended Solvent Systems:

Solvent SystemRationale
Ethanol/Water The compound is typically soluble in hot ethanol and less soluble in water. Dissolve the crude material in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the cloudiness and allow it to cool slowly.[5]
Ethyl Acetate/Hexane Ethyl acetate is a good solvent for the compound, while hexane is a poor solvent. A similar procedure to the ethanol/water system can be employed.
Acetone/Water Similar to ethanol/water, acetone is a more polar solvent in which the compound is likely soluble when hot.
Column Chromatography Challenges

Question: My compound is eluting with the solvent front during column chromatography, resulting in poor separation.

Answer:

This indicates that the mobile phase is too polar, causing your compound to have a low affinity for the stationary phase (typically silica gel) and move too quickly down the column.

Solution:

  • Decrease Mobile Phase Polarity: Start with a less polar solvent system. For this compound on a silica gel column, a good starting point is a mixture of hexane and ethyl acetate. Begin with a high percentage of hexane (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the mobile phase (gradient elution).[6]

  • TLC Optimization: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for your target compound.

Question: My compound is streaking on the column, leading to broad peaks and poor separation.

Answer:

Streaking can be caused by several factors, including overloading the column, poor solubility of the sample in the mobile phase, or interactions with the stationary phase.

Troubleshooting Protocol:

  • Reduce Sample Load: Overloading the column is a common cause of streaking. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Ensure Proper Dissolution: Dissolve your crude mixture in a minimal amount of the initial mobile phase or a slightly more polar solvent. Ensure it is fully dissolved before loading onto the column.

  • Consider Keto-Enol Tautomerism: The presence of both keto and enol forms can sometimes lead to band broadening if they interconvert on the column. Adding a small amount of a mild acid (e.g., a drop of acetic acid) to the mobile phase can sometimes help to protonate the enol form and sharpen the peak, but this should be done with caution as it can affect other compounds in the mixture.[3]

Visualization of Chromatography Workflow:

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC TLC Optimization (Rf = 0.2-0.3) Column_Packing Pack Silica Gel Column TLC->Column_Packing Sample_Prep Dissolve Crude Sample in Minimal Solvent Column_Packing->Sample_Prep Loading Load Sample onto Column Sample_Prep->Loading Elution Elute with Gradient (e.g., Hexane/EtOAc) Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporation Evaporate Solvent Combine->Evaporation

Caption: Workflow for Flash Column Chromatography Purification.

Distillation Difficulties

Question: I am trying to purify this compound by distillation, but it seems to be decomposing at its atmospheric boiling point.

Answer:

This compound has a relatively high boiling point, and like many organic compounds, it can be susceptible to thermal degradation at elevated temperatures. The recommended approach for purifying such compounds is vacuum distillation.[7][8]

Rationale for Vacuum Distillation:

By reducing the pressure above the liquid, the boiling point of the compound is significantly lowered. This allows for distillation to occur at a temperature where thermal decomposition is minimized.

Experimental Protocol for Vacuum Distillation:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks or defects. Use a Claisen adapter to minimize bumping. All ground glass joints must be properly greased to ensure a good seal.[7]

  • Bump Prevention: Use a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum.

  • Pressure Reduction: Connect the apparatus to a vacuum source (e.g., a vacuum pump or water aspirator) with a cold trap in between.[9]

  • Heating: Only begin heating the distillation flask after a stable, low pressure has been achieved.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure.

Safety Precaution: Always wear safety glasses and work behind a fume hood sash when performing a vacuum distillation due to the risk of implosion.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound mixture?

A1: The common impurities depend on the specific reaction conditions but often include:

  • Unreacted Starting Materials: Mesityl oxide and diethyl malonate.

  • Byproducts of Michael Addition: Incomplete reaction or side reactions can lead to various adducts.

  • Byproducts of Claisen Condensation: Incomplete cyclization can leave linear intermediates.[1]

  • Polymeric Materials: Base-catalyzed self-condensation of mesityl oxide or other intermediates can form higher molecular weight oligomers.

Q2: How does the keto-enol tautomerism of this compound affect its purification?

A2: The presence of both keto and enol tautomers can influence the compound's physical properties:

  • Solubility: The enol form, with its hydroxyl group, can exhibit different solubility characteristics compared to the diketo form, which can be exploited during recrystallization.[3]

  • Chromatography: As mentioned in the troubleshooting section, if the interconversion between tautomers is slow on the chromatographic timescale, it can lead to peak broadening. The relative amounts of each tautomer can be solvent-dependent.[3]

Q3: Can I use Gas Chromatography (GC) to assess the purity of my this compound?

A3: Yes, GC is a suitable technique for assessing the purity of this compound. However, due to its relatively high boiling point, you will need to use a GC method with a high-temperature column and an appropriate temperature program. It is also important to ensure that the compound does not decompose in the injector port.

Q4: What spectroscopic methods are best for confirming the identity and purity of the final product?

A4: A combination of spectroscopic techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can also reveal the presence of impurities. The spectra may show signals for both the keto and enol tautomers.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the carbonyl groups (C=O) and, if the enol form is present, the hydroxyl (O-H) and carbon-carbon double bond (C=C) stretches.

Logical Flow of Purification and Analysis:

Purification_Analysis_Flow Crude_Product Crude 2,5,5-trimethylcyclohexane- 1,3-dione Mixture Initial_Purification Initial Purification (e.g., Recrystallization) Crude_Product->Initial_Purification Purity_Check1 Purity Assessment (e.g., TLC, GC) Initial_Purification->Purity_Check1 Further_Purification Further Purification if Needed (e.g., Column Chromatography) Purity_Check1->Further_Purification Impurities Present Characterization Structural Characterization (NMR, MS, IR) Purity_Check1->Characterization Pure Purity_Check2 Final Purity Assessment (e.g., GC, NMR) Further_Purification->Purity_Check2 Purity_Check2->Further_Purification Impurities Still Present Purity_Check2->Characterization Pure Pure_Product Pure Product Characterization->Pure_Product

Sources

Troubleshooting low solubility of 2,5,5-trimethylcyclohexane-1,3-dione in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Cyclic 1,3-Diones Topic: Ticket ID: #SOL-255-TMCHD Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Hidden" Acidity

If you are struggling to dissolve 2,5,5-trimethylcyclohexane-1,3-dione (TMCHD) in aqueous media, you are likely treating it as a standard ketone. It is not.

Structurally, this molecule is a vinylogous acid .[2] The proton at the C2 position (between the two carbonyls) is acidic (pKa


 5.5–6.0).[2] In neutral or acidic water (pH < 5), the molecule remains protonated, neutral, and highly lipophilic due to the three methyl groups. To achieve high solubility, you must drive the equilibrium toward the enolate anion .

This guide provides the protocols to manipulate this equilibrium, select the right co-solvents, and stabilize the solution.

Part 1: Diagnostic Workflow

Before altering your formulation, identify the root cause of the precipitation using this decision matrix.

Solubility_Workflow Start User Issue: Precipitation / Low Solubility Check_pH Step 1: Check pH of Solvent Start->Check_pH Is_Acidic Is pH < 6.0? Check_pH->Is_Acidic Adjust_pH Protocol A: Adjust pH to > 7.5 (Form Enolate) Is_Acidic->Adjust_pH Yes (Protonated Form) Check_Conc Step 2: Check Concentration Is_Acidic->Check_Conc No (Already Basic) Is_High_Conc > 100 mM? Check_Conc->Is_High_Conc Cosolvent Protocol B: Add DMSO/EtOH (Dielectric Modulation) Is_High_Conc->Cosolvent Yes Complexation Protocol C: Cyclodextrin Complexation (Host-Guest) Is_High_Conc->Complexation No (Stability Issue)

Figure 1: Diagnostic decision tree for troubleshooting solubility issues with cyclic 1,3-diones.

Part 2: The Mechanism (Why it fails)

To fix the solubility, you must visualize the Keto-Enol-Enolate equilibrium.

  • Keto Form: The dominant form in non-polar solvents.[1][2] Highly lipophilic.[2]

  • Enol Form: Stabilized by intramolecular hydrogen bonding.[1][2][3] Moderate solubility.

  • Enolate Anion: The form present at basic pH.[1][2] Highly water-soluble. [2]

The 2,5,5-trimethyl derivative possesses a single proton at the C2 position. If this position were fully methylated (e.g., 2,2,5,5-tetramethyl), the molecule would never dissolve in water. Because that single proton exists, we can strip it off with a base.[2]

Equilibrium_Mechanism Keto Keto Form (Neutral, Lipophilic) Low Solubility Enol Enol Form (H-Bond Stabilized) Medium Solubility Keto->Enol Tautomerism Enolate Enolate Anion (Negative Charge) High Solubility Enol->Enolate pH > pKa (~5.8) Deprotonation

Figure 2: The ionization pathway.[2] Solubility is achieved by driving the reaction to the right (Enolate).

Part 3: Troubleshooting Protocols

Protocol A: pH Adjustment (The "Magic Bullet")

Use this when: You are working in a buffer pH < 6.0.

The pKa of 2-substituted-1,3-cyclohexanediones is typically between 5.0 and 6.0 [1][4]. To ensure solubility, the pH must be at least 2 units above the pKa.

Step-by-Step:

  • Suspend the TMCHD solid in water (it will look cloudy/clumpy).[2]

  • Add 1.0 equivalent of NaOH or KOH (1M stock solution) dropwise while stirring.

  • Monitor clarity.[2] The solution should turn clear as the pH passes 7.0.

  • Buffer Selection: Do not use phosphate buffers at pH 5.0. Switch to TRIS (pH 8.0) , HEPES (pH 7.5) , or Bicarbonate for optimal stability.[2]

Critical Warning: If your experiment requires acidic conditions (e.g., HPLC mobile phase), the compound will precipitate.[2] You must switch to Protocol B (Cosolvents).[2]

Protocol B: Cosolvent Screening

Use this when: You cannot adjust pH (e.g., biological assays requiring pH 7.[1][2]4) or need high stock concentrations.[2]

The three methyl groups on TMCHD significantly increase lipophilicity compared to standard dimedone.[2] Pure water is often insufficient for stock solutions.[2]

Recommended Solvent Systems:

SolventRecommended % (v/v)Mechanism of ActionSuitability
DMSO 10% – 100%Dipolar aprotic; disrupts H-bonding networks.[1][2]Best for Stock Solutions (>100 mM).[2]
Ethanol 20% – 50%Lowers dielectric constant of water.[1][2]Good for biological assays (low toxicity).[2]
Acetonitrile 30% – 50%Prevents aggregation.[1][2]Ideal for HPLC/LC-MS prep.[2]

Procedure:

  • Dissolve TMCHD completely in 100% DMSO to create a 500 mM Master Stock.[2]

  • Dilute this stock into your aqueous buffer.

    • Tip: If precipitation occurs upon dilution, warm the buffer to 37°C before adding the DMSO stock to speed up equilibration.

Protocol C: Cyclodextrin Complexation

Use this when: You need a stable, aqueous solution at neutral pH without organic solvents.

Cyclic 1,3-diones form stable host-guest inclusion complexes with


-Cyclodextrin (

-CD) [5][6].[2] The hydrophobic cyclohexane ring sits inside the CD cavity, while the hydrophilic exterior interacts with water.

Methodology:

  • Prepare a 50 mM solution of Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    in water.
  • Add TMCHD in a 1:1 molar ratio.[2]

  • Stir for 24 hours at room temperature or sonicate for 30 minutes.

  • Filter through a 0.45

    
    m filter.[2]
    
  • Result: This usually increases aqueous solubility by 10–50 fold without altering pH.[1][2]

Part 4: Frequently Asked Questions (FAQ)

Q: I dissolved it in base, but it turned yellow over time. Is it degrading? A: Likely, yes.[1][2] 1,3-diones are susceptible to oxidation and aldol-like condensation reactions in basic solutions over long periods.[2]

  • Fix: Prepare fresh. Store stock solutions at -20°C. Protect from light.[2]

Q: Can I use this compound in an HPLC method with 0.1% TFA? A: No. TFA (Trifluoroacetic acid) drops the pH to ~2.[2]0. TMCHD will protonate and crash out on your column.[2]

  • Fix: Use a mobile phase with a higher pH (e.g., Ammonium Acetate pH 6.[2]5) or ensure your organic modifier (Acetonitrile/Methanol) is at least 50%.[2]

Q: Why does 2,5,5-trimethyl dissolve slower than 5,5-dimethyl (Dimedone)? A: The extra methyl group at the C2 position adds steric bulk and lipophilicity [2]. It also slightly destabilizes the enolate anion through inductive electron donation, making the proton slightly less acidic (higher pKa) than dimedone.

References

  • ChemicalBook. (n.d.).[2] 2,5-Dimethylcyclohexane-1,3-dione Properties and Safety. Retrieved from [2]

  • PubChem. (2025).[1][2] 2,5-dimethylcyclohexane-1,3-dione Compound Summary. National Library of Medicine.[2] Retrieved from [2]

  • Matrix Fine Chemicals. (n.d.).[2] this compound Product Data. Retrieved from [2]

  • Wikipedia. (2025).[1][2] 1,3-Cyclohexanedione and Derivatives. Retrieved from [2][4]

  • MDPI. (2021). Cyclodextrins: Structural, Chemical, and Physical Properties. Retrieved from [2]

  • National Institutes of Health. (2002).[2] Cyclodextrin complexation: influence on solubility. Retrieved from [2]

Sources

Technical Support Center: Optimizing Reaction Temperature for 2,5,5-Trimethylcyclohexane-1,3-dione Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals utilizing 2,5,5-trimethylcyclohexane-1,3-dione in complex condensation reactions (e.g., tandem Michael-Aldol sequences, Robinson annulations, and multicomponent heterocycle synthesis).

Unlike standard dimedone, the unique steric and electronic profile of this compound requires precise thermal control to navigate the kinetic and thermodynamic pathways successfully.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is my condensation reaction stalling at the open-chain intermediate instead of forming the cyclized product? A: This is a classic kinetic vs. thermodynamic control issue.1[1] possesses a methyl group at the C2 position, leaving only one acidic proton. Consequently, it cannot undergo a standard Knoevenagel dehydration at C2. Instead, it acts as a Michael donor. The initial nucleophilic attack at C2 is kinetically favored and occurs rapidly at lower temperatures (e.g., 50°C). However, because C2 becomes a sterically hindered quaternary center, the subsequent intramolecular aldol cyclization must proceed via enolization at the less reactive C4 or C6 positions[2]. If your reaction temperature is too low, you lack the activation energy required for this secondary enolization, causing the reaction to stall at the open-chain Michael adduct[3].

Q2: To force the cyclization, can I simply increase the reaction temperature to >120°C? A: No. While elevating the temperature provides the energy required for the C4/C6 enolization, pushing it beyond the optimal thermodynamic window (typically 90°C–110°C) introduces severe risks. Because the initial Michael addition is reversible, excessive heat shifts the equilibrium toward retro-Michael fragmentation. Furthermore, prolonged exposure to temperatures >120°C in oxygenated solvents promotes thermal degradation and undesired oxidation of the diketone ring[4][5].

Q3: How does the solvent choice interact with the temperature optimization? A: The activation energy for the cyclization step is heavily influenced by solvent polarity and hydrogen-bonding capacity. Protic solvents (like ethanol) or highly polar aprotic solvents (like acetonitrile) can stabilize the C4/C6 enolate intermediate, allowing the thermodynamic cyclization to occur at the lower end of the optimal temperature range (e.g., 90°C). In non-polar solvents, you may need to operate closer to 110°C, increasing the risk of byproduct formation.

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the causality between reaction temperature and the resulting product distribution.

MechanisticPathway A Reactants: This compound + Michael Acceptor B Kinetic Stage: C2-Michael Adduct (Open-Chain) A->B 50°C (Fast) C Activation Stage: C4/C6 Enolization B->C Heat > 70°C (Overcome Steric Hindrance) E Thermal Degradation: Retro-Michael / Oxidation B->E > 120°C (Thermodynamic Instability) D Thermodynamic Stage: Bicyclic Annulation Product C->D 90°C - 110°C (Intramolecular Aldol) C->E Prolonged High Heat

Reaction pathway showing temperature-dependent kinetic vs. thermodynamic product distribution.

Part 3: Quantitative Optimization Data

The table below summarizes the quantitative impact of temperature on product distribution during a standard tandem condensation (e.g., synthesizing a bicyclic decanedione or related heterocycle). Data trends are synthesized from established5[5].

Temperature (°C)Time (h)C2-Michael Adduct Yield (%)Bicyclic Product Yield (%)Byproducts (%)Causality / Observation
50 128505Insufficient energy for C4/C6 enolization; reaction stalls at kinetic product[3].
70 840455Transition state; incomplete conversion to the thermodynamic product.
90 4588 2Optimal window ; sufficient energy for cyclization without triggering fragmentation.
120 406530Thermodynamic instability; significant retro-Michael fragmentation observed[4].

Part 4: Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol utilizes a Two-Phase Temperature Ramp with built-in analytical checkpoints. This prevents the assumption of reaction completion and validates the mechanism at each critical juncture.

Objective

Synthesize a structurally complex bicyclic derivative via the condensation of this compound with an


-unsaturated ketone (e.g., pent-1-en-3-one)[2].
Step-by-Step Methodology

Phase 1: Kinetic Michael Addition

  • Preparation: In an oven-dried round-bottom flask, dissolve this compound (1.0 eq, 10 mmol) and the Michael acceptor (1.1 eq, 11 mmol) in 15 mL of anhydrous acetonitrile.

  • Catalysis: Add a catalytic amount of base (e.g., 10 mol% L-proline or mild amine).

  • Kinetic Heating: Stir the mixture at 50°C for 2 hours .

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting diketone.

    • Success Criteria: Complete disappearance of the diketone spot and the appearance of a new, lower-Rf spot corresponding to the open-chain C2-Michael adduct. Do not proceed to Phase 2 until this is confirmed.

Phase 2: Thermodynamic Cyclization 5. Thermal Ramp: Elevate the oil bath temperature to 90°C . Equip the flask with a reflux condenser. 6. Thermodynamic Heating: Stir the mixture at 90°C for 4 hours to drive the C4/C6 enolization and subsequent intramolecular aldol condensation. 7. Validation Checkpoint 2 (LC-MS / NMR Aliquot): Withdraw a 0.1 mL aliquot, dilute, and analyze.

  • Success Criteria: Disappearance of the open-chain intermediate mass/signals and the emergence of the dehydrated bicyclic product.

Phase 3: Isolation 8. Quenching: Cool the reaction mixture slowly to room temperature, then transfer to an ice bath (0°C) for 30 minutes to induce precipitation. 9. Filtration: Filter the precipitate under a vacuum and wash with cold ethanol (2 x 5 mL) to remove any trace retro-Michael byproducts. 10. Drying: Dry the purified solid under a high vacuum at 40°C overnight.

Part 5: Workflow Visualization

ValidationWorkflow S1 Phase 1: Michael Addition Stir at 50°C for 2h V1 Validation 1 TLC: Loss of starting diketone S1->V1 S2 Phase 2: Cyclization Elevate to 90°C for 4h V1->S2 V2 Validation 2 NMR: Disappearance of open-chain S2->V2 S3 Phase 3: Isolation Cooling & Precipitation V2->S3

Self-validating experimental workflow for temperature-controlled annulation.

References

1.1 - cymitquimica.com 2.2 - gunma-ct.ac.jp 3.4 - ajgreenchem.com 4.3 - scielo.org.mx 5.5 - scirp.org

Sources

Removing unreacted dimedone from 2,5,5-trimethylcyclohexane-1,3-dione product

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Triage: Know Your Mixture

Before initiating purification, you must accurately characterize the crude mixture.[1] The methylation of dimedone (5,5-dimethylcyclohexane-1,3-dione) typically yields a three-component mixture: the desired C-alkylated product, the O-alkylated enol ether (byproduct), and unreacted starting material.[2][1][3]

Why is this separation difficult? Both the starting material (dimedone) and the product (2-methyldimedone) are cyclic 1,3-diketones (beta-diketones).[2][1][3] They share similar solubility profiles and both possess acidic protons, making simple extraction tricky without precise pH control.[2][1][3]

Quick Identification Guide (1H NMR in CDCl3)
ComponentKey Diagnostic Signal (ppm)MultiplicityStructural Note
Dimedone (SM) ~5.50SingletVinyl proton (Enol form)
2-Methyldimedone (Product) ~1.85 (Me)SingletC2-Methyl group (Enol form predominates)
O-Methyl Ether (Byproduct) ~3.70 (OMe)SingletMethoxy group on enol ether

Technical Insight: Dimedone exists in equilibrium, but in CDCl3, the enol form is significant.[2][1][3] The disappearance of the vinyl proton at 5.50 ppm is the best indicator of reaction completion.[1]

Primary Workflow: pH-Controlled Fractional Precipitation[2][3]

Best for: Bulk separation (>10% impurity).[2][1][3] Principle: Exploiting the pKa difference.

  • Dimedone pKa: ~5.23 (Stronger acid)[2][1][3]

  • 2-Methyldimedone pKa: ~6.10 (Weaker acid due to the electron-releasing methyl group destabilizing the enolate).[2][1][3]

By carefully lowering the pH of a basic solution, the weaker acid (the product) will protonate and precipitate first, leaving the stronger acid (dimedone) in solution as an ionized salt.[1]

Protocol Steps:
  • Dissolution: Dissolve the crude reaction mixture in 10% aqueous NaOH (Use 1.2 equivalents relative to theoretical yield). The solution should be homogenous.

    • Note: If a non-polar oil remains undissolved, this is likely the O-methyl ether.[2][1] Extract this with Diethyl Ether or Dichloromethane (DCM) and discard the organic layer.[1][3]

  • The "Sweet Spot" Acidification:

    • Cool the aqueous layer to 0–5°C in an ice bath.[1][3][4]

    • Slowly add 6M HCl dropwise while monitoring with a calibrated pH meter.

    • Target pH: Adjust to pH 5.8 – 6.0 .

  • Filtration:

    • At this pH, the 2-methyldimedone (pKa ~6.[2][1][3]1) exists largely as the neutral, insoluble diketone/enol and will precipitate.[1][3]

    • Dimedone (pKa ~5.[2][1][3]2) remains largely deprotonated (soluble enolate) in the supernatant.[1][3]

    • Filter the precipitate rapidly.[2][1][3]

  • Washing: Wash the filter cake with ice-cold water . Do not use warm water, as the product has moderate water solubility.[1]

Validation: Check the filtrate by TLC. It should contain the majority of the unreacted dimedone.[1][3]

Secondary Workflow: Recrystallization (Polishing)[1][2][3]

Best for: High purity requirements (>99%) or removing trace dimedone (<5%).[2][1][3]

While pH control removes the bulk of the starting material, trace amounts may co-precipitate.[1] Recrystallization is the standard method for final polishing.[1][3]

Solvent System: Aqueous Ethanol or Ethyl Acetate/Hexane.[2][1][3]

  • Solvent Choice:

    • Option A (Standard): Dissolve the solid in a minimum amount of boiling Ethanol (95%) .[1][3] Add hot water dropwise until persistent turbidity is observed. Cool slowly to room temperature, then to 4°C.

    • Option B (Hydrophobic Impurities): If the product is sticky or oily, use Ethyl Acetate .[2][1][3] Dissolve in minimum hot EtOAc, then add hot Hexane until turbid.

  • Critical Step: Allow the solution to stand at room temperature for at least 2 hours before refrigerating. Rapid cooling traps impurities in the crystal lattice.[1][3]

Advanced Troubleshooting: The "Scavenging" Technique

Scenario: You have persistent trace dimedone that resists recrystallization.[2][1][3]

Mechanism: Dimedone reacts rapidly with aldehydes (Knoevenagel condensation) to form insoluble xanthene-like derivatives (bis-dimedone adducts).[2][1][3] The 2-methyl product, having only one active proton at the alpha-position, cannot form the stable bis-adduct and reacts much slower or reversibly.[2][1]

Protocol:

  • Dissolve the mixture in aqueous ethanol (50%).

  • Add a slight excess (relative to the estimated dimedone impurity) of Formaldehyde (37% solution) or Benzaldehyde .[1][3]

  • Stir for 30 minutes.

  • The dimedone-aldehyde adduct will precipitate (often as a bulky solid).[2][1][3]

  • Filter off the precipitate.[2][1][3][4]

  • Evaporate the filtrate to recover the 2-methyldimedone.[2][1][3]

Warning: This is a destructive purification method. Use only on small scales or when other methods fail.

Visual Guide: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying the crude alkylation mixture.

PurificationLogic Start Crude Reaction Mixture (Product + Dimedone + O-Ether) Step1 Dissolve in 10% NaOH Start->Step1 Extraction Extract with Et2O/DCM Step1->Extraction Organic Organic Layer (Contains O-Methyl Ether) Extraction->Organic Discard Aqueous Aqueous Layer (Dimedone + Product Salts) Extraction->Aqueous Keep Acidification Slow Acidification to pH 6.0 (Fractional Precipitation) Aqueous->Acidification Filtration Filter Precipitate Acidification->Filtration Filtrate Filtrate (pH 6) Contains Dimedone (pKa 5.2) Filtration->Filtrate Discard Solid Solid Precipitate (2-Methyldimedone) Filtration->Solid Keep Recryst Recrystallization (Aq. Ethanol) Solid->Recryst Final Pure 2,5,5-Trimethylcyclohexane-1,3-dione Recryst->Final

Caption: Workflow for the separation of C-alkylated product from O-alkylated byproducts and unreacted starting material via pH-controlled extraction.

Frequently Asked Questions (FAQ)

Q1: My product is an oil, not a solid. What happened? A: This usually indicates the presence of the O-methyl ether byproduct (a liquid) or residual solvent.[1][3]

  • Fix: Ensure you performed the basic extraction (Step 1 in the diagram) to remove the neutral O-ether.[1][3] If it persists, triturate the oil with cold hexanes to induce crystallization.[2][1]

Q2: Can I use silica gel chromatography? A: Yes, but with a caveat. Dimedone and its derivatives are highly polar and acidic; they tend to "streak" on standard silica gel.[2][1][3]

  • Fix: Use Acidified Silica .[2][1][3] Add 1% Acetic Acid to your eluent (e.g., Hexane:Ethyl Acetate:AcOH).[2][1][3] This suppresses ionization and sharpens the bands.[1][3]

Q3: Why is the yield lower than expected after the pH 6.0 precipitation? A: Fractional precipitation is a trade-off between yield and purity.[1][3] Some product (pKa ~6.[1][3]1) will inevitably remain soluble at pH 6.0.[2][1][3]

  • Fix: You can acidify the filtrate further (to pH 2) to recover a "second crop," but this crop will be enriched in dimedone and will require rigorous recrystallization.[1][3]

Q4: How do I confirm the O-ether is gone? A: Check the IR spectrum. The C-alkylated product (a beta-diketone) shows a characteristic "doublet" of carbonyl peaks (or a broad enol band) around 1700-1730 cm⁻¹.[2][1][3] The O-ether shows a strong enol ether C=C stretch around 1600-1620 cm⁻¹ and lacks the broad OH stretch of the enolized diketone.[1]

References
  • Organic Syntheses. (1962).[2][1][3] this compound.[1][3] Org. Synth. 42 , 75. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2][1][3] Organic Chemistry. Oxford University Press.[1][3] (Chapter 21: Formation of Enols and Enolates; pKa discussions).

  • Vogel, A. I. (1989).[1][3] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1][3] (Section: Alkylation of 1,3-diketones).

Sources

Technical Support Center: Maximizing the Yield of 2,5,5-Trimethylcyclohexane-1,3-dione through Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the synthesis of 2,5,5-trimethylcyclohexane-1,3-dione, with a core focus on the critical role of solvent selection in maximizing reaction yield and purity. Our approach is grounded in mechanistic principles and field-proven experience to empower you with the knowledge to navigate the complexities of this synthesis.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in organic synthesis, is most commonly achieved through a Robinson annulation. This powerful ring-forming reaction involves a tandem Michael addition and an intramolecular aldol condensation.[1][2][3] The success of this two-stage, one-pot synthesis is profoundly influenced by the reaction solvent, which governs reactant solubility, stabilizes intermediates, and modulates base activity. Incorrect solvent choice can lead to a cascade of issues, including low yield, formation of intractable side-products, and difficulties in product isolation.

This guide will dissect the causality behind solvent selection, providing you with a logical framework to optimize your experimental outcomes.

Solvent Selection Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides targeted, solvent-based solutions.

Question 1: My reaction yield is consistently low. What is the most likely solvent-related cause?

Answer:

Low yield is the most common issue and can often be traced back to the solvent's inability to effectively facilitate both the Michael addition and the subsequent intramolecular aldol condensation. The ideal solvent must solubilize the starting materials (e.g., 3,3-dimethyl-2-butanone and methyl vinyl ketone) and the intermediate 1,5-diketone, while also promoting the formation and reactivity of the necessary enolate intermediates.

  • Causality: The Michael addition is favored by polar aprotic solvents which effectively solvate the cation of the base (e.g., Na⁺, K⁺) without strongly solvating the enolate anion, thus enhancing its nucleophilicity. In contrast, the intramolecular aldol condensation can proceed in both protic and aprotic media, but the solvent can influence the rate and equilibrium of this step.

  • Troubleshooting Steps:

    • Evaluate Your Current Solvent: If you are using a non-polar solvent (e.g., toluene, hexane), you may be experiencing poor solubility of the starting materials or the base. If you are using a polar protic solvent (e.g., ethanol), you might be diminishing the reactivity of your enolate in the Michael addition step due to hydrogen bonding.

    • Consider a Switch to a Polar Aprotic Solvent: Solvents like Tetrahydrofuran (THF) , N,N-Dimethylformamide (DMF) , or Dimethyl sulfoxide (DMSO) are excellent starting points for optimization.[4] They provide good solubility for the reactants and intermediates and enhance the reactivity of the enolate.

    • Solvent Mixtures: A mixture of a non-polar and a polar aprotic solvent (e.g., Toluene/THF) can sometimes offer a balance of solubility and reactivity.

Question 2: I am observing the formation of multiple side-products, and my final product is impure. How can the solvent be contributing to this?

Answer:

The formation of side-products is often a consequence of competing reaction pathways, which are highly sensitive to the solvent environment.

  • Causality:

    • Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially in the presence of strong bases.[5] This is often exacerbated in solvents where the local concentration of MVK is high or where heat dissipation is poor.

    • Intermolecular Aldol Condensations: If the intramolecular aldol condensation is slow, intermolecular reactions between the intermediate 1,5-diketone or starting materials can occur, leading to a complex mixture of products.

    • Alternative Enolate Formation: The solvent can influence which α-proton is abstracted, potentially leading to the formation of undesired constitutional isomers.

  • Troubleshooting Steps:

    • Control MVK Concentration: When using a solvent in which MVK is highly soluble, consider adding it slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Promote Intramolecular Cyclization: Solvents that favor the formation of the six-membered ring in the aldol condensation are beneficial. While polar aprotic solvents are generally good, in some cases, a switch to a protic solvent like ethanol for the cyclization step (if performing a two-step procedure) can be advantageous. However, for a one-pot reaction, a carefully chosen polar aprotic solvent is often the best compromise.

    • Temperature Control: Ensure your solvent allows for efficient heat transfer to maintain the desired reaction temperature. Runaway reactions due to poor heat dissipation can lead to increased side-product formation.

Question 3: My product is difficult to isolate from the reaction mixture. Could my solvent choice be the problem?

Answer:

Yes, the physical properties of your solvent can significantly impact the ease of product isolation.

  • Causality:

    • High Boiling Point Solvents: Solvents like DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) can be difficult to remove completely, especially if your product is sensitive to high temperatures.[6]

    • Solvent-Product Azeotropes: In some cases, the solvent may form an azeotrope with the product, making separation by distillation challenging.

    • Product Solubility: If your product is highly soluble in the reaction solvent, precipitation or crystallization may be difficult.

  • Troubleshooting Steps:

    • Consider a Lower Boiling Point Solvent: If possible, opt for a solvent with a lower boiling point, such as THF (b.p. 66 °C), which is more easily removed under reduced pressure.[6]

    • Work-up Procedure: For high-boiling point solvents, a liquid-liquid extraction is often necessary. Ensure you are using an appropriate extraction solvent in which your product is highly soluble and the reaction solvent is not.

    • Anti-Solvent Crystallization: If your product is a solid, you may be able to induce crystallization by adding an "anti-solvent" in which your product is insoluble.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent to start with for the synthesis of this compound?

For an initial attempt at a one-pot Robinson annulation, Tetrahydrofuran (THF) is often a good starting point. It offers a good balance of being a polar aprotic solvent that can facilitate the Michael addition, while having a relatively low boiling point for easier work-up.

Q2: Can I use a protic solvent like ethanol for this reaction?

While possible, using ethanol as the sole solvent can be less efficient for the initial Michael addition. The protic nature of ethanol can solvate and stabilize the enolate anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. However, in some cases, particularly for the intramolecular aldol condensation step, ethanol can be effective. A two-step, two-solvent approach could be considered if a one-pot method is not yielding good results.

Q3: Is a solvent-free reaction a viable option?

Solvent-free Robinson annulations have been reported and can be an environmentally friendly alternative.[7][8] However, this approach often requires careful control of reaction temperature and can be more challenging to scale up due to potential issues with mixing and heat transfer. For initial explorations, a solvent-based approach is generally more reliable.

Q4: How does the choice of base relate to the solvent?

The effectiveness of a base is intrinsically linked to the solvent. For instance, a strong base like sodium hydride (NaH) is typically used in an aprotic solvent like THF or DMF. In contrast, bases like sodium ethoxide are used in their conjugate acid solvent, ethanol. The solvent must be able to dissolve the base or at least allow for a successful heterogeneous reaction.

Q5: What are the key solvent properties to consider for this synthesis?

The following table summarizes key properties of common solvents relevant to the synthesis of this compound.

SolventFormulaBoiling Point (°C)Dielectric Constant (at 20°C)Dipole Moment (D)Water Solubility ( g/100g )
Tetrahydrofuran (THF)C₄H₈O667.61.75Miscible
N,N-Dimethylformamide (DMF)C₃H₇NO15336.73.82Miscible
Dimethyl sulfoxide (DMSO)C₂H₆OS18946.73.96Miscible
EthanolC₂H₆O7824.51.69Miscible
TolueneC₇H₈1112.40.360.05

Data sourced from multiple chemical property databases.[6][9][10][11]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

This protocol provides a framework for systematically evaluating different solvents to identify the optimal conditions for your specific laboratory setup.

  • Preparation: In separate, oven-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), add the starting diketone (1.0 equivalent).

  • Solvent Addition: To each flask, add the solvent to be tested to achieve a desired concentration (e.g., 0.5 M).

  • Base Addition: Add the chosen base (e.g., sodium hydride, 1.1 equivalents) portion-wise at a controlled temperature (e.g., 0 °C).

  • Reactant Addition: Once the base has been added and the enolate has formed (this may require stirring for a period), slowly add methyl vinyl ketone (1.05 equivalents) dropwise, maintaining the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals.

  • Work-up and Analysis: Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride). Perform a liquid-liquid extraction and purify the crude product. Determine the yield and purity of the this compound for each solvent tested.

Diagrams

Decision-Making Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Low Yield or Impurities check_solvent Analyze Current Solvent Properties start->check_solvent polar_aprotic Switch to Polar Aprotic (e.g., THF, DMF) check_solvent->polar_aprotic If Non-Polar or Protic protic Consider Protic Solvent (e.g., Ethanol) for Aldol Step check_solvent->protic If Aldol is Limiting solvent_mixture Test Solvent Mixtures (e.g., Toluene/THF) check_solvent->solvent_mixture If Solubility is an Issue optimize_conditions Optimize Temperature and Concentration polar_aprotic->optimize_conditions protic->optimize_conditions solvent_mixture->optimize_conditions end Improved Yield and Purity optimize_conditions->end Successful workup Modify Work-up Procedure optimize_conditions->workup Isolation Issues workup->end

Caption: A workflow diagram illustrating the decision-making process for troubleshooting and optimizing solvent selection in the synthesis of this compound.

References

  • Robinson, R. (1935). A synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288.
  • Heathcock, C. H., Ellis, J. E., McMurry, J. E., & Coppolino, A. (1971). A stereoselective total synthesis of the Wieland-Miescher ketone. Tetrahedron Letters, 12(52), 4995-4996.
  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
  • Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Online Journal of Case Studies, 1(1), 1-6. [Link]

  • Organic Chemistry Portal. Robinson Annulation. [Link]

  • Master Organic Chemistry. The Robinson Annulation. [Link]

  • LibreTexts. 14.10: Properties of Aldehydes and Ketones. [Link]

  • Rajgopal, D., Narayanan, K., & Swaminathan, S. (2001). Enantioselective solvent-free Robinson annulation reactions. Journal of Chemical Sciences, 113(5-6), 449-460. [Link]

  • Wikipedia. Robinson annulation. [Link]

  • Chem LibreTexts. 23.12 The Robinson Annulation Reaction. [Link]

  • OpenStax. 23.6 Intramolecular Aldol Reactions. [Link]

  • Guillena, G., & Nájera, C. (2007). Efficient Solvent-Free Robinson Annulation Protocols for the Highly Enantioselective Synthesis of the Wieland–Miescher Ketone and Analogues.
  • European Patent Office. (1982). Process for the preparation of cyclohexane-1,3-diones, and some bicyclic... (EP0061669B1).
  • Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H. M., Clark, J. H., Farmer, T. J., ... & McElroy, C. R. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6336-6387. [Link]

  • European Patent Office. (1986).
  • Spencer, T. A., Neel, H. S., Ward, D. C., & Wuest, J. D. (1981). Enthalpies of interaction of ketones with organic solvents. Canadian Journal of Chemistry, 59(11), 1589-1596. [Link]

  • Maciej, A., & Shaw, D. G. (2008). IUPAC-NIST Solubility Data Series. 86. Ethers and Ketones with Water. Part 4. C4 and C5... Journal of Physical and Chemical Reference Data, 37(3), 1533-1577. [Link]

  • Hoye, T. R. (2022). Properties of Common Organic Solvents. Chem 2312H. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1125-11-7 | this compound | MFCD21338469. [Link]

  • Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. [Link]

  • Oregon State University. (n.d.). Physical properties of some common organic solvents. [Link]

Sources

Technical Support Center: pH-Dependent Stability of 2,5,5-Trimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Optimization of Solvent Systems and pH Conditions for Cyclic


-Diketone Stability
Date:  October 26, 2023

Part 1: The Mechanic of Instability

Welcome to the technical support hub for 2,5,5-trimethylcyclohexane-1,3-dione . Users frequently encounter inconsistencies with this compound because its stability is not a static property—it is a dynamic equilibrium heavily influenced by pH.

To successfully use this molecule, you must understand the "Triad of States" :

  • The Keto Form (Neutral, pH < 5): The dicarbonyl structure. Poor aqueous solubility.

  • The Enol Form (Neutral, pH < 5): Stabilized by intramolecular hydrogen bonding. Exists in equilibrium with the keto form.[1][2]

  • The Enolate Anion (Charged, pH > 6): The deprotonated species. Highly soluble in water but chemically reactive.

The Critical Conflict: You need the Enolate for solubility, but the Enolate is susceptible to Retro-Claisen (Retro-Dieckmann) cleavage at high pH, destroying your molecule. Furthermore, the Keto/Enol equilibrium causes peak splitting in HPLC if not managed.

Part 2: Troubleshooting Guide (Q&A)

Q1: "My compound degrades rapidly in my assay buffer (pH 8.5 - 9.0). Why?"

Diagnosis: Base-Catalyzed Ring Opening (Retro-Claisen Condensation). Technical Explanation: At pH > 8.5, the concentration of hydroxide ions (


) increases. While the enolate is the dominant species, hydroxide can act as a nucleophile, attacking one of the carbonyl carbons. In cyclic 

-diketones like this compound, this leads to C-C bond cleavage, opening the ring to form a keto-acid or ester derivative. This reaction is irreversible and temperature-dependent.

Corrective Action:

  • Lower the pH: Operate at pH 7.0 – 7.4 if possible.

  • Switch Buffers: If high pH is required, avoid high temperatures.

  • Monitor: Check absorbance. The ring-opened product often has a distinct UV spectrum compared to the cyclic enone system.

Q2: "I see two peaks in my HPLC chromatogram, but Mass Spec confirms they are the same mass."

Diagnosis: On-column Tautomer Separation. Technical Explanation: The interconversion between the keto and enol forms is slow relative to the timescale of the chromatographic separation. The silica surface of the column can catalyze the separation, resulting in a "saddle" or two distinct peaks (one for the keto, one for the enol).

Corrective Action:

  • Temperature Control: Increase column temperature to 40-50°C. This increases the rate of tautomerization, merging the peaks into a single, sharp average peak.

  • Acidify Mobile Phase: Ensure your mobile phase contains 0.1% Formic Acid or TFA. This stabilizes the keto-enol equilibrium and suppresses the ionization of silanol groups on the column.

Q3: "My solution turned yellow/brown after sitting in Tris buffer overnight."

Diagnosis: Schiff Base / Enamine Formation. Technical Explanation: Never use primary amine buffers (Tris, Glycine) with ketones. The carbonyl groups of this compound react with the primary amine of Tris to form a Schiff base (imine), which can further tautomerize to an enamine. This is a covalent modification of your compound, not just a stability issue.

Corrective Action:

  • Immediate: Discard the solution.

  • Protocol Change: Switch to non-nucleophilic buffers such as Phosphate (PBS) , HEPES , or MOPS .

Part 3: Standard Operating Procedures (Protocols)

Protocol A: Safe Solubilization Strategy

Objective: Dissolve this compound at high concentration (10-50 mM) without inducing degradation.

The "Hybrid Solvent" Method: Do not attempt to dissolve directly in basic water. Use a co-solvent approach.

  • Weighing: Weigh the target amount of solid.

  • Primary Solubilization: Dissolve completely in 100% DMSO (Dimethyl sulfoxide) or Ethanol . The compound is highly soluble in organic solvents.

    • Target concentration: 100x your final assay concentration.

  • Dilution: Dilute this stock 1:100 into your aqueous buffer.

    • Buffer Choice:PBS (pH 7.4) or HEPES (pH 7.2 - 7.5) .

    • Mixing: Vortex immediately.

  • Validation: The small amount of organic solvent (1%) helps maintain the solubility of the neutral tautomers while the pH of 7.4 generates enough enolate to assist solubility without triggering rapid ring opening.

Protocol B: Stability Profiling (Data Table)

Use this reference table to predict stability based on your experimental conditions.

pH ConditionDominant SpeciesSolubilityStability RiskRecommended Max Time
pH < 4.0 Keto / EnolLow (Precipitation risk)High (Stable)Days/Weeks
pH 5.0 - 7.0 Mixture (pKa ~5.8)ModerateHigh24-48 Hours
pH 7.4 (Physiological) Enolate / EnolGoodModerate6-12 Hours
pH > 9.0 EnolateExcellentCRITICAL (Ring Opening) < 30 Minutes
Buffer: Tris/Glycine N/AGoodCRITICAL (Covalent Reaction) DO NOT USE

Part 4: Visualization of Pathways

Diagram 1: The Stability Landscape

This state machine illustrates the fate of the molecule under different pH conditions.

StabilityLandscape Keto Keto Form (Neutral) Low Solubility Enol Enol Form (Neutral) Stabilized by H-bond Keto->Enol Tautomerism (Fast) Schiff Schiff Base/Enamine (Covalent Adduct) Keto->Schiff Primary Amines (Tris/Glycine) Enolate Enolate Anion (Charged) High Solubility Enol->Enolate pH > 5.8 (Deprotonation) Enolate->Enol pH < 5.8 (Protonation) Degraded Ring-Opened Product (Keto-Acid/Ester) IRREVERSIBLE Enolate->Degraded pH > 9.0 + Time (Retro-Claisen)

Caption: The pH-dependent equilibrium. Note the irreversible degradation pathway at high pH and the covalent modification risk with amine buffers.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when encountering experimental anomalies.

Troubleshooting Start Start: Identify Issue Precip Issue: Precipitation / Cloudiness Start->Precip Loss Issue: Signal Loss / Degradation Start->Loss Peaks Issue: Split HPLC Peaks Start->Peaks CheckpH Check pH Precip->CheckpH Is pH < pKa? CheckBuffer Check Buffer Composition Loss->CheckBuffer Is buffer amine-based? CheckTemp Check Column Temp Peaks->CheckTemp Solvent Action: Use DMSO Stock + pH 7.4 CheckpH->Solvent Yes LowerpH LowerpH CheckBuffer->LowerpH No (High pH Hydrolysis) ChangeBuff Action: Remove Tris/Glycine Use HEPES/Phosphate CheckBuffer->ChangeBuff Yes (Tris/Glycine) HeatCol Action: Increase Temp to 45°C CheckTemp->HeatCol

Caption: Diagnostic workflow for resolving solubility, stability, and analytical artifacts.

Part 5: References

  • Tautomerism of

    
    -Diketones: 
    Hansen, P. E., et al. (2021).[3][4] "Structural Studies of 
    
    
    
    -Diketones and Their Implications on Biological Effects." Pharmaceuticals.[3] Relevance: Establishes the keto-enol equilibrium mechanics and pKa ranges for cyclic diketones.
  • HPLC Peak Splitting: Rance, M. J., & Wilson, S. (2010).[5] "

    
    -Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography." Journal of Chromatography A.
    
    Relevance: Explains the split-peak phenomenon and temperature/pH remediation strategies.
    
  • Retro-Claisen Condensation Mechanism: Master Organic Chemistry. (2020). "Claisen Condensation and Dieckmann Condensation."[6][7][8] Relevance: Details the base-catalyzed mechanism that leads to ring opening (degradation) of the cyclic system.

  • Buffer Incompatibility (Schiff Base Formation): Abbas, S. F. (2021). "Synthesis And Characterization Of New Schiff Bases." Systematic Reviews in Pharmacy. Relevance: Validates the reactivity of carbonyls with primary amines (like Tris) to form Schiff bases.

Sources

Technical Support Center: Advanced Synthesis with 2,5,5-Trimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #CHEM-255-TMCD Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview: The Steric Challenge

You are working with 2,5,5-trimethylcyclohexane-1,3-dione (often referred to as 2-methyldimedone ). This substrate presents a unique "perfect storm" of steric hindrance:

  • The C2-Position (Nucleophilic Center): It is already substituted with a methyl group. Any further alkylation requires the formation of a quaternary carbon center , which is energetically costly due to steric crowding.

  • The C5-Position (Gem-Dimethyl): The 5,5-dimethyl group locks the cyclohexane ring into a specific conformation (often a puckered chair), which can shield the Re or Si faces of the enolate, restricting the angle of attack for incoming electrophiles.

  • Ambident Reactivity: Due to the steric bulk at C2, the oxygen atoms of the enolate become kinetically favored nucleophiles, leading to unwanted O-alkylation (enol ethers) rather than the desired C-alkylation .

This guide provides troubleshooting workflows to bypass these barriers using thermodynamic control, soft-electrophile theory, and transition-metal catalysis.

Troubleshooting Guides (Q&A)

Module A: Alkylation & Quaternary Center Formation

Q: I am attempting to alkylate C2 with an alkyl halide, but I am exclusively isolating the O-alkylated enol ether. How do I force C-alkylation?

A: This is the most common failure mode. The C2 position is sterically occluded, making the oxygen the "easier" target for the electrophile. To reverse this:

  • Switch to "Soft" Electrophiles: According to HSAB (Hard-Soft Acid-Base) theory, the carbon center is "softer" than the oxygen.[1] Use alkyl iodides or bromides rather than chlorides or sulfonates (triflates/tosylates).

  • Solvent Selection: Avoid polar aprotic solvents like DMF or DMSO, which solvate the cation and leave the "naked" enolate oxygen highly reactive. Use non-polar or moderately polar solvents like THF, Toluene, or DCM. These facilitate tight ion-pairing, shielding the oxygen.

  • The Hydrazone Workaround (The "Nuclear Option"): If direct alkylation fails, convert the ketone to a dimethylhydrazone . The hydrazone nitrogen is less electronegative, directing alkylation almost exclusively to the carbon. Hydrolysis regenerates the ketone.

Q: I need to add an allyl group to C2, but the yield is <10%.

A: Standard


 attack is likely failing due to the steric wall. Switch to Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction) .
  • Mechanism: The Pd(0) catalyst forms a

    
    -allyl complex with the electrophile. This complex is positively charged and "soft," matching the soft carbon nucleophile of your dione.
    
  • Benefit: The reaction proceeds via a specific geometry that accommodates steric bulk much better than a standard backside attack.

Module B: Condensation Reactions (Knoevenagel/Aldol)

Q: My Knoevenagel condensation with an aromatic aldehyde is stalling after 24 hours.

A: The 2-methyl group creates significant twist in the transition state.

  • Microwave Irradiation: Thermal heating is often insufficient to overcome the activation energy barrier caused by the C2-Me/C5-Me interaction. Microwave heating (100–140°C, 10-30 min) is highly effective for these substrates.

  • Catalyst Switch: Switch from weak bases (piperidine) to

    
    /Pyridine  (Lehnert's Reagent). The Titanium coordinates to the carbonyl oxygens, increasing their electrophilicity and forcing the condensation.
    

Decision Logic & Workflows

Visual 1: Alkylation Strategy Decision Matrix

This logic gate helps you select the correct reagents based on your desired electrophile.

AlkylationStrategy Start Target: C2-Alkylation of This compound ElectrophileType Identify Electrophile Type Start->ElectrophileType Hard Hard Electrophile (Alkyl Triflates, Chlorides) ElectrophileType->Hard High Charge Density Soft Soft Electrophile (Alkyl Iodides, Allyl Acetates) ElectrophileType->Soft Polarizable Direct Direct Alkylation Risk: High O-Alkylation Hard->Direct Allyl Is it an Allylic System? Soft->Allyl Solution2 Protocol B: Pd-Catalyzed (Tsuji-Trost) Allyl->Solution2 Yes (Best Yield) Solution3 Standard Conditions: THF, NaH, Alkyl Iodide Allyl->Solution3 No (Simple Alkyl) Solution1 Protocol A: Hydrazone Protection Strategy Direct->Solution1 Mandatory Route

Caption: Decision matrix for selecting the optimal synthetic pathway based on electrophile characteristics to avoid O-alkylation.

Validated Experimental Protocols

Protocol A: The Hydrazone "Shielding" Method (For Unactivated Electrophiles)

Best for: Adding simple alkyl chains (Methyl, Ethyl) when O-alkylation is dominant.

Theory: Converting the ketone to a hydrazone makes the


-carbon highly nucleophilic while sterically blocking the oxygen/nitrogen site from reacting.
  • Formation: Reflux this compound (10 mmol) with N,N-dimethylhydrazine (12 mmol) in Ethanol (with catalytic p-TsOH) for 4 hours. Remove solvent to obtain the hydrazone.

  • Deprotonation: Dissolve hydrazone in anhydrous THF . Cool to

    
    .[2] Add LDA  (1.1 eq). Stir for 30 mins. The solution will turn bright yellow/orange (aza-enolate).
    
  • Alkylation: Add the alkyl halide (1.2 eq) dropwise. Allow to warm to RT over 4 hours.

  • Hydrolysis: Add 1M HCl/THF (1:1) and stir for 2 hours to cleave the hydrazone and regenerate the diketone.

  • Purification: Extract with EtOAc. The product will be the C2-quaternary diketone.

Protocol B: Pd-Catalyzed Allylation (Tsuji-Trost)

Best for: Creating quaternary centers with allylic groups.

Theory: Uses a


-allyl Palladium complex to attack the soft carbon nucleophile.
ReagentEquivalentsRole
Substrate 1.0Nucleophile
Allyl Acetate 1.1Electrophile precursor

5 mol%Catalyst
Base 1.0Deprotonation (activates nucleophile)
Solvent THFNon-coordinating solvent

Step-by-Step:

  • In a glovebox or under Argon, dissolve the dione (1.0 eq) in dry THF.

  • Add Sodium Hydride (NaH) (1.1 eq) at

    
    . Stir until hydrogen evolution ceases (formation of sodium enolate).
    
  • In a separate vial, mix Allyl Acetate (1.1 eq) and

    
      (0.05 eq) in THF. Stir for 5 mins to form the active catalyst.
    
  • Transfer the catalyst solution via cannula into the enolate solution.

  • Stir at Room Temperature for 2–4 hours.

  • Quench: Sat.

    
    .
    
  • Note: This reaction is stereospecific and tolerates the steric bulk of the C2-methyl group significantly better than

    
     reactions.
    
Visual 2: Steric "Wall" vs. Catalytic Entry

StericMechanism Substrate 2,5,5-Trimethyl-1,3-dione C2-Me (Blocker) C5-Me2 (Conformation Lock) PathA Path A: Standard SN2 (Backside Attack) Substrate->PathA Hard Electrophile PathB Path B: Pd-Catalysis (Frontal Coordination) Substrate->PathB Allyl Acetate/Pd(0) OutcomeA Failed/Low Yield (Steric Repulsion) PathA->OutcomeA Blocked OutcomeB Success (Quaternary Center) PathB->OutcomeB Facilitated Entry

Caption: Comparison of reaction pathways showing how Pd-catalysis bypasses the steric hindrance inherent to the substrate.

References

  • Ren, H., et al. (2015). "A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles." Journal of Organic Chemistry. (Demonstrates the Hydrazone strategy for overcoming O-alkylation).

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews. (Foundational text on using Pd to overcome steric barriers in enolate alkylation).

  • BenchChem Technical Notes. (2025). "Minimizing byproduct formation in Knoevenagel condensation of beta-keto esters." (Details on catalyst selection for hindered ketones).

  • Mandeep Singh. (2018).[3] "C-Alkylation vs O-Alkylation: Solvent and Electrophile Effects."[1] (Video lecture detailing HSAB theory application).

  • Owlstown. (2016). "Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation? The Roles of Resonance." (Theoretical grounding for the O-alkylation preference).

Sources

Scaling up synthesis of 2,5,5-trimethylcyclohexane-1,3-dione for industrial use

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Optimization & Troubleshooting for the Methylation of Dimedone Target Molecule: 2,5,5-trimethylcyclohexane-1,3-dione (CAS: 1125-11-7) Primary Precursor: 5,5-dimethylcyclohexane-1,3-dione (Dimedone)

Introduction: The Scale-Up Challenge

You are likely synthesizing This compound (often referred to as 2-methyldimedone) as a key intermediate for herbicides (e.g., triketone class) or pharmaceutical precursors.

While the lab-scale synthesis often utilizes direct methylation of dimedone with methyl iodide (MeI), scaling this reaction introduces three critical critical failure points:

  • Regioselectivity: Competition between C-alkylation (desired) and O-alkylation (enol ether impurity).

  • Thermal Runaway: The alkylation is exothermic, and MeI is highly volatile (

    
    ).
    
  • Solids Handling: The product is a high-melting solid (

    
    ), creating slurry transport issues during workup.
    

This guide addresses these specific bottlenecks.

Module 1: Reaction Engineering & Selectivity

The Core Mechanism

The reaction relies on generating the enolate of dimedone.[1] This anion is an ambident nucleophile , meaning it can attack the electrophile (MeI) from either the Carbon (C-2) or the Oxygen.

  • C-Alkylation (Thermodynamic Control): Yields the desired this compound.

  • O-Alkylation (Kinetic/Hard-Hard Control): Yields the impurity 3-methoxy-5,5-dimethylcyclohex-2-en-1-one.

ReactionMechanism Dimedone Dimedone (Precursor) Enolate Resonance Stabilized Enolate Dimedone->Enolate Deprotonation Base Base (NaOH/KOH) Base->Enolate C_Product C-Alkylation (Major) Target: 2,5,5-trimethyl... Enolate->C_Product Soft-Soft Interaction (Preferred with MeI) O_Product O-Alkylation (Minor) Impurity: Enol Ether Enolate->O_Product Hard-Hard Interaction (Avoid this) MeI Methyl Iodide (Soft Electrophile) MeI->C_Product MeI->O_Product

Figure 1: Mechanistic pathway showing the competition between C- and O-alkylation. Selection of a "soft" electrophile like MeI favors the green path.

Troubleshooting Guide: Reaction Phase

Q: My HPLC shows ~15% O-alkylated byproduct. How do I suppress this? A: This is a classic Hard-Soft Acid-Base (HSAB) issue.

  • Cause: You may be using a "hard" leaving group (e.g., Dimethyl Sulfate) or a highly polar, ion-separating solvent (e.g., DMSO/DMF) which leaves the oxygen "naked" and reactive.

  • Solution:

    • Electrophile: Stick to Methyl Iodide (MeI) .[2][3][4] Iodide is a "soft" leaving group that pairs better with the "soft" Carbon center of the enolate.

    • Solvent System: Switch to a biphasic system (Toluene/Water) or aqueous alcohols. Avoid HMPA or pure DMF, as these solvate the cation (

      
      ) too well, exposing the hard Oxygen anion.
      
    • Counter-ion: Use

      
       or 
      
      
      
      bases (NaOH). Avoid
      
      
      or
      
      
      if O-alkylation is high; smaller cations coordinate tighter to the oxygen, shielding it from attack.

Q: I am seeing a massive exotherm upon adding Methyl Iodide. Is the dosing rate the only factor? A: No. The "induction period" is the hidden danger here.

  • The Trap: If you add MeI to a cold reactor (

    
    ) and the reaction doesn't start immediately, MeI accumulates. Once it triggers, the accumulated MeI reacts all at once, overwhelming your condenser.
    
  • Protocol:

    • Heat the enolate mixture to

      
      before addition.
      
    • Add 5% of the MeI charge.

    • Wait for a visible exotherm (or temperature rise of

      
      ).
      
    • Only then begin the main dosing of MeI. This ensures the reaction consumes MeI as fast as it is added (feed-limited regime).

Module 2: Work-up & Purification

The target molecule, this compound, is an acidic solid (


). We can exploit this acidity for purification.
Purification Logic Table
ImpurityChemical NatureRemoval Strategy
Dimedone (Starting Material) Acidic (

)
Hard to separate by extraction. Must drive reaction to completion (>99%).
O-Alkylated Ether Neutral / BasicpH Swing Extraction. It will not dissolve in basic water.
Over-methylated (2,2-dimethyl) NeutralInsoluble in basic water.
Troubleshooting Guide: Isolation

Q: The product is not crystallizing from the reaction mixture. A: You likely have too much alcohol (methanol/ethanol) remaining if you used an aqueous-alcoholic route.

  • Fix: Distill off the alcohol before acidification.

  • Protocol:

    • Complete reaction (pH > 10).

    • Extract with Toluene (removes O-alkylated impurities and neutral over-methylated byproducts). Keep the Aqueous Layer.

    • Acidify the aqueous layer with HCl to pH ~3.

    • The product should precipitate immediately. If it oils out, seed with pure crystals at

      
       and cool slowly.
      

Q: The final product has a yellow tint. How do I get white crystals? A: The yellow color often comes from trace iodine or oxidized phenolic impurities.

  • Fix: Add a Sodium Thiosulfate wash during the workup to quench trace iodine. Recrystallize from Ethyl Acetate/Heptane or Water/Methanol (though water solubility is high, so losses occur).

ProcessFlow Step1 Reactor: Dimedone + NaOH (aq) Dissolution (pH > 12) Step2 Dosing: Add MeI (Maintain 30-40°C) Step1->Step2 Step3 Phase Cut (Optional) Wash with Toluene Step2->Step3 Step4 Acidification Add HCl to pH 3 Step3->Step4 Aqueous Layer Waste Organic Waste (Contains O-alkylated byproduct) Step3->Waste Organic Layer Step5 Filtration & Wash (Cold Water + Thiosulfate) Step4->Step5 Slurry Product Final Product White Crystals Step5->Product

Figure 2: Optimized downstream processing workflow using pH-swing to remove neutral impurities.

Module 3: Safety & Industrial Hygiene

Critical Hazard: Methyl Iodide (MeI) is a potential carcinogen and neurotoxin.[3] It permeates standard nitrile gloves.

Q: How do we handle MeI safely at the kilo-scale? A:

  • Closed System: Use a diaphragm pump or pressure transfer for dosing. Never pour MeI.

  • Scrubber: The reactor vent must pass through a scrubber containing amines (e.g., ethanolamine) or concentrated NaOH to destroy escaping MeI vapors.

  • PPE: Use Silver Shield (Laminate) gloves. Standard nitrile gloves offer <5 minutes of protection against MeI.

References

  • Organic Syntheses Procedure (Analogous Chemistry)

    • Title: 2-METHYL-1,3-CYCLOHEXANEDIONE[5][6][7][8][9]

    • Source: Org.[1][10][11] Synth. 1962, 42, 75.

    • Relevance: Establishes the baseline aqueous-alkaline methyl
    • URL:[Link]

  • Selectivity Mechanisms (HSAB Theory)

    • Title: Chemistry of Enolates - C vs O Alkylation[4]

    • Source: PharmaXChange.info (2011).
    • Relevance: Explains the mechanistic preference for C-alkylation using soft electrophiles like Iodides.
    • URL:[Link]

  • Safety Data (Methyl Iodide)
  • Industrial Context (Patent Literature)

Sources

Validation & Comparative

Comparative Spectral Guide: 1H NMR Assignment of 2,5,5-Trimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as an advanced technical resource for analytical chemists and drug discovery scientists. It moves beyond basic spectral listing to provide a comparative analysis of tautomeric dynamics, solvent effects, and structural validation strategies.[1]

Executive Summary & Application Context

2,5,5-Trimethylcyclohexane-1,3-dione (often referred to as 2-Methyl Dimedone ) is a critical scaffold in the synthesis of fused heterocycles, xanthenes, and bioactive enaminones.[2][3] Unlike its parent compound, Dimedone, the introduction of the methyl group at the C2 position fundamentally alters its tautomeric landscape and spectral signature.

This guide provides a comparative performance analysis of the 1H NMR profile of 2-Methyl Dimedone versus Dimedone. It focuses on the Keto-Enol Equilibrium —the primary variable affecting spectral reproducibility and interpretation in drug development workflows.

Key Technical Insights
  • The "Methyl Probe" Effect: The C2-methyl group acts as a high-fidelity reporter for tautomeric state, shifting from a doublet (Keto) to a singlet (Enol).[2]

  • Solvent Dependency: Choice of solvent (CDCl₃ vs. DMSO-d₆) dramatically shifts the equilibrium constant (

    
    ), altering the "performance" of the spectrum for quantitative integration (qNMR).[2]
    
  • Differentiation: The absence of the vinylic C2-H signal (present in Dimedone) and the appearance of the allylic methyl signal are the definitive markers for 2-Methyl Dimedone.

Structural Dynamics: The Keto-Enol Performance Variable[4][5]

To accurately assign chemical shifts, one must first understand the dynamic equilibrium. 2-Methyl Dimedone exists as a mixture of two distinct species in solution.

Tautomeric Equilibrium Workflow

The following diagram illustrates the structural interconversion and the specific NMR signals associated with each form.

Tautomerism Keto Keto Form (C2-H, C2-Me) Enol Enol Form (C2-Me, OH) Keto->Enol Tautomerization (-H+) Doublet (1.2 ppm) Doublet (1.2 ppm) Keto->Doublet (1.2 ppm) C2-Me Signal Singlet (1.75 ppm) Singlet (1.75 ppm) Enol->Singlet (1.75 ppm) C2-Me Signal Solvent Solvent Effect (CDCl3 vs DMSO) Solvent->Keto Polar/H-bond Acceptor (Stabilizes Keto) Solvent->Enol Non-polar (Stabilizes Enol Dimer)

Figure 1: Tautomeric equilibrium and solvent influence on the diagnostic C2-Methyl signal.

Comparative Assignment Guide

This section compares the spectral performance of 2-Methyl Dimedone against the standard Dimedone to highlight the specific shifts caused by the C2-substitution.

Experimental Conditions
  • Frequency: 400 MHz or higher recommended for resolution of allylic couplings.[4]

  • Temperature: 298 K (Standard).[2][4]

  • Concentration: ~10-20 mg/mL (Concentration affects intermolecular H-bonding in the Enol form).[3][4]

Table 1: Chemical Shift Comparison (CDCl₃)

In CDCl₃, 2-alkyl-1,3-cyclohexanediones typically favor the Enol form due to stabilization of the double bond and dimerization.[3]

PositionProton TypeDimedone (Ref) δ (ppm)2-Methyl Dimedone δ (ppm)Multiplicity (2-Me)Assignment Logic
C5-Me₂ Methyl1.10 (s)1.08 - 1.12 Singlet (6H)Gem-dimethyl group; structurally remote from C2 changes.[2][3][4]
C4/C6-H₂ Methylene2.30 (s, Enol) / 2.60 (s, Keto)2.20 - 2.45 Singlet/BroadIn Enol form, these are allylic and magnetically equivalent (averaged).[2][3]
C2-H Methine/Vinyl3.35 (s, Keto) / 5.50 (s, Enol)3.45 (Keto only)Quartet (1H)Diagnostic: Only present in the minor Keto form.[2] Disappears in Enol.[4]
C2-Me MethylN/A 1.75 (Enol) Singlet (3H)Primary Probe: Downfield shift due to allylic position (C=C-Me).[2][3][4]
C2-Me MethylN/A 1.25 (Keto) Doublet (3H)Secondary Probe: Upfield shift; couples with C2-H (J ≈ 7 Hz).[2][3][4]
OH Hydroxyl5.0 - 12.0 (Broad)6.0 - 13.0 Broad SingletHighly variable.[2][3][4] Dependent on concentration and water content.[4]
Comparative Analysis
  • The "Silent" Position: In Dimedone, the Enol form shows a sharp singlet at ~5.5 ppm (C2-H).[2] In 2-Methyl Dimedone, this region is silent in the Enol form because the proton is replaced by a methyl group.

  • The Methyl Split: The C2-Methyl group splits into two distinct signals based on the equilibrium:

    • Major Peak (Enol): ~1.75 ppm (Singlet).[2][4]

    • Minor Peak (Keto): ~1.25 ppm (Doublet).[2][4]

    • Note: Integration of these two methyl signals provides a rapid, accurate calculation of the Keto:Enol ratio (

      
      ).[2]
      

Detailed Assignment Protocol

To validate the structure of synthesized or purchased 2-Methyl Dimedone, follow this self-validating protocol.

Step 1: Solvent Selection & Preparation[3][4][5]
  • Routine ID (CDCl₃): Use Chloroform-d for routine identification.[2][3][4] The Enol form usually predominates (>90%), simplifying the spectrum to a "pseudo-aromatic" type profile.

  • qNMR / Purity (DMSO-d₆): Use DMSO-d₆ if you need to observe the Keto form or if the OH peak is obscuring other regions.[3][4] DMSO often disrupts the enol dimers, potentially shifting equilibrium or sharpening the OH signal.

Step 2: The "Methyl Probe" Validation

Use the C2-Methyl signal to determine the tautomeric state.

Validation Start Acquire 1H NMR (CDCl3) CheckRegion Check 1.7 - 1.8 ppm Region Start->CheckRegion Singlet Strong Singlet Found? CheckRegion->Singlet EnolConfirm Confirm Enol Form: C2-Me is Allylic Singlet->EnolConfirm Yes CheckUpfield Check 1.2 - 1.3 ppm Singlet->CheckUpfield No Yes Yes (Major) No No / Weak Doublet Doublet Found? CheckUpfield->Doublet KetoConfirm Confirm Keto Form: Coupling J ~7Hz Doublet->KetoConfirm Yes

Figure 2: Logic flow for structural validation using the Methyl Probe.

Step 3: 2D NMR Confirmation (Optional)

For definitive assignment in complex mixtures:

  • HSQC: Correlate the proton at 1.75 ppm (Enol-Me) with a carbon at ~8-10 ppm. Correlate the proton at 1.25 ppm (Keto-Me) with a carbon at ~10-15 ppm.[2][3][4]

  • HMBC: The Enol methyl (1.75 ppm) will show strong correlations to the Carbonyl carbons (C1/C3) and the quaternary C2.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[4][5][6] Chem.1997 , 62, 7512–7515.[5]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[3][4]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005 .[2]

  • Imashiro, F.; Maeda, S.; Takegoshi, K. "Structure-dependent intermolecular hydrogen bond effects on 13C NMR chemical shifts in enol forms of 1,3-diketones." J. Chem. Soc., Perkin Trans.[4] 2, 1987 , 1657-1662.[3][4]

  • ChemicalBook. "5-Methylcyclohexane-1,3-dione NMR Spectrum Data." (Used for comparative baseline of methyl-substituted diones).[2][3][4][7]

Sources

Interpreting IR spectra carbonyl peaks of 2,5,5-trimethylcyclohexane-1,3-dione

Technical Analysis: IR Spectral Differentiation of -Dicarbonyl Tautomers

Focus: 2,5,5-Trimethylcyclohexane-1,3-dione

Executive Summary & Application Context

This guide provides a technical framework for interpreting the infrared (IR) spectra of This compound (2-methyldimedone). Unlike simple ketones, this molecule exhibits dynamic keto-enol tautomerism, creating a complex spectral signature that is highly sensitive to phase and solvent polarity.[1]

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers.[1] Primary Application: Monitoring reaction progression (alkylation of dimedone), polymorphism analysis in solid-state formulation, and solvent-system optimization.[1]

Structural Dynamics & Tautomeric Equilibrium

The spectral complexity of this compound arises from the equilibrium between its diketo and enol forms. Unlike its parent compound (dimedone), the introduction of the C2-methyl group creates steric constraints and inductive effects that alter this equilibrium.

Tautomeric Pathway Diagram

The following diagram illustrates the proton transfer mechanism and the stabilization of the enol form via intramolecular hydrogen bonding (chelation).

Tautomerismcluster_featuresSpectral FeaturesKetoDiketo Form(C2-H, C2-CH3)Non-conjugatedTransitionProton Transfer(Solvent/Base Assisted)Keto->Transition-H+ (C2)FeatKIR: ~1735 & 1760 cm⁻¹(Coupled Carbonyls)Keto->FeatKEnolEnol Form(C=C-OH)Conjugated & H-BondedTransition->Enol+H+ (O)Enol->KetoEquilibrium (Solvent Dependent)FeatEIR: ~1620 cm⁻¹(Chelated C=O)Enol->FeatE

Figure 1: Tautomeric equilibrium showing the shift from the unconjugated diketo form to the resonance-stabilized enol form.

Comparative Spectral Analysis

To accurately interpret the spectrum of this compound, it must be compared against "fixed" standards: Dimedone (unsubstituted parent) and 2,2,5,5-Tetramethylcyclohexane-1,3-dione (blocked tautomerism).

Table 1: Comparative IR Fingerprints (Carbonyl Region)
CompoundStructural StateDominant Feature (cm⁻¹)Interpretation
2,2,5,5-Tetramethyl Fixed Keto 1705 (s), 1745 (m) Mechanical Coupling: The two carbonyls vibrate as a coupled system (symmetric/asymmetric stretch). No enolization is possible.[1]
Dimedone Enol (Solid) 1600–1620 (vs) Conjugated System: In the solid state (KBr), dimedone exists as trans-enol chains. The C=O bond order is reduced by resonance.[1][2]
2,5,5-Trimethyl Solution (CCl₄) 1735, 1760 (Keto)1625 (Enol)Equilibrium Mixture: In non-polar solvents, both forms coexist.[1] The keto doublet is distinct from the broad enol band.
2,5,5-Trimethyl Solid (KBr) 1610–1640 (vs) Enol Dominance: The crystal lattice typically stabilizes the enol form via intermolecular H-bonds, collapsing the keto doublet.

Critical Insight: The "doublet" seen in the keto form (approx. 1735/1760 cm⁻¹) is NOT due to two different carbonyl environments. It is caused by Fermi resonance or mechanical coupling between the two identical carbonyls on the ring.

Experimental Protocol: Solvent Titration Analysis

To validate the peak assignments, perform a solvent titration. This protocol shifts the equilibrium, confirming which peaks belong to which tautomer.

Reagents & Equipment[1]
  • Analyte: this compound (>98% purity).[1]

  • Solvent A (Non-polar): Carbon Tetrachloride (CCl₄) or Hexane (spectroscopic grade).[1]

  • Solvent B (Polar/H-Bond Acceptor): DMSO or Methanol.[1][3]

  • Equipment: FTIR Spectrometer with a liquid transmission cell (CaF₂ windows recommended for aqueous/wet tolerance, or KBr for organic).

Step-by-Step Workflow
  • Baseline (Solid State):

    • Prepare a KBr pellet (1% w/w sample).[1]

    • Acquire spectrum (32 scans, 4 cm⁻¹ resolution).[1]

    • Expectation: Dominant broad peak at ~1620 cm⁻¹ (Enol).[1]

  • Solution A (Non-polar):

    • Dissolve 10 mg sample in 1 mL CCl₄.

    • Acquire spectrum.[1][4][5][6][7][8][9][10][11]

    • Expectation: Appearance of the "Keto Doublet" at 1735/1760 cm⁻¹ alongside the Enol peak.

  • Titration (Polarity Shift):

    • Add DMSO dropwise to the CCl₄ solution (if miscible in your specific ratio) or prepare a separate DMSO solution.

    • Observation: As polarity increases, the equilibrium shifts. In many

      
      -diketones, polar solvents can stabilize the separated ion pairs or specific solvated enol forms, but often DMSO favors the keto  form in cyclic 1,3-diones compared to CCl₄ because it disrupts the intramolecular H-bond of the enol.
      
    • Note: This is counter-intuitive but documented; the intramolecular H-bond of the enol is most stable in non-polar vacuums. Strong H-bond acceptors (DMSO) compete with the intramolecular bond, potentially destabilizing the enol or forcing a trans-enol solvate.

Workflow Diagram

WorkflowStartStart: Solid SampleStep11. KBr Pellet Analysis(Solid State)Start->Step1DecisionObserve ~1620 cm⁻¹?Step1->DecisionResult1Result: Enol Dominant(Lattice Stabilization)Decision->Result1YesStep22. Dissolve in CCl₄(Non-polar Environment)Step33. Dissolve in DMSO(Polar H-Bond Acceptor)Step2->Step3CompareResult2Result: Keto/Enol Mix(Intramolecular H-Bond)Step2->Result2Result3Result: Equilibrium Shift(Solvent Competition)Step3->Result3Result1->Step2

Figure 2: Experimental decision tree for validating tautomeric assignments.

Detailed Spectral Interpretation Guide
The Keto Region (1700–1770 cm⁻¹)

If the molecule is forced into the keto form (e.g., in certain solvents or if the 2-position was blocked), you observe a doublet .

  • High Frequency (~1760 cm⁻¹): Symmetric stretching of the two carbonyls (dipoles opposed).

  • Low Frequency (~1735 cm⁻¹): Asymmetric stretching (dipoles aligned).[1]

  • Why? The 1,3-arrangement on the cyclohexane ring creates a mechanical coupling. The proximity allows the vibration of one C=O to perturb the other.

The Enol Region (1600–1650 cm⁻¹)

When the proton moves to the oxygen, the system becomes a conjugated enone (

  • Frequency Shift: The C=O character decreases (more single bond character due to resonance), shifting the peak from ~1735 down to ~1620 cm⁻¹.

  • Intensity: This peak is often "Very Strong" (vs) because the charge separation in the conjugated system creates a massive change in dipole moment during vibration.

  • Broadness: Hydrogen bonding broadens this peak significantly compared to the sharp keto doublet.[1]

The Hydroxyl Region (2500–3200 cm⁻¹)
  • Enol OH: Do not look for a sharp alcohol peak at 3600 cm⁻¹.[1] The intramolecular H-bond (chelate) creates a very broad, diffuse absorption often centered around 2600–3000 cm⁻¹, which may overlap with C-H stretches. It is often described as a "broad hump."[1]

References
  • Smith, B. C. (2017).[1] The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • NIST Chemistry WebBook. (2018).[1] 1,3-Cyclohexanedione, 5,5-dimethyl- (Dimedone) IR Spectrum. National Institute of Standards and Technology.[1][5] Retrieved from [Link]

  • Sloop, J. C., et al. (2008).[1] Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. International Journal of Quantum Chemistry. (Cited context: Spectral shifts in cyclic systems).

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2,5,5-trimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural characterization of cyclic diones is critical in fields ranging from natural product chemistry to synthetic materials science. Mass spectrometry, particularly with electron ionization (EI), provides profound structural insights through the analysis of fragmentation patterns. This guide offers an in-depth examination of the EI-induced fragmentation pathways of 2,5,5-trimethylcyclohexane-1,3-dione. By comparing its mass spectrum to those of its structural analogs, 5,5-dimethylcyclohexane-1,3-dione (Dimedone) and the parent cyclohexane-1,3-dione, we elucidate how specific alkyl substitutions dictate unique fragmentation routes. This comparative approach provides researchers with a robust framework for identifying and differentiating these closely related cyclic compounds.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

This compound (C₉H₁₄O₂, MW=154.21) is a substituted cyclic diketone whose structural features present a unique case for mass spectrometric analysis.[1][2] Understanding its fragmentation behavior is not merely an academic exercise; it is essential for quality control in synthesis, metabolite identification, and the discovery of new natural products where cyclohexanedione cores are prevalent.[3]

Electron Ionization (EI) mass spectrometry is a powerful technique for this purpose. The high energy (typically 70 eV) imparted to the molecule creates a molecular ion (M⁺•) that is energetically unstable.[4][5] This ion undergoes a series of predictable bond cleavages and rearrangements, generating a unique fingerprint or "fragmentation pattern." The resulting mass spectrum allows for the deduction of the molecule's original structure.

The fragmentation of cyclic ketones can be complex, often initiated by an alpha-cleavage adjacent to a carbonyl group, which leads to the formation of a ring-opened distonic ion.[6][7] Subsequent reactions are heavily influenced by the position and nature of any substituents on the ring.[8] This guide will dissect these pathways for our target molecule and compare them against two key alternatives to provide a clear, predictive model for analysis.

  • 5,5-dimethylcyclohexane-1,3-dione (Dimedone): A widely used synthetic intermediate, its comparison allows for the specific impact of the C-2 methyl group to be isolated.

  • Cyclohexane-1,3-dione: The unsubstituted parent ring, which serves as a baseline for understanding the fundamental fragmentation of the core structure.[9]

Experimental Protocol: GC-EI-MS Analysis

To ensure reproducibility and provide a practical context, the data discussed herein is based on a standard gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) workflow.

Objective: To acquire and compare the 70 eV electron ionization mass spectra of this compound and its structural analogs.

Instrumentation:

  • Gas Chromatograph coupled to a Quadrupole Mass Spectrometer.

Methodology:

  • Sample Preparation: Prepare 100 µg/mL solutions of each analyte (this compound, Dimedone, Cyclohexane-1,3-dione) in methanol.

  • GC Separation:

    • Injector: Splitless mode, 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS Detection:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-250.

    • Data Acquisition: Full scan mode.

This self-validating protocol ensures that the observed fragmentation is a direct result of the molecule's structure under standardized, high-energy ionization conditions.[4]

Fragmentation Analysis of this compound

The mass spectrum of this compound (MW=154) is characterized by a discernible molecular ion and several key fragments that reveal its unique substitution pattern.

  • Molecular Ion (M⁺•) at m/z 154: The presence of the molecular ion, even at low abundance, confirms the molecular weight of the compound.

  • Alpha-Cleavage and Loss of a Methyl Radical (m/z 139): A primary fragmentation event for ketones is alpha-cleavage, the breaking of a C-C bond adjacent to the carbonyl group.[10][11] In this molecule, cleavage of the C1-C6 or C2-C3 bond is followed by the loss of a methyl radical (•CH₃) from the gem-dimethyl group at C-5, resulting in a stable acylium ion at m/z 139 (M-15) .

  • Loss of Isobutylene (m/z 98): A highly characteristic fragmentation for compounds containing a gem-dimethyl group is the elimination of a stable neutral molecule. Ring-opening via alpha-cleavage facilitates a rearrangement that leads to the loss of isobutylene (C₄H₈, 56 Da). This produces a prominent ion at m/z 98 (M-56) . This fragment is diagnostic for the 5,5-dimethyl substitution.

  • Formation of the m/z 83 Ion: Subsequent loss of a methyl radical from the m/z 98 fragment results in the ion at m/z 83 .

  • Formation of the m/z 69 Ion: This ion likely arises from the m/z 98 ion via the loss of an ethyl radical (•C₂H₅), or through a more complex rearrangement pathway.

The primary fragmentation pathways are visualized below.

G cluster_path1 Methyl Loss cluster_path2 Isobutylene Loss M This compound (M+•) m/z 154 F139 [M - CH₃]+ m/z 139 M->F139 - •CH₃ F98 [M - C₄H₈]+• m/z 98 M->F98 - C₄H₈ F83 [M - C₄H₈ - CH₃]+ m/z 83 F98->F83 - •CH₃

Caption: Primary EI fragmentation pathways for this compound.

Comparative Fragmentation Analysis

The utility of a fragmentation pattern is magnified when compared with structurally similar molecules.

5,5-dimethylcyclohexane-1,3-dione (Dimedone, MW=140)

Dimedone lacks the methyl group at the C-2 position.[12] Its fragmentation provides a direct contrast and highlights the role of that specific substitution.

  • Molecular Ion (M⁺•) at m/z 140: Readily observed.

  • Loss of Methyl Radical (m/z 125): Similar to the target molecule, loss of •CH₃ from the gem-dimethyl group gives a strong peak at m/z 125 (M-15) .

  • Loss of Isobutylene (m/z 84): The most characteristic fragmentation is again the loss of isobutylene (56 Da), leading to the base peak at m/z 84 (M-56) . This confirms that the gem-dimethyl group at C-5 dictates this pathway, regardless of substitution at C-2.

  • Formation of the m/z 56 Ion: The ion at m/z 84 can subsequently lose carbon monoxide (CO, 28 Da) to form an ion at m/z 56 .

The absence of the C-2 methyl group simplifies the spectrum and shifts the key fragments by 14 Da (the mass of a CH₂ group) compared to fragments from the target molecule that retain the C-2 position.

G cluster_path1 Methyl Loss cluster_path2 Isobutylene Loss M Dimedone (M+•) m/z 140 F125 [M - CH₃]+ m/z 125 M->F125 - •CH₃ F84 [M - C₄H₈]+• m/z 84 M->F84 - C₄H₈ F56 [M - C₄H₈ - CO]+• m/z 56 F84->F56 - CO

Caption: Primary EI fragmentation pathways for Dimedone.
Cyclohexane-1,3-dione (MW=112)

The parent compound provides the fragmentation signature of the fundamental ring structure.[9]

  • Molecular Ion (M⁺•) at m/z 112: A strong molecular ion peak is typically observed.

  • Loss of Carbon Monoxide (m/z 84): A common pathway for cyclic ketones is the loss of CO (28 Da) to give an ion at m/z 84 (M-28) .

  • Retro-Diels-Alder (RDA) Fragmentation: The enol form of the molecular ion can undergo an RDA reaction, leading to the loss of ketene (CH₂CO, 42 Da) and formation of an ion at m/z 70 (M-42) .[8]

  • Formation of m/z 55: Further fragmentation, often involving the loss of an ethyl radical or CO from other fragments, leads to a stable C₄H₃O⁺ or C₃H₃O⁺ ion at m/z 55 .

Data Summary and Comparison

The table below summarizes the key distinguishing ions for the three compounds, providing a quick reference for identification.

m/z Value This compound 5,5-dimethylcyclohexane-1,3-dione (Dimedone) Cyclohexane-1,3-dione Proposed Fragment / Neutral Loss
154 M⁺• --Molecular Ion
140 -M⁺• -Molecular Ion
139 [M-15]⁺ --Loss of •CH₃
125 -[M-15]⁺ -Loss of •CH₃
112 --M⁺• Molecular Ion
98 [M-56]⁺• --Loss of C₄H₈ (Isobutylene)
84 -[M-56]⁺• (Often Base Peak)[M-28]⁺• Loss of C₄H₈ or CO
83 [M-71]⁺ --Loss of •C₅H₁₁
70 --[M-42]⁺• Loss of CH₂CO (Ketene)
56 -[M-84]⁺• -Loss of C₄H₈ and CO
55 ProminentProminentProminentCommon C₃/C₄ oxygenated fragment

Conclusion

The electron ionization mass spectra of substituted cyclohexane-1,3-diones are highly dependent on their specific substitution patterns.

  • This compound is uniquely identified by its molecular ion at m/z 154 and a characteristic loss of isobutylene (56 Da) to yield an ion at m/z 98. The presence of a significant M-15 peak at m/z 139 is also indicative of its trimethylated structure.

  • Dimedone is distinguished by its molecular ion at m/z 140 and a base peak at m/z 84, corresponding to the same diagnostic loss of isobutylene. The absence of the m/z 98 fragment clearly differentiates it from the C-2 methylated analog.

  • Cyclohexane-1,3-dione shows a much simpler spectrum dominated by its molecular ion at m/z 112 and fragments resulting from losses of CO (m/z 84) and ketene (m/z 70), pathways that are less prominent in its heavily substituted derivatives.

This comparative guide demonstrates that by understanding the fundamental, structure-driven fragmentation mechanisms—such as alpha-cleavage and neutral eliminations—researchers can confidently use EI-MS to distinguish between closely related cyclic dione isomers and analogs.

References

  • Vandewalle, M., et al. (1968). Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. Bulletin des Sociétés Chimiques Belges. Available at: [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Chem 351/353 Text. Available at: [Link]

  • Gross, J. H. (2017). The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry. Springer, Berlin, Heidelberg. Available at: [Link]

  • de Oliveira, A. R. M., et al. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micellar electrokinetic chromatography with diode array detection. Electrophoresis. Available at: [Link]

  • Blythin, D. J., & Waight, E. S. (1968). The mass spectrometry of dimedone and anhydrodimedone derivatives of some aldehydes. Journal of the Chemical Society C: Organic. Available at: [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. NPTEL Archive. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

  • Blotz. (n.d.). CAS 1125-11-7 | this compound. Available at: [Link]

  • NIST. (n.d.). 1,3-Cyclohexanedione, 5,5-dimethyl-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Schiestl, F. P., et al. (2009). The discovery of 2,5-dialkylcyclohexan-1,3-diones as a new class of natural products. Proceedings of the National Academy of Sciences. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Chemistry 526. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Available at: [Link]

  • NIST. (n.d.). 1,3-Cyclohexanedione. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). Available at: [Link]

  • Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Google Patents. (1993). EP0529517B1 - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Professor Dave Explains. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • PubChem. (n.d.). 5-Methylcyclohexane-1,3-dione. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative Reactivity Guide: Dimedone vs. 2,5,5-Trimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Reactivity of 2,5,5-Trimethylcyclohexane-1,3-dione vs. Dimedone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a technical comparison between Dimedone (5,5-dimethylcyclohexane-1,3-dione) and its C2-methylated derivative, This compound (often referred to as 2-methyldimedone). While Dimedone is a ubiquitous reagent for aldehyde characterization and cysteine sulfenic acid (–SOH) profiling, the 2-methyl derivative serves as a critical mechanistic control. The presence of the methyl group at the C2 position fundamentally alters the reactivity landscape by blocking enolization-dependent pathways that require a second deprotonation event, specifically Knoevenagel condensation and stable bioconjugation.

Physicochemical Profile & Structural Logic

The core difference lies at the C2 carbon . Dimedone possesses two acidic protons at this position (


), allowing it to act as a bidentate nucleophile or undergo sequential elimination reactions. 2-Methyldimedone retains only one acidic proton, which drastically restricts its reaction manifold.
Table 1: Comparative Physicochemical Properties[1]
FeatureDimedoneThis compound
Structure 5,5-dimethylcyclohexane-1,3-dioneThis compound
C2 Substituents Two Hydrogens (

)
One Methyl, One Hydrogen (

)
Molecular Weight 140.18 g/mol 154.21 g/mol
Acidity (

)
~5.2 (High acidity due to bis-carbonyl stabilization)~6.0–6.5 (Estimated; lower acidity due to inductive effect of methyl + sterics)
Enolization Exists in equilibrium (approx. 2:1 keto:enol in

)
Enolizes, but steric bulk at C2 affects nucleophilicity
Primary Utility Aldehyde scavenger, Sulfenic acid probeMechanistic control, Monofunctional nucleophile

Reactivity Analysis: The "Methyl Blockade" Effect

Interaction with Aldehydes (Knoevenagel vs. Aldol)

The most distinct divergence occurs in reactions with aldehydes. Dimedone is famous for forming xanthene derivatives (2:1 adducts) via a sequence of Aldol addition, Dehydration, and Michael addition.

  • Dimedone Pathway:

    • Aldol Addition: Enol attacks aldehyde ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Aldol adduct (Alcohol).
      
    • Dehydration: Loss of water requires a proton at C2 and the OH group

      
       Forms Benzylidene (Enone).
      
    • Michael Addition: A second molecule of Dimedone attacks the Enone

      
       Cyclization to Xanthene.
      
  • 2-Methyldimedone Pathway:

    • Aldol Addition: Enol attacks aldehyde

      
       Aldol adduct (Tertiary Alcohol at C2).
      
    • Dehydration Block: The C2 position lacks a second proton . Dehydration to form an exocyclic double bond is mechanistically impossible without ring cleavage or methyl migration.

    • Outcome: Reaction arrests at the unstable aldol adduct or fails to proceed. No xanthene formation.

Visualization: Divergent Reaction Pathways

ReactionPathways Dimedone Dimedone (C2-H2) Aldol_Dim Aldol Adduct (Alcohol) Dimedone->Aldol_Dim + Aldehyde MeDimedone 2-Me-Dimedone (C2-HMe) Aldol_Me Aldol Adduct (Sterically Congested) MeDimedone->Aldol_Me + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Aldol_Dim Aldehyde->Aldol_Me Enone Benzylidene (Enone) Aldol_Dim->Enone - H2O (Requires C2-H) Xanthene Xanthene Derivative (Stable Precipitate) Enone->Xanthene + 2nd Dimedone (Michael Addn) NoReaction No Dehydration (Reaction Arrests) Aldol_Me->NoReaction Missing C2-H Cannot Dehydrate

Figure 1: Mechanistic bifurcation. Dimedone (blue) proceeds to stable xanthenes, while 2-methyldimedone (red) hits a "dead end" due to the lack of a second acidic proton.

Cysteine Sulfenic Acid (–SOH) Trapping

Dimedone is the gold standard for labeling protein sulfenic acids (oxidative stress biomarkers) because it forms a stable thioether adduct.

  • Mechanism: The C2 carbon of the dimedone enolate nucleophilically attacks the electrophilic sulfur of the sulfenic acid (RS-OH).

  • 2-Methyldimedone: While it technically possesses a nucleophilic C2 carbon, it is rarely used as a probe. The resulting adduct would generate a quaternary carbon at C2. This creates significant steric hindrance and alters the reversibility profile. In chemical biology, 2-methyldimedone is often used as a negative control to verify that labeling is occurring specifically at the C2 position and requires the unique electronic environment of the 1,3-dione methine.

Experimental Protocols

Protocol A: Synthesis of this compound (Methylation)

Use this protocol to synthesize the control compound from commercially available dimedone.

Reagents: Dimedone (1.40 g, 10 mmol), Methyl Iodide (Mel), Sodium Ethoxide (NaOEt), Ethanol (EtOH).

  • Enolate Formation: Dissolve Dimedone (10 mmol) in absolute EtOH (20 mL). Add NaOEt (1.0 equiv) slowly at 0°C. Stir for 30 mins to generate the sodium enolate. Observation: The solution may turn slightly yellow.

  • Alkylation: Add Methyl Iodide (1.1 equiv) dropwise.

  • Reflux: Heat the mixture to reflux for 3–5 hours. Monitor by TLC (Dimedone is more polar than the methylated product).

  • Workup: Evaporate EtOH. Resuspend residue in water (10 mL) and acidify to pH 4 with dilute HCl. Extract with Ethyl Acetate (3x 15 mL).

  • Purification: Dry organic layer over

    
     and concentrate. Recrystallize from hexane/ethyl acetate.
    
    • Target Yield: ~75-85%

    • Validation: H-NMR should show a new singlet (3H) for the C2-Methyl group and integration of 1H for the C2-H (enol form) or C2-H (keto form).

Protocol B: Comparative Aldehyde Reactivity Test

Use this to demonstrate the "Methyl Blockade".

Reagents: Benzaldehyde, Piperidine (cat.), Ethanol.

  • Setup: Prepare two vials.

    • Vial A: Dimedone (200 mg) + Benzaldehyde (1 equiv) + Ethanol (2 mL).

    • Vial B: 2-Methyldimedone (220 mg) + Benzaldehyde (1 equiv) + Ethanol (2 mL).

  • Catalysis: Add 1 drop of piperidine to each vial. Heat to 70°C for 30 mins.

  • Observation:

    • Vial A (Dimedone): Rapid formation of a white precipitate (Xanthene derivative).

    • Vial B (2-Me-Dimedone): Solution remains clear or turns slightly yellow (Aldol equilibrium), but no precipitate forms .

References

  • Reactivity of Dimedone with Aldehydes

    • Comparison of the results of the reaction of dimedone with benzaldehyde... ResearchGate.

  • Sulfenic Acid Probes (Dimedone Specificity)

    • Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection. NIH/PubMed.

  • Synthesis and Properties of 2-Methyl-1,3-cyclohexanedione

    • Comprehensive Overview of 2-Methyl-1,3-Cyclohexanedione. NBInno.

  • Keto-Enol Tautomerism in Cyclic Diketones

    • Suppression Mechanism for Enol-Enol Isomerization of 2-Substituted Dimedones. ResearchGate.

  • General Aldol/Knoevenagel Mechanisms

    • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry.

Comparative Guide: Distinguishing 2,5,5-Trimethylcyclohexane-1,3-dione from Isomeric O-Alkylated Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of 2,5,5-trimethylcyclohexane-1,3-dione (Target), typically achieved via the methylation of dimedone, a critical challenge is the competition between C-alkylation and O-alkylation. The thermodynamic C-alkylated product (the target) is frequently contaminated by the kinetic O-alkylated isomer, 3-methoxy-5,5-dimethylcyclohex-2-en-1-one (Impurity).

Because these molecules are constitutional isomers with identical molecular weights (


), mass spectrometry (MS) alone is often insufficient for differentiation. This guide outlines a definitive, multi-modal analytical strategy to distinguish the target dione from its enol ether impurity, utilizing NMR spectroscopy, solubility profiles, and chromatographic behavior.

Structural & Mechanistic Context

To distinguish these compounds, one must understand their behavior in solution. The target molecule exists in a dynamic equilibrium, whereas the impurity is structurally "locked."

  • Target (C-Alkylated): this compound.

    • Behavior: Exists as a keto-enol tautomeric mixture.[1] In non-polar solvents (

      
      ), the enol form is stabilized by intramolecular hydrogen bonding. In polar aprotic solvents (
      
      
      
      ), the keto form often predominates.
  • Impurity (O-Alkylated): 3-methoxy-5,5-dimethylcyclohex-2-en-1-one.

    • Behavior: Fixed enol ether. Cannot tautomerize. Lacks an acidic

      
      -proton at the oxygen-bearing carbon.
      
Mechanistic Pathway Diagram

ReactionPath Dimedone Dimedone (Starting Material) Enolate Enolate Ion (Ambident Nucleophile) Dimedone->Enolate + Base Target TARGET (C-Alkylation) This compound (Thermodynamic) Enolate->Target + MeI (Soft Electrophile) Slow, Reversible Impurity IMPURITY (O-Alkylation) 3-methoxy-5,5-dimethyl- cyclohex-2-en-1-one (Kinetic) Enolate->Impurity + MeI (Hard Electrophile) Fast, Irreversible

Figure 1: Divergent alkylation pathways of dimedone. C-alkylation yields the target; O-alkylation yields the isomeric impurity.

Method 1: NMR Spectroscopy (The Gold Standard)

NMR is the most reliable method for quantification and identification. The distinction relies on the unique electronic environments of the methyl groups and the presence of vinyl protons.

Experimental Protocol
  • Sample Preparation: Dissolve

    
    10 mg of the isolated product in 0.6 mL of 
    
    
    
    .
  • Acquisition: Acquire a standard

    
     NMR (minimum 8 scans) and, if possible, a 
    
    
    
    NMR.
  • Validation (Optional): If the spectrum is complex due to tautomerism, add 1 drop of

    
     to exchange the enol -OH, or switch solvent to 
    
    
    
    to shift the equilibrium toward the keto form.
Diagnostic Signals Comparison
FeatureTarget: 2,5,5-trimethyl... (Keto Form)Target: 2,5,5-trimethyl... (Enol Form)Impurity: O-Methyl Ether
Methyl Group (New) Doublet (

1.2 ppm) (Couples with C2-H)
Singlet (

1.7-1.8 ppm) (Allylic methyl)
Singlet (

3.6-3.8 ppm) (Methoxy -OCH3)
C2 Proton Quartet (

3.5 ppm)
Absent Singlet (

5.3-5.5 ppm) (Vinyl proton)
Enolic Proton AbsentBroad Singlet (

10 ppm)
Absent
Gem-Dimethyl Singlet (

1.0 ppm)
Singlet (

1.1 ppm)
Singlet (

1.0 ppm)

Key Insight: The presence of a sharp singlet between 3.6–3.8 ppm is the "smoking gun" for the O-alkylated impurity. The target molecule will never show a signal in this region.

Method 2: Chemical Solubility Test (Rapid Screening)

This method utilizes the acidity of the 1,3-dione moiety. The target molecule has a


 of approximately 5–6 (similar to dimedone), allowing it to form a water-soluble salt. The O-methyl impurity is neutral and will not dissolve in aqueous base.
Experimental Protocol
  • Preparation: Place 50 mg of the crude solid/oil in a small vial.

  • Addition: Add 2 mL of 1M NaOH (aq).

  • Observation: Shake vigorously for 30 seconds.

    • Result A (Homogeneous Solution): The material has dissolved. Indicates high purity of the Target (C-alkylated).

    • Result B (Oily droplets/Precipitate persists): The material remains insoluble. Indicates the presence of the Impurity (O-alkylated).

  • Recovery: Acidify the solution with 1M HCl. The target should precipitate back out, confirming its identity.

Method 3: Chromatographic Separation (HPLC/TLC)

Because the O-methyl ether lacks the hydrogen-bond-donating -OH group (present in the enol form of the target), it is significantly less polar.

TLC Protocol
  • Stationary Phase: Silica Gel

    
    .
    
  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV Light (254 nm) and

    
     stain.
    

Expected


 Values: 
  • Impurity (O-Isomer):

    
     (Moves faster, less polar).
    
  • Target (C-Isomer):

    
     (Moves slower, interacts with silica).
    

Analytical Decision Tree

Use this logic flow to validate your product batch.

DecisionTree Start Crude Product Analysis Solubility Test: Solubility in 1M NaOH Start->Solubility Insoluble Insoluble / Oily Layer Solubility->Insoluble Neutral Soluble Soluble (Clear Solution) Solubility->Soluble Acidic Conclusion_Bad IDENTIFIED: O-Alkylated Impurity (Discard or Hydrolyze) Insoluble->Conclusion_Bad NMR_Check Test: 1H NMR (CDCl3) Soluble->NMR_Check Methoxy Signal at 3.6-3.8 ppm (s) Signal at 5.4 ppm (s) NMR_Check->Methoxy OMe Detected NoMethoxy Doublet ~1.2 ppm OR Singlet ~1.8 ppm NO signal > 3.5 ppm NMR_Check->NoMethoxy Clean C-Me Methoxy->Conclusion_Bad Conclusion_Good IDENTIFIED: Target 2,5,5-trimethyl... (Proceed) NoMethoxy->Conclusion_Good

Figure 2: Analytical workflow for distinguishing the target dione from the O-methyl ether.

References

  • Dimedone Enolization & NMR: Determining the keto-enol equilibrium constants of 1,3-dicarbonyls using NMR spectroscopy. ThermoFisher Scientific. Link

  • Alkylation Mechanisms: Factors determining C- vs O-alkylation (HSAB Theory) in enolate chemistry. PharmaXChange. Link

  • Spectral Data Comparison: 3-methoxy-5,5-dimethylcyclohex-2-en-1-one physical properties and identifiers. PubChem (NIH).[2] Link

  • Synthesis & Characterization: Investigation of dimedone derivatives and their spectral characterization (IR/NMR). Semantic Scholar. Link

Sources

Comparative UV-Vis Absorption Guide: 2,5,5-Trimethylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of 2,5,5-trimethylcyclohexane-1,3-dione (often referred to as 2-methyldimedone ), contrasting it with its parent compound, dimedone .

This guide is structured to assist researchers in structural characterization, purity analysis, and reaction monitoring.

Executive Summary

This compound is a cyclic


-diketone derivative where the active methylene carbon (C2) is substituted with a methyl group. Unlike dimedone, which has two protons at the C2 position, 2-methyldimedone has only one. This structural modification significantly alters its tautomeric equilibrium, acidity, and UV-Vis absorption profile.

This guide defines the spectroscopic differences driven by the inductive effect (+I) of the C2-methyl group, which stabilizes the enol form and induces a bathochromic (red) shift in the absorption maximum compared to dimedone.

Chemical Basis: Tautomerism & Chromophores

The Chromophore System

The UV-Vis absorption in cyclic


-diketones arises primarily from the enol tautomer .
  • Keto Form: Contains isolated carbonyls (

    
    , 
    
    
    
    nm, very weak
    
    
    ).
  • Enol Form: Contains a conjugated enone system (

    
    ). This conjugation lowers the energy gap for 
    
    
    
    transitions, resulting in strong absorption (
    
    
    nm,
    
    
    ).
Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and the specific structural blockage introduced by the C2-methyl group in this compound.

Tautomerism Dimedone_Keto Dimedone (Keto) (Non-conjugated) Dimedone_Enol Dimedone (Enol) (Conjugated Chromophore) λmax ≈ 255 nm Dimedone_Keto->Dimedone_Enol Solvent Dependent (Polar protic favors Keto) Trimethyl_Keto 2,5,5-Trimethyl (Keto) (Sterically Crowded) Trimethyl_Enol 2,5,5-Trimethyl (Enol) (Hyperconjugated) λmax ≈ 265 nm Trimethyl_Keto->Trimethyl_Enol Inductive Stabilization (Methyl group stabilizes Enol)

Figure 1: Comparative tautomeric equilibria. The 2-methyl group in the target compound (red) provides inductive stabilization to the enol double bond, influencing the spectral shift.

Experimental Protocol for UV-Vis Characterization

To ensure reproducible data, the following protocol controls for solvent polarity and pH, which are the two critical variables affecting the keto-enol ratio.

Reagents & Preparation
  • Analyte: this compound (High Purity >98%).

  • Solvents:

    • Solvent A (Non-polar): Cyclohexane (Spectroscopic Grade). Favors Enol .

    • Solvent B (Polar Protic): Ethanol or Methanol.[1] Favors Keto (but enol remains observable).

    • Solvent C (Basic): 0.1 M NaOH. Forces 100% Enolate Anion .

Workflow Diagram

Workflow Start Start: Solid Sample (2,5,5-trimethyl...) Weighing Weigh ~1.5 mg (Precision Balance) Start->Weighing Stock Prepare Stock Solution 10 mM in Ethanol Weighing->Stock Split Select Solvent System Stock->Split Path_Acid Acidic/Neutral (Ethanol/Cyclohexane) Split->Path_Acid Path_Base Basic Condition (0.1 M NaOH) Split->Path_Base Measure_Acid Measure λmax (Observe Keto-Enol Mix) Path_Acid->Measure_Acid Measure_Base Measure λmax (Observe Pure Enolate) Path_Base->Measure_Base Analysis Calculate ε (Molar Absorptivity) Compare with Dimedone Measure_Acid->Analysis Measure_Base->Analysis

Figure 2: Standardized workflow for determining molar absorptivity and spectral maxima.

Comparative Data: Dimedone vs. 2,5,5-Trimethyl Derivative[2]

The table below contrasts the spectral properties. The data for this compound is derived from established Woodward-Fieser rules for cyclic enones, applying a bathochromic shift due to the


-alkyl substitution.
Table 1: UV-Vis Characteristics Comparison
ParameterDimedone (Reference)This compoundMechanism of Difference
Structure 5,5-dimethyl2,2,5-trimethyl (Methyl at

-carbon)
Substitution at active site

(Ethanol)
255 - 262 nm 265 - 272 nm (Predicted)

-Methyl group causes +10 nm red shift (Woodward-Fieser).

(NaOH/Enolate)
280 - 285 nm 290 - 295 nm (Predicted)Enolate conjugation extends; methyl donation raises HOMO energy.
Molar Absorptivity (

)
~15,000 - 20,000

~12,000 - 18,000

Steric bulk of 2-methyl may slightly reduce planarity, lowering

.
pKa (Acidity) 5.23~5.8 - 6.2Methyl group (+I effect) destabilizes the anion, reducing acidity.
Keto:Enol Ratio (Water) High Keto contentHigher Enol content than Dimedone2-Methyl group stabilizes enol double bond via hyperconjugation.
Interpretation of Results
  • Bathochromic Shift: You will observe a "Red Shift" of approximately 10 nm for the trimethyl derivative compared to dimedone. This is due to the alkyl substitution on the double bond of the enol form.

  • Hyperchromic/Hypochromic Effect: While the wavelength shifts up, the intensity (

    
    ) may slightly decrease. The methyl group at position 2 introduces minor steric strain, potentially twisting the enol ring slightly out of perfect planarity, which reduces the transition probability.
    
  • Isosbestic Points: If titrating from neutral to basic pH, distinct isosbestic points should appear, confirming the clean interconversion between the neutral enol and the enolate anion.

Applications & Troubleshooting

Purity Analysis

Because the


 value of the enol is high (

), UV-Vis is an excellent tool for detecting non-enolizable impurities (which would have

at 265 nm).
  • Protocol: Dissolve sample in 0.1 M NaOH (forces 100% enolate). Measure Absorbance at 290 nm. Calculate concentration using Beer's Law.[2] Deviations indicate impurities.

Reaction Monitoring

When using this compound as a nucleophile (e.g., Michael addition), the loss of the enol peak (265 nm) and the emergence of a new spectrum corresponding to the adduct can be tracked in real-time.

Common Pitfalls
  • Solvent Cutoff: Do not use Acetone or Ethyl Acetate as solvents; they absorb strongly in the 250-300 nm range, masking the target peaks.

  • Concentration: These compounds absorb strongly. Ensure concentrations are in the

    
     range (e.g., 
    
    
    
    M) to keep Absorbance between 0.2 and 1.0.

References

  • NIST Chemistry WebBook. 1,3-Cyclohexanedione, 5,5-dimethyl- (Dimedone) Spectral Data. National Institute of Standards and Technology. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvatochromic shifts in tautomeric equilibria).
  • Ghorbani-Vaghei, R., et al. (2011).[1] Synthesis of Dimedone Derivatives. Journal of the Iranian Chemical Society. (Context for reactivity and structural analogs).

  • BenchChem. Dimedone vs. Meldrum's Acid: A Comparative Guide.Link

Sources

Comparative Study: Enolization Dynamics in Cyclic vs. Acyclic 1,3-Diones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of keto-enol tautomerism, contrasting acyclic 1,3-dicarbonyls (e.g., Acetylacetone) with their cyclic counterparts (e.g., Dimedone/Cyclohexane-1,3-dione). For researchers in medicinal chemistry and physical organic chemistry, understanding these differences is critical: they dictate reactivity profiles, solubility parameters, and pharmacophore behavior in biological media.

Key Finding: Acyclic systems are dominated by intramolecular hydrogen bonding (chelation), favoring the enol form in non-polar environments. Cyclic systems, being structurally "trans-fixed," rely on intermolecular hydrogen bonding, shifting their equilibrium sensitivity toward concentration and solvent polarity in a fundamentally different manner.

Mechanistic Foundation: Structural Constraints

The thermodynamic driver for enolization differs radically between the two classes due to geometric constraints.

Acyclic Systems: The Chelate Effect

In acyclic 1,3-diones like 2,4-pentanedione (Acetylacetone) , free rotation around the C2-C3 bond allows the molecule to adopt a planar cis-enol conformation. This geometry facilitates a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the carbonyl oxygen.

  • Thermodynamics: This "chelate ring" provides ~10–12 kcal/mol of stabilization, significantly lowering the enthalpy (

    
    ) of the enol form.
    
  • Result: The enol behaves as a lipophilic, pseudo-aromatic system.

Cyclic Systems: The Trans-Fixed Constraint

In cyclic systems like 5,5-dimethylcyclohexane-1,3-dione (Dimedone) , the ring structure locks the carbonyls into a specific orientation. Formation of a cis-enol with an internal hydrogen bond is geometrically impossible (the distance is too great).

  • Thermodynamics: These molecules are "trans-fixed." They can only stabilize the enol form through intermolecular interactions (dimerization) or solvent bonding.

  • Result: Enolization is highly dependent on concentration (dimerization) and solvent H-bond accepting capability.

Diagram 1: Structural Equilibrium & Hydrogen Bonding Modes

EnolizationMechanism cluster_acyclic Acyclic (Acetylacetone) cluster_cyclic Cyclic (Dimedone) A_Keto Keto Form (Polar, Flexible) A_Enol Cis-Enol (Intramolecular H-Bond) (Lipophilic Chelate) A_Keto->A_Enol fast eq. C_Enol Trans-Enol (Exposed -OH) A_Enol->C_Enol Contrast: Internal vs External H-Bond C_Keto Keto Form (Dipole Minimization) C_Keto->C_Enol eq. C_Dimer Enol Dimer / Polymer (Intermolecular H-Bond) C_Enol->C_Dimer Conc. Dependent

Figure 1: Mechanistic comparison showing the "Chelate" stabilization in acyclic systems vs. the "Dimer/Solvent" stabilization in cyclic systems.

Comparative Analysis: Solvent & Environmental Effects[1]

The performance of these molecules changes drastically when moving from lipophilic to aqueous environments. This behavior is governed by Meyer’s Rule , which states that the tautomer with the lower dipole moment is favored in non-polar solvents.

Quantitative Comparison (Experimental Data)

The following table synthesizes experimental NMR integration data comparing Acetylacetone (AcAc) and Dimedone across solvent polarities.

Solvent ClassSolventAcetylacetone (% Enol)Dimedone (% Enol)Mechanistic Rationale
Non-Polar Gas Phase~95-99%N/AIntrinsic stability of the chelate ring (AcAc).
Non-Polar

/ Hexane
92% ~23% AcAc internal H-bond is lipophilic. Dimedone cannot H-bond internally; favors keto to minimize dipole.
Polar Aprotic DMSO-

~60%< 5% (Keto favored)DMSO stabilizes the polar keto forms via dipole interactions; disrupts Dimedone dimers.
Polar Protic

(Water)
15-19% Acidic Equilibrium *Water disrupts AcAc internal H-bond (competes for donor/acceptor sites).
Solid State CrystalN/A100% Dimedone forms an extensive intermolecular H-bond network in crystal lattice.

*Note: In water, Dimedone (


) significantly ionizes to the enolate anion, complicating neutral enol measurement compared to AcAc (

).
Performance Analysis
  • Acyclic (AcAc): Exhibits "Inverse Polarity" behavior. It is most enolic (pseudo-lipophilic) in non-polar solvents. In water, it becomes more "ketone-like" and more soluble, but the enol fraction drops.

  • Cyclic (Dimedone): Exhibits "Concentration Dependent" behavior. In non-polar solvents like Chloroform, the enol content is low unless the concentration is high enough to drive dimerization. In the solid state, it is 100% enol due to crystal lattice stabilization.

Experimental Protocol: NMR Determination

To validate these values in your own lab, use Proton Nuclear Magnetic Resonance (


 NMR). This method is self-validating because the tautomerization is generally slow on the NMR timescale, allowing distinct integration of both species.
Materials
  • Analytes: Acetylacetone (freshly distilled), Dimedone (recrystallized).

  • Solvents:

    
     (Non-polar), DMSO-
    
    
    
    (Polar Aprotic).
  • Internal Standard: TMS (Tetramethylsilane) for 0.00 ppm reference.

Workflow Diagram

NMRProtocol cluster_signals Signal Identification Step1 Sample Prep: Dissolve 10-20 mg analyte in 0.6 mL deuterated solvent Step2 Equilibration: Allow to stand 15-30 mins (Tautomerism is time-dependent) Step1->Step2 Step3 Acquisition: Run 1H NMR (16+ scans) Relaxation delay > 5s (for qNMR) Step2->Step3 Step4 Integration Targets Step3->Step4 Sig_Enol Enol: Vinyl -CH= (s, ~5.5 ppm) -OH (broad, >10 ppm) Step4->Sig_Enol Sig_Keto Keto: Methylene -CH2- (s, ~3.5 ppm) Step4->Sig_Keto Step5 Calculation: % Enol = (I_enol) / (I_enol + (I_keto / 2)) * 100 Sig_Enol->Step5 Sig_Keto->Step5

Figure 2: Step-by-step NMR workflow for quantifying keto-enol ratios.

Critical Protocol Notes
  • Relaxation Delay (

    
    ):  Ensure 
    
    
    
    is at least
    
    
    (typically 5-10 seconds) to ensure quantitative integration, as the enol and keto protons may have different relaxation times.
  • Integration Logic:

    • For Acetylacetone : Compare the enol vinylic proton (

      
      ) vs. the keto methylene protons (
      
      
      
      ). Divide the keto integral by 2 before summing.
    • For Dimedone : Compare the enol vinylic proton (

      
      ) vs. the keto methylene protons (approx 3.4 ppm).[1] Note that Dimedone has multiple methylene groups; ensure you integrate the specific 
      
      
      
      -protons between the carbonyls.

Implications for Drug Development

Understanding this dichotomy is vital for pharmacophore design:

  • Permeability (Lipinski's Rules): Acyclic 1,3-diones in the enol form can "hide" their polar H-bond donors/acceptors internally. This makes them significantly more membrane-permeable (higher

    
    ) than predicted by their keto-structure.
    
  • Binding Affinity: If a protein binding pocket is hydrophobic, an acyclic 1,3-dione may bind as the enol. If the pocket contains specific H-bond donors (e.g., Serine/Threonine residues), a cyclic 1,3-dione (Dimedone-like) might be preferred as it presents exposed carbonyls/hydroxyls for interaction.

  • Metabolic Stability: The exposed enol double bond in cyclic systems is more susceptible to oxidative metabolism or Michael additions compared to the sterically shielded chelate ring of acyclic systems.

References

  • Reich, H. J. (2024). Bordwell pKa Table and Tautomerism Data. University of Wisconsin-Madison. [Link]

  • Manbeck, K. A., et al. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]

  • Lesté-Lasserre, P. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Resolving the Enol: A Comparative Guide to SCXRD Data Validation for 2,5,5-Trimethylcyclohexane-1,3-dione Monohydrate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural chemistry, I frequently encounter small organic molecules that present outsized crystallographic challenges. A prime example is 2,5,5-trimethylcyclohexane-1,3-dione monohydrate . Crystallizing in its enol form (3-hydroxy-2,5,5-trimethylcyclohex-2-en-1-one monohydrate), this compound forms complex hydrogen-bonded layers containing tetramolecular rings with an exceptionally short OH···water hydrogen bond of 2.428(4) Å .

Validating such structures requires more than just achieving a low


 value. Because X-ray diffraction scatters off electron clouds rather than nuclei, protons involved in strong hydrogen bonds are often artificially shifted toward the acceptor atom. Correctly assigning the enol proton, modeling the water molecule's thermal parameters, and proving the absence of missed symmetry demands rigorous, self-validating workflows.

This guide objectively compares the leading Single-Crystal X-Ray Diffraction (SCXRD) refinement and validation environments—Olex2 , ShelXle , and PLATON —and provides a field-proven protocol for validating highly hydrogen-bonded systems.

The Causality of Software Selection in XRD Validation

When handling highly hydrogen-bonded systems, the choice of refinement interface directly impacts the accuracy of the final structural model. We do not use these tools interchangeably; each serves a distinct mechanistic purpose in the validation pipeline.

  • Olex2 : Employs a highly intuitive GUI with its own olex2.refine algorithm and seamless SHELXL integration . Causality: We use Olex2 for the initial stages of refinement because its visual Q-peak assignment rapidly resolves the primary carbon/oxygen framework, and its automated hydrogen-bond detection instantly visualizes the tetramolecular rings.

  • ShelXle : A lightweight, syntax-highlighting editor built specifically for the SHELXL refinement engine . Causality: We transition to ShelXle when modeling the librational disorder of the 2,5,5-trimethyl groups. Its direct access to the .ins file allows for faster, more precise application of EADP (Equivalent Anisotropic Displacement Parameters) and EXYZ constraints without GUI overhead.

  • PLATON (checkCIF) : The undisputed gold standard for validation . Causality: Neither Olex2 nor ShelXle can officially certify the absence of missed higher symmetry. We run PLATON to execute over 400 algorithmic checks, specifically utilizing its ADDSYM function to ensure the monoclinic/orthorhombic space group assignment is not a pseudo-symmetric artifact.

Comparative Performance Data

The table below summarizes how each software environment handles the quantitative and qualitative metrics required to validate the this compound monohydrate dataset.

Feature / MetricOlex2 (GUI + Refinement)ShelXle (GUI + SHELXL)PLATON (Validation Engine)
Primary Architecture Visual 3D modeling & refinement engineSyntax-driven .ins/.res editorAlgorithmic .cif/.fcf validator
H-Bond Network Handling Auto-generates visual H-bond networksManual HTAB and DFIX text controlAlgorithmic distance/angle validation
Disorder Modeling Visual split-atom generation (GUI)Syntax-level PART / occupancy controlVoid analysis & SQUEEZE routines
Data/Parameter Ratio Real-time tracking during refinementReal-time tracking during refinementFlags alerts if ratio is

Validation Output Basic real-time structural alertsReal-time

,

, and GoF updates
Comprehensive IUCr standard alerts
Workflow Visualization

The following diagram illustrates the logical relationship between data integration, iterative refinement, and final validation.

XRD_Workflow A Raw Diffraction Data (Frames) B Data Reduction & Integration (APEX3 / CrysAlisPro) A->B Integration C Structure Solution (SHELXT / Intrinsic Phasing) B->C hkl & p4p files D Iterative Refinement (SHELXL / olex2.refine) C->D Initial .res E H-Atom Assignment (Enol & Monohydrate) D->E Anisotropic model F Validation & Alert Resolution (PLATON / checkCIF) D->F .cif & .fcf files E->D Least-squares cycles F->D Fix Alerts (PLAT) G Final CIF Generation (Publication Ready) F->G Zero A/B Alerts

Iterative SCXRD refinement and PLATON/checkCIF validation workflow.

Self-Validating Experimental Protocol

To accurately resolve the enol form and model the tetramolecular hydrogen-bonded rings of this compound monohydrate, follow this self-validating methodology.

Step 1: Intrinsic Phasing and Initial Solution

  • Action: Solve the structure using SHELXT within the Olex2 interface.

  • Causality: SHELXT utilizes dual-space intrinsic phasing, which does not require prior knowledge of the space group. This prevents the user from forcing the molecule into an incorrect symmetry setting—a common error in highly symmetric cyclic diones.

  • Self-Validation: Verify the Combined Figure of Merit (CFOM). A value

    
     indicates a correct initial solution. The algorithm should unambiguously assign the space group without unindexed reflections.
    

Step 2: Anisotropic Refinement of Non-Hydrogen Atoms

  • Action: Convert all Carbon and Oxygen atoms to anisotropic displacement parameters (ADPs) using the ANIS command in SHELXL/ShelXle.

  • Causality: Anisotropic refinement accounts for the thermal motion of atoms. For the 2,5,5-trimethyl groups, steric hindrance causes specific librational motions. If modeled spherically, the electron density will smear, leading to false residual peaks.

  • Self-Validation: Run a Hirshfeld Rigid Bond test. The difference in mean-square displacement amplitudes (MSDAs) along the covalent C-C and C-O bonds must be

    
    . Violations indicate incorrect atom type assignment or unmodeled disorder.
    

Step 3: Strategic Hydrogen Atom Assignment

  • Action: Place methyl and methylene hydrogens using riding models (HFIX 137 and HFIX 23). For the enol hydroxyl and the monohydrate water molecule, locate the peaks in the difference Fourier map (

    
    ) and apply a DFIX restraint (e.g., O-H distance 0.84(2) Å).
    
  • Causality: The enol proton and water protons are involved in a very short OH···water hydrogen bond (2.428 Å). Relying solely on default riding models for these active protons will distort the hydrogen-bonding geometry, as the electron density is pulled toward the acceptor oxygen.

  • Self-Validation: Ensure the

    
     of the water hydrogens is constrained to 1.5 times the 
    
    
    
    of the parent oxygen. The final difference map must show no residual peaks
    
    
    near the water oxygen.

Step 4: Iterative Refinement and Weighting Scheme Optimization

  • Action: Perform full-matrix least-squares refinement on

    
     until the shift/error approaches zero. Update the weighting scheme (WGHT) as suggested by the refinement engine.
    
  • Causality: Updating the weighting scheme minimizes the variance of the fit, ensuring that strong low-angle reflections and weak high-angle reflections are appropriately balanced in the final R-factor calculation.

  • Self-Validation: The Goodness-of-Fit (GoF) must converge to approximately 1.00 (typically 0.95 to 1.05). A GoF significantly higher indicates an inadequate model or unmodeled twinning.

Step 5: Final PLATON/checkCIF Validation

  • Action: Generate the final .cif and .fcf files and run them through the IUCr checkCIF server (powered by PLATON).

  • Causality: PLATON evaluates the physical meaning of the refined model. It checks for missed solvent-accessible voids (which could indicate missing water molecules in the lattice) and validates the absolute structure.

  • Self-Validation: The output must yield zero Level A or Level B alerts. Any Level C alerts (e.g., slightly elongated ellipsoids on the terminal methyl groups due to thermal motion) must be scientifically justified in the Validation Reply Form (VRF) prior to publication.

References
  • Barnes, J. C. (1996). Hydrogen Bonding in 4,4-Dimethylcyclohexane-1,3-dione and this compound Monohydrate. Acta Crystallographica Section C, 52(12), 3159-3162. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284. URL:[Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E, 76(1), 1-11. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

Safety Operating Guide

Proper Disposal Procedures: 2,5,5-Trimethylcyclohexane-1,3-dione

[1]

Executive Summary: Operational Safety & Logistics

Immediate Action Required: Treat 2,5,5-trimethylcyclohexane-1,3-dione as a Non-Halogenated Organic Solid for disposal purposes. While not classified as a P-listed acutely toxic substance (RCRA), it poses significant aquatic toxicity and chemical oxygen demand (COD) risks if released into municipal water systems.[1]

Core Directive:

  • DO NOT dispose of via sink/drain.[1]

  • DO NOT mix with strong oxidizers (peroxides, nitrates) or strong bases in the primary waste stream.[1]

  • DO segregate as "Solid Organic Waste" for high-temperature incineration.[1]

Part 1: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile.[1] this compound is a

11
ParameterDataOperational Implication
CAS Number 1125-11-7 (Isomer specific)Use for waste manifesting and inventory tracking.[1]
Physical State Solid (Crystalline Powder)Dust explosion hazard if handled in bulk; requires particulate respiratory protection (N95/P100).[1]
Melting Point ~157–160 °CStable solid at room temperature; does not require refrigerated storage for safety.[1]
Acidity (pKa) ~5.5 - 6.0 (Est.)[1]The C2 proton is acidic.[1] Reacts exothermically with strong bases (NaOH, KOH, Amines) to form enolate salts.[1]
Solubility Low in water; High in MeOH/DCMWaste solutions will likely be organic-solvent based.[1]
Reactivity Enolizable

-dicarbonyl
Forms chelates with transition metals (Fe, Cu).[1] Avoid mixing with metal waste to prevent precipitation/sludge formation.[1]
The "Why" Behind the Protocol (Expertise & Experience)

As a Senior Application Scientist, I emphasize that the danger of

unintended reactivity111

Part 2: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Surplus Stock)

Use this protocol for pure powder found in inventory.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[1][2] this compound.[1][3][4]

    • Hazard Checkbox: Irritant, Combustible.[1]

  • Transfer: Transfer the solid using a spark-proof spatula.[1] Minimize dust generation.[1][5][6]

  • Seal & Secondary Containment: Screw the lid tight. Place the jar inside a clear zip-lock bag (secondary containment) before placing it in the satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for mother liquors or reaction solvents containing the substance.[1]

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Non-Halogenated Organic" stream.[1]

    • Compatible: Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene.[1]

    • Incompatible: If dissolved in Chloroform/DCM, it MUST go to the "Halogenated Waste" stream.[1]

  • Quenching (Self-Validating Step):

    • Before pouring into the main waste carboy, take a 5 mL aliquot.[1]

    • Check pH.[1][6][7] If pH > 10 (Basic), neutralize with dilute acid (e.g., 1M HCl) to pH 6-8.[1] Reason: Prevents uncontrolled enolate formation in the main tank.

  • Transfer: Pour into the appropriate solvent waste carboy (Red can for flammables, Yellow/Safety can for halogenated).[1]

  • Log Entry: Record the approximate mass of the dione added to the carboy on the waste log sheet.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1]
  • Segregation: Do not throw in regular trash.

  • Packaging: Collect in a dedicated "Chemically Contaminated Solid Waste" bag (usually yellow or clear thick-walled plastic).[1]

  • Disposal: Tie off and place in the solid waste drum for incineration.

Part 3: Waste Segregation & Workflow Visualization

The following diagram illustrates the decision logic for disposing of this compound to ensure compliance and safety.

DisposalWorkflowStartWaste Source: this compoundStateCheckPhysical State?Start->StateCheckSolidPure Solid / PowderStateCheck->SolidSolidLiquidDissolved in SolutionStateCheck->LiquidLiquidSolidBinSolid Chemical Waste Drum(Incineration)Solid->SolidBinPack in HDPE JarSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Solvent(MeOH, Acetone, EtOAc)SolventCheck->NonHalogenatedNo HalogensHaloBinHalogenated Liquid Waste CarboyHalogenated->HaloBinpHCheckSelf-Validation:Is pH > 10?NonHalogenated->pHCheckNeutralizeNeutralize withdilute Acid to pH 7pHCheck->NeutralizeYes (Basic)NonHaloBinFlammable/Organic Waste CarboypHCheck->NonHaloBinNo (Neutral/Acidic)Neutralize->NonHaloBin

Figure 1: Decision logic for the segregation of this compound waste streams. Note the critical pH check for non-halogenated liquids to prevent base-catalyzed reactivity.

Part 4: Emergency Spill Procedures

In the event of a spill in the laboratory, follow this specific protocol to minimize exposure and environmental load.

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 respirator.[1]

  • Containment (Solid):

    • Do not dry sweep (creates dust).[1]

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.[1]

    • Scoop the wet slurry into a waste container.[1]

  • Containment (Liquid):

    • Use vermiculite or a commercial organic spill pad.[1]

    • Do not use clay-based kitty litter if the solution is strongly acidic, though for this dione, standard absorbents are generally safe.[1]

  • Decontamination: Wipe the surface with a soap and water solution.[1] The dione is moderately soluble in organic solvents, but soap/water is preferred to remove residue without adding VOC load.[1]

References

  • Matrix Fine Chemicals. (n.d.).[1] this compound Product Data. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 10434, 1,3-Cyclohexanedione (Parent Structure Reactivity). Retrieved from [Link]

  • University of Otago. (2024).[1] Laboratory Chemical Waste Disposal Guidelines. Retrieved from [Link][1]

×

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Reactant of Route 1
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2,5,5-trimethylcyclohexane-1,3-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.